molecular formula C9H5BrFN B1591856 3-Bromo-6-fluoroquinoline CAS No. 205114-16-5

3-Bromo-6-fluoroquinoline

Cat. No.: B1591856
CAS No.: 205114-16-5
M. Wt: 226.04 g/mol
InChI Key: BDFONODCJLSXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFONODCJLSXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592677
Record name 3-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205114-16-5
Record name 3-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-fluoroquinoline is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its strategic placement of a bromine atom at the 3-position and a fluorine atom at the 6-position of the quinoline scaffold provides medicinal chemists with versatile handles for molecular elaboration. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, robust and scalable synthetic routes to this compound are of significant interest to researchers in the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will explore two main approaches: a multi-step synthesis involving the construction of the quinoline core followed by functional group interconversion, and a more direct approach via electrophilic bromination. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this important intermediate.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be approached from two mechanistically distinct directions. The choice of route will often depend on the availability of starting materials, desired scale, and the need for regiochemical purity.

  • Multi-step Synthesis via Sandmeyer Reaction: This classic and reliable approach involves the initial construction of the 6-fluoroquinoline core, followed by a sequence of nitration, reduction, and a Sandmeyer reaction to introduce the bromine atom at the 3-position. This route offers excellent regiochemical control.

  • Direct Electrophilic Bromination: A more convergent approach involves the direct bromination of a pre-formed 6-fluoroquinoline. While potentially shorter, this route's success is highly dependent on controlling the regioselectivity of the electrophilic aromatic substitution.

The following sections will delve into the experimental details and scientific rationale for each of these synthetic pathways.

Route 1: Multi-step Synthesis via the Sandmeyer Reaction

This synthetic pathway is a robust and well-established method for the preparation of 3-haloquinolines with a high degree of regiochemical purity. The overall strategy is outlined below:

Multi-step Synthesis 4-Fluoroaniline 4-Fluoroaniline 6-Fluoroquinoline 6-Fluoroquinoline 4-Fluoroaniline->6-Fluoroquinoline Skraup Synthesis 3-Nitro-6-fluoroquinoline 3-Nitro-6-fluoroquinoline 6-Fluoroquinoline->3-Nitro-6-fluoroquinoline Nitration 3-Amino-6-fluoroquinoline 3-Amino-6-fluoroquinoline 3-Nitro-6-fluoroquinoline->3-Amino-6-fluoroquinoline Reduction This compound This compound 3-Amino-6-fluoroquinoline->this compound Sandmeyer Reaction

A multi-step synthetic route to this compound.
Step 1: Synthesis of 6-Fluoroquinoline via Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[1] In this case, 4-fluoroaniline serves as the starting material to introduce the fluorine atom at the desired 6-position.

Causality of Experimental Choices:

  • Glycerol and Sulfuric Acid: The dehydration of glycerol by concentrated sulfuric acid in situ generates acrolein (propenal), the key three-carbon electrophile.

  • Michael Addition: The amino group of 4-fluoroaniline undergoes a Michael addition to the acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydro-6-fluoroquinoline.

  • Oxidation: An oxidizing agent, such as the nitrobenzene often used in the classic Skraup reaction or arsenic pentoxide, oxidizes the dihydroquinoline intermediate to the aromatic 6-fluoroquinoline.[1] The reaction is notoriously exothermic and requires careful temperature control. The addition of ferrous sulfate can help to moderate the reaction rate.[2]

Experimental Protocol (Adapted from Sveinbjornsson et al., 1951)[3]:

  • In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-fluoroaniline with external cooling.

  • To the resulting aniline sulfate salt, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Carefully add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the mixture gently to initiate the reaction. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source and apply external cooling if necessary.

  • Once the initial exotherm has subsided, heat the reaction mixture to reflux for several hours to ensure completion.

  • After cooling, carefully dilute the reaction mixture with water and neutralize the excess acid with a concentrated solution of sodium hydroxide.

  • The crude 6-fluoroquinoline can be isolated by steam distillation and further purified by fractional distillation under reduced pressure.

ParameterValueReference
Starting Material4-Fluoroaniline[3]
Key ReagentsGlycerol, Sulfuric Acid, Oxidizing Agent[1][3]
Expected YieldModerate to Good
PurityRequires purification by distillation
Step 2: Nitration of 6-Fluoroquinoline

The introduction of a nitro group at the 3-position of the 6-fluoroquinoline is achieved through electrophilic aromatic substitution. The directing effects of the heterocyclic nitrogen and the fluorine substituent are key considerations for achieving the desired regioselectivity. Nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines. However, under specific conditions, nitration at the 3-position can be favored.

Causality of Experimental Choices:

  • Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is the classic reagent for generating the powerful electrophile, the nitronium ion (NO₂⁺).

  • Regioselectivity: While the benzene ring of the quinoline is generally more activated towards electrophilic substitution, the pyridine ring can be nitrated under forcing conditions. The fluorine at the 6-position is an ortho-, para-director, but the strong deactivating effect of the protonated quinoline nitrogen under strongly acidic conditions directs the incoming electrophile to the 3-position of the pyridine ring.

Experimental Protocol (General Procedure):

  • Dissolve 6-fluoroquinoline in concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice-salt bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

  • The precipitated 3-nitro-6-fluoroquinoline can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

ParameterValueReference
Starting Material6-Fluoroquinoline
Key ReagentsConc. Nitric Acid, Conc. Sulfuric Acid
Expected YieldModerate
PurityRecrystallization is typically required
Step 3: Reduction of 3-Nitro-6-fluoroquinoline to 3-Amino-6-fluoroquinoline

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available for this conversion.

Causality of Experimental Choices:

  • Metal-Acid Reduction: A common and effective method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid.[4] This method is generally high-yielding and tolerant of many functional groups.

  • Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed for a cleaner reaction profile.

Experimental Protocol (Metal-Acid Reduction):

  • Suspend 3-nitro-6-fluoroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Add an excess of a reducing metal (e.g., tin granules or iron powder) followed by the slow addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the excess metal.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 3-amino-6-fluoroquinoline.

  • The product can be isolated by filtration and purified by recrystallization.

ParameterValueReference
Starting Material3-Nitro-6-fluoroquinoline
Key ReagentsSn/HCl or Fe/HCl or Catalytic Hydrogenation[4]
Expected YieldGood to Excellent
PurityGenerally high after workup and recrystallization
Step 4: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[5] This reaction provides a highly reliable method for introducing the bromine atom at the 3-position.

Causality of Experimental Choices:

  • Diazotization: The primary amine of 3-amino-6-fluoroquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Bromide Catalyst: The diazonium salt is then treated with a solution of copper(I) bromide. The copper(I) species catalyzes the decomposition of the diazonium salt and the subsequent substitution with a bromide ion.

Experimental Protocol (General Sandmeyer Procedure):

  • Dissolve 3-amino-6-fluoroquinoline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure full diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated for a short period to ensure complete decomposition of the diazonium salt.

  • The reaction mixture is then cooled, and the product can be extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude this compound. Purification is typically achieved by column chromatography or recrystallization.

ParameterValueReference
Starting Material3-Amino-6-fluoroquinoline
Key ReagentsNaNO₂, HBr, CuBr[5]
Expected YieldGood
PurityRequires chromatographic purification or recrystallization

Route 2: Direct Electrophilic Bromination of 6-Fluoroquinoline

A more convergent and potentially more efficient route to this compound is the direct electrophilic bromination of the 6-fluoroquinoline core. However, this approach presents a significant challenge in controlling the regioselectivity of the bromination.

Direct Bromination 6-Fluoroquinoline 6-Fluoroquinoline This compound This compound 6-Fluoroquinoline->this compound Electrophilic Bromination (e.g., NBS) Other Bromo Isomers Other Bromo Isomers 6-Fluoroquinoline->Other Bromo Isomers Potential Side Products

Direct electrophilic bromination of 6-fluoroquinoline.

Causality of Experimental Choices:

  • Electrophilic Aromatic Substitution: The quinoline ring system can undergo electrophilic aromatic substitution. The benzene ring is generally more susceptible to electrophilic attack than the pyridine ring. The fluorine atom at the 6-position is an activating, ortho-, para-director, which would favor substitution at the 5- and 7-positions. The pyridine nitrogen is deactivating, particularly under acidic conditions.

  • N-Bromosuccinimide (NBS): NBS is a convenient and often milder source of electrophilic bromine compared to molecular bromine (Br₂).[6] It can sometimes offer improved regioselectivity, especially when the reaction conditions are carefully controlled. The reaction with NBS often proceeds via a radical mechanism, but it can also act as an electrophile, particularly in the presence of an acid catalyst.

Experimental Protocol (General Procedure with NBS):

  • Dissolve 6-fluoroquinoline in a suitable solvent, such as carbon tetrachloride, acetonitrile, or a polar aprotic solvent.

  • Add N-bromosuccinimide (NBS) to the solution. A radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst may be added depending on the desired mechanism and regioselectivity.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • The filtrate is washed with a basic solution (e.g., sodium bicarbonate) and water, then dried over an anhydrous salt.

  • The solvent is removed under reduced pressure, and the resulting crude product, which may be a mixture of isomers, is purified by column chromatography to isolate the desired this compound.

Challenges and Considerations:

The primary challenge with this route is achieving high regioselectivity for the 3-position. A mixture of brominated isomers is a likely outcome, which would necessitate a challenging purification step and likely result in a lower overall yield of the desired product. Extensive optimization of reaction conditions (solvent, temperature, catalyst) would be required to favor the formation of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving the Skraup synthesis of 6-fluoroquinoline, followed by nitration, reduction, and a Sandmeyer reaction. This route, while longer, offers excellent control over the regiochemistry, ensuring the unambiguous placement of the bromine atom at the 3-position. For research and development purposes where regiochemical purity is paramount, this multi-step approach is the recommended strategy.

The direct electrophilic bromination of 6-fluoroquinoline presents a more convergent but challenging alternative. While potentially more atom-economical, the lack of predictable regioselectivity is a significant drawback that would require substantial process development to overcome.

The methodologies and experimental insights provided in this technical guide offer a solid foundation for the laboratory-scale synthesis of this compound, a valuable building block for the advancement of pharmaceutical and agrochemical research.

References

Initial Characterization of a Novel Halogenated Quinoline: A Technical Guide to 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5] The strategic introduction of halogen atoms, such as bromine and fluorine, into the quinoline nucleus can significantly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and membrane permeability.[1][6] This guide presents a comprehensive initial characterization of a novel compound, 3-Bromo-6-fluoroquinoline. We will explore a systematic approach to its synthesis and a multi-faceted analytical workflow for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][4][5] The versatility of the quinoline ring system allows for extensive structural modifications to optimize therapeutic efficacy and safety profiles.[1] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while a bromine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions.[6][7]

The subject of this guide, this compound, combines these features, making it a promising building block for the synthesis of novel therapeutic candidates. A thorough initial characterization is paramount to establishing its identity, purity, and suitability for further investigation.

Synthesis of this compound

The synthesis of this compound can be approached through established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by a regioselective bromination. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from commercially available 4-fluoroaniline.

Synthesis_of_3_Bromo_6_fluoroquinoline 4-fluoroaniline 4-fluoroaniline Intermediate_A Diethyl 2-((4-fluorophenyl)amino)methylenemalonate 4-fluoroaniline->Intermediate_A Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A Cyclization Thermal Cyclization (Dowtherm A) Intermediate_A->Cyclization Intermediate_B Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate_B Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (NaOH, then H+) Intermediate_B->Hydrolysis_Decarboxylation Intermediate_C 6-fluoroquinolin-4-ol Hydrolysis_Decarboxylation->Intermediate_C Bromination_Sandmeyer Sandmeyer-type reaction (POBr3) Intermediate_C->Bromination_Sandmeyer Intermediate_D 4-Bromo-6-fluoroquinoline Bromination_Sandmeyer->Intermediate_D Final_Bromination Electrophilic Bromination (NBS, H2SO4) Intermediate_D->Final_Bromination Product This compound Final_Bromination->Product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-fluoroquinoline

  • A mixture of 4-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) is heated at 100-110 °C for 2 hours.

  • The resulting diethyl 2-((4-fluorophenyl)amino)methylenemalonate is added dropwise to heated Dowtherm A (250-260 °C) and maintained at this temperature for 30 minutes.

  • After cooling, the solid ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is filtered and washed with ether.

  • The ester is then refluxed with a 10% aqueous sodium hydroxide solution for 3 hours.

  • The solution is cooled and acidified with acetic acid to precipitate 6-fluoroquinolin-4-ol.

  • The dried 6-fluoroquinolin-4-ol is treated with phosphorus oxybromide (POBr₃) and heated to 120 °C for 2 hours.

  • The reaction mixture is cooled and carefully poured onto crushed ice, then neutralized with a sodium carbonate solution.

  • The crude 4-Bromo-6-fluoroquinoline is extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 2: Synthesis of this compound

  • To a solution of 4-Bromo-6-fluoroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is then poured onto ice and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical Characterization

A comprehensive physicochemical characterization is essential to establish the fundamental properties of the novel compound.

Physical Properties
PropertyPredicted/Expected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Melting Point Expected to be in the range of 100-120 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)
Elemental Analysis

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound.[8][9][10][11][12]

Protocol for Elemental Analysis (CHNS):

  • A precisely weighed sample of this compound (1-3 mg) is placed in a tin capsule.

  • The sample is combusted at high temperature (≥900 °C) in an oxygen-rich environment.

  • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • The elemental composition (C, H, N) is calculated from the detector response.

Expected Elemental Analysis Data for C₉H₅BrFN:

ElementCalculated (%)Found (%) (Hypothetical)
Carbon (C)47.8347.75
Hydrogen (H)2.232.25
Nitrogen (N)6.206.15

Spectroscopic Elucidation

A combination of spectroscopic techniques is employed for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atom and the halogen substituents.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms.

¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for the fluorine atom and will show a single resonance, confirming its presence.

Expected NMR Data (in DMSO-d₆):

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-2~8.9s-CH
H-4~8.7s-CH
H-5~8.0ddJ = 9.0, 5.5CH
H-7~7.8ddJ = 9.0, 2.5CH
H-8~7.6m-CH
¹³C NMR Chemical Shift (δ, ppm) Assignment
C-2~150C
C-3~120C-Br
C-4~138C
C-4a~128C
C-5~125CH
C-6~160 (d, ¹JCF ≈ 250 Hz)C-F
C-7~122 (d, ³JCF ≈ 8 Hz)CH
C-8~130 (d, ⁴JCF ≈ 4 Hz)CH
C-8a~147C
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • A dilute solution of the sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • The exact mass of the molecular ion is measured with high precision.

Expected HRMS Data:

  • Calculated m/z for [M+H]⁺ (C₉H₆BrFN⁺): 225.9662

  • Found m/z (Hypothetical): 225.9665

The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode
~3050C-H stretching (aromatic)
~1600, 1500, 1450C=C and C=N stretching (aromatic rings)
~1250C-F stretching
~850C-H bending (out-of-plane)
~650C-Br stretching

Advanced Characterization Techniques

For a comprehensive initial characterization, especially for compounds intended for pharmaceutical development, further analytical techniques are recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[13] This technique can confirm the connectivity of atoms and provide insights into intermolecular interactions.

Protocol for Single Crystal X-ray Diffraction:

  • High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent.

  • A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected and processed to determine the electron density map and, subsequently, the atomic positions.

XRay_Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase transitions of a compound.[14][15][16][17][18]

  • DSC: Can be used to determine the melting point and enthalpy of fusion, as well as to identify any polymorphic transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and thermal stability.

Expected Thermal Analysis Results:

  • DSC: A sharp endothermic peak corresponding to the melting point.

  • TGA: The compound is expected to be thermally stable up to a certain temperature, followed by a sharp weight loss indicating decomposition.

Conclusion

This technical guide outlines a systematic and comprehensive approach for the initial characterization of the novel compound, this compound. By employing a combination of synthetic chemistry and a suite of analytical techniques including NMR, MS, IR, elemental analysis, X-ray crystallography, and thermal analysis, a complete profile of this molecule can be established. This foundational knowledge is critical for its potential application as a building block in the development of new and effective therapeutic agents. The presented protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Rigorous Spectroscopic Characterization

In the landscape of drug discovery and materials science, quinoline derivatives are privileged scaffolds, valued for their diverse biological activities and unique photophysical properties. The tailored introduction of halogen substituents, such as bromine and fluorine, provides a powerful tool to modulate a molecule's steric and electronic profile, thereby fine-tuning its efficacy, metabolic stability, and target affinity. 3-Bromo-6-fluoroquinoline stands as a prototypical example of such a strategically functionalized heterocyclic system. Its potential as a versatile synthetic intermediate necessitates a robust and unambiguous analytical framework for its structural confirmation and purity assessment.

This technical guide eschews a rigid, templated approach. Instead, it offers a holistic, field-proven methodology for the comprehensive spectroscopic analysis of this compound. As direct experimental data for this specific compound is not widely published, this guide is structured to not only present predicted data but to elucidate the fundamental principles and causal reasoning behind these predictions. By leveraging established spectroscopic theory and comparative data from closely related analogues—namely 3-bromoquinoline and 6-fluoroquinoline—we will construct a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the spectroscopic techniques essential to modern chemical research.

Molecular Blueprint: Structure and Numbering

A foundational understanding begins with the molecule's structure. The IUPAC-compliant numbering of the quinoline ring is critical for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework.[1] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for complete characterization.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal five distinct signals in the aromatic region, each corresponding to a proton on the quinoline core. The chemical shifts (δ) are primarily influenced by the anisotropic effect of the aromatic rings and the electronic effects of the nitrogen, fluorine, and bromine substituents.

  • Expertise & Causality: The nitrogen atom strongly deshields adjacent protons (H2, H8), shifting them downfield. The fluorine at C6 will deshield ortho protons (H5, H7) and also introduce through-bond scalar couplings (J-couplings). The bromine at C3 will deshield the adjacent H2 and H4 protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale for Prediction
H2 ~8.9 - 9.1 d ⁴J(H2-H4) ≈ 2.0-2.5 Deshielded by adjacent N and Br.
H4 ~8.2 - 8.4 d ⁴J(H4-H2) ≈ 2.0-2.5 Deshielded by adjacent N and Br.
H8 ~8.0 - 8.2 d ³J(H8-H7) ≈ 8.5-9.0 Deshielded by adjacent N.
H7 ~7.6 - 7.8 dd ³J(H7-H8) ≈ 8.5-9.0, ⁴J(H7-F6) ≈ 5.0-6.0 Influenced by ortho F and adjacent H8.

| H5 | ~7.4 - 7.6 | dd | ³J(H5-F6) ≈ 9.0-10.0, ⁴J(H5-H7) ≈ 2.5-3.0 | Influenced by ortho F. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms.[1] The chemical shifts are governed by hybridization and the powerful inductive (-I) and mesomeric (+M) effects of the substituents.

  • Expertise & Causality: The C-F bond will result in a large one-bond coupling (¹JCF), splitting the C6 signal into a doublet. The C-Br bond will cause the C3 signal to appear significantly upfield compared to an unsubstituted carbon due to the "heavy atom effect".

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted δ (ppm) Multiplicity (due to F) Rationale for Prediction
C2 ~152 s Adjacent to N and C-Br.
C3 ~120 s Direct attachment of Br (heavy atom effect).
C4 ~137 s Influenced by N and Br.
C4a ~129 d (⁴JCF) Bridgehead carbon.
C5 ~125 d (²JCF) Two bonds from F.
C6 ~160 d (¹JCF ≈ 250 Hz) Directly attached to F.
C7 ~115 d (²JCF) Two bonds from F.
C8 ~130 s Influenced by adjacent N.

| C8a | ~147 | d (³JCF) | Bridgehead carbon adjacent to N. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides a clean and unambiguous confirmation of the fluorine's presence and environment. A single resonance is expected.

  • Expertise & Causality: The chemical shift is highly sensitive to the electronic environment. For a fluorine atom on an aromatic ring like this, the signal is expected in a characteristic region.[2]

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Nucleus Predicted δ (ppm) Multiplicity Rationale for Prediction

| F6 | ~ -110 to -115 | m | Coupling to H5 and H7. Referenced to CFCl₃. |

Experimental Protocol: NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by standardizing sample preparation and instrument parameters.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[1]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set a spectral width of approximately 12-15 ppm.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~220 ppm.

    • A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width appropriately based on the predicted chemical shift.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound.[3] For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

  • Expertise & Causality: The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺˙ and [M+2]⁺˙). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units, which is an unmistakable signature for a monobrominated compound.[4]

Predicted Mass Spectrometry Data

Parameter Predicted Value Rationale
Molecular Formula C₉H₅BrFN Based on the structure.
Monoisotopic Mass 224.9589 Da Calculated for C₉H₅⁷⁹BrFN.
Nominal Mass 226 g/mol Using most common isotopes.
Molecular Ion Peaks m/z 225 and 227 Corresponding to [C₉H₅⁷⁹BrFN]⁺˙ and [C₉H₅⁸¹BrFN]⁺˙.

| Isotopic Ratio | ~1:1 | Characteristic of a single bromine atom. |

Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that will cause fragmentation of the molecular ion. The quinoline ring is relatively stable, but predictable fragmentation patterns can provide further structural confirmation.

Fragmentation M [C₉H₅BrFN]⁺˙ m/z 225/227 M_minus_Br [C₉H₅FN]⁺ m/z 146 M->M_minus_Br - Br• M_minus_HCN [C₈H₄BrF]⁺˙ m/z 200/202 M->M_minus_HCN - HCN M_minus_Br_minus_HCN [C₈H₄F]⁺ m/z 121 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

Trustworthiness: This protocol is designed for a volatile, thermally stable compound like this compound, ensuring reliable ionization and mass analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Data Acquisition:

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

    • The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the GC peak of the analyte.

    • Identify the molecular ion peaks and confirm the characteristic 1:1 isotopic pattern for bromine.

    • Analyze the fragmentation pattern to further support the proposed structure.

Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups and the overall aromatic structure.[5]

  • Expertise & Causality: The spectrum will be dominated by vibrations of the quinoline core. The C-F and C-Br bonds will have characteristic stretches in the fingerprint region, providing direct evidence for their presence.

Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹) Intensity Vibration Type
3100 - 3000 Medium Aromatic C-H Stretch
1620 - 1580 Strong C=C and C=N Ring Stretching
1500 - 1400 Strong Aromatic Ring Skeletal Vibrations
1250 - 1200 Strong Aromatic C-F Stretch
850 - 800 Strong C-H Out-of-plane Bending

| 700 - 600 | Medium | C-Br Stretch |

Experimental Protocol: FT-IR (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique that requires minimal sample preparation.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the sample spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument's software performs the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The quinoline ring is a strong chromophore.

  • Expertise & Causality: The extended conjugation of the bicyclic aromatic system will result in strong absorption in the UV region. The halogen substituents act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted quinoline. Fluoroquinolones typically exhibit multiple absorption bands.[6]

Predicted UV-Vis Data (in Ethanol)

Predicted λmax (nm) Transition Type
~230 - 250 nm π → π*
~270 - 290 nm π → π*

| ~310 - 330 nm | n → π* |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-grade solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to prepare a set of standards with concentrations that will fall within the linear range of the instrument (typically with an absorbance between 0.1 and 1.0).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample across a range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

Synthesis of a Self-Validating Analytical Workflow

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system for unambiguous compound identification.

Workflow cluster_0 Primary Structure Confirmation cluster_1 Secondary Confirmation & Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Result1 Carbon-Hydrogen Framework Substituent Positions Connectivity Confirmed NMR->Result1 MS High-Resolution MS Result2 Molecular Formula Confirmed (C₉H₅BrFN) Bromine Presence Confirmed MS->Result2 Final Unambiguous Structural Elucidation of This compound Result1->Final Result2->Final FTIR FT-IR Spectroscopy Result3 Functional Groups Verified (C-F, C-Br, Aromatic Ring) FTIR->Result3 UVVIS UV-Vis Spectroscopy Result4 Conjugated System Verified UVVIS->Result4 Result3->Final Result4->Final

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The rigorous characterization of this compound is achieved not by a single measurement, but through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the molecular skeleton, while mass spectrometry confirms the elemental composition and the presence of the key bromine atom. FT-IR and UV-Vis spectroscopy offer complementary data that verify functional groups and the electronic nature of the compound. By following the predictive models and robust protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of this, and other, novel chemical entities, ensuring the integrity and validity of their scientific endeavors.

References

Spectroscopic Blueprint: An In-depth Technical Guide to the NMR Chemical Shifts of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic system, forming the foundational structure of numerous natural products and synthetic molecules with significant biological activity.[1][2] From the historical impact of quinine in combating malaria to the broad-spectrum antibacterial action of modern fluoroquinolone antibiotics, the quinoline core has been a cornerstone of medicinal chemistry.[3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a versatile template for drug design.[5] 3-Bromo-6-fluoroquinoline, in particular, is a valuable intermediate in the synthesis of novel therapeutic agents, with the bromo and fluoro substituents offering handles for further chemical modification and influencing the molecule's overall electronic profile.[6]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such complex organic molecules.[7][8] By providing detailed information about the chemical environment of each nucleus, NMR allows for the unambiguous determination of molecular structure, conformation, and dynamics. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to interpret and utilize NMR data for this important heterocyclic compound.

Understanding the Factors Influencing Chemical Shifts in Substituted Quinolines

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[7][9] In the case of this compound, the positions of the proton and carbon signals are primarily influenced by the interplay of several factors:

  • The Inherent Electronic Structure of the Quinoline Ring: The quinoline ring system is aromatic, with a delocalized π-electron system that creates distinct regions of shielding and deshielding. Protons and carbons in the vicinity of the electron-withdrawing nitrogen atom will experience a different electronic environment compared to those on the carbocyclic ring.[10][11]

  • Inductive and Mesomeric Effects of Substituents: The bromine atom at the C-3 position and the fluorine atom at the C-6 position exert significant electronic effects on the quinoline core.[9]

    • Bromine (at C-3): As a halogen, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), which tends to deshield nearby nuclei (shifting them to a higher ppm value). It also possesses lone pairs of electrons that can participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). The overall effect on the chemical shifts will be a combination of these opposing influences.

    • Fluorine (at C-6): Fluorine is the most electronegative element and therefore has a strong electron-withdrawing inductive effect (-I). Similar to bromine, it also has a +M effect. The strong -I effect of fluorine will significantly influence the chemical shifts of the protons and carbons in its proximity.

  • Solvent Effects: The choice of deuterated solvent for NMR analysis can influence chemical shifts through interactions with the solute molecule.[12][13][14] These interactions can include hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). It is therefore crucial to report the solvent used when presenting NMR data.

  • Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking and dipole-dipole interactions.[1][11] As the concentration of the sample increases, the formation of stacked aggregates can lead to changes in the shielding of protons, affecting their resonance frequencies.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[10]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts and should be noted.[13]

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal is set to 0.00 ppm, serving as a reference point.[7]

  • Cap the NMR tube securely and gently invert it multiple times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm for organic molecules), and an appropriate relaxation delay.

  • Acquire the ¹³C NMR spectrum. As the natural abundance of ¹³C is low (1.1%), a larger number of scans is usually required. Broadband proton decoupling is commonly employed to simplify the spectrum by collapsing carbon-proton couplings into singlets, which also provides a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[15]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[16][17]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.[18]

  • Analyze the splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons (n+1 rule).[19]

Predicted NMR Chemical Shifts for this compound

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex pattern of signals. The introduction of the bromine at C-3 and fluorine at C-6 will cause notable shifts compared to unsubstituted quinoline.[10]

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-2~8.9 - 9.1Singlet (s)Deshielded due to proximity to the nitrogen atom and the electron-withdrawing bromine at C-3.
H-4~8.2 - 8.4Singlet (s)Deshielded by the adjacent nitrogen and influenced by the bromine at C-3.
H-5~7.8 - 8.0Doublet of doublets (dd)Influenced by the electron-withdrawing fluorine at C-6 and ortho coupling to H-7.
H-7~7.5 - 7.7Doublet of doublets (dd)Shielded relative to H-5 due to being meta to the fluorine. Shows ortho coupling to H-5 and H-8.
H-8~8.1 - 8.3Doublet (d)Deshielded due to its peri-relationship with the nitrogen atom and ortho coupling to H-7.

Note: Predicted chemical shifts are for a sample dissolved in CDCl₃. Actual values may vary depending on the solvent and concentration.[10][13]

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The electronegative bromine and fluorine atoms will significantly influence the chemical shifts of the carbons to which they are attached and their neighboring carbons.[10][21][22]

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2~150 - 152Deshielded by the adjacent nitrogen atom.
C-3~120 - 122Shielded due to the "heavy atom effect" of bromine, despite its electronegativity.
C-4~135 - 137Deshielded by the adjacent nitrogen.
C-4a~128 - 130Quaternary carbon at the ring junction.
C-5~125 - 127Influenced by the fluorine at C-6.
C-6~158 - 162 (d, ¹JCF ≈ 250 Hz)Strongly deshielded by the attached fluorine and will appear as a doublet due to one-bond coupling with ¹⁹F.
C-7~115 - 118 (d, ²JCF ≈ 20 Hz)Shielded by the +M effect of fluorine and will show a smaller doublet splitting due to two-bond coupling.
C-8~130 - 132Less affected by the substituents.
C-8a~147 - 149Quaternary carbon at the ring junction, deshielded by the nitrogen.

Note: Predicted chemical shifts are for a sample dissolved in CDCl₃. The presence of fluorine will lead to C-F coupling, which is observable in the ¹³C NMR spectrum.

Structural Elucidation Workflow

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is highly recommended.[8][11][23]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-proton correlations (2-3 bonds) HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct proton-carbon correlations (1 bond) HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-range proton-carbon correlations (2-3 bonds) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC HSQC->HMBC

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. For instance, cross-peaks would be expected between H-5 and H-7, and between H-7 and H-8.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the direct assignment of protonated carbons.[8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for piecing together the different fragments of the molecule. For example, H-2 would show correlations to C-3 and C-4.[8]

Conclusion

The NMR spectroscopic analysis of this compound provides a wealth of structural information that is critical for its application in research and development. By understanding the fundamental principles that govern chemical shifts and by employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a solid foundation for researchers to interpret the NMR spectra of this important heterocyclic compound, facilitating its use in the synthesis of novel molecules with potential therapeutic applications. The continued exploration of substituted quinolines, aided by powerful analytical techniques like NMR, will undoubtedly lead to further advancements in drug discovery and materials science.[24]

References

3-Bromo-6-fluoroquinoline mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-6-fluoroquinoline

Executive Summary

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a halogenated heterocyclic compound, its mass spectrum is defined by highly predictable and diagnostic fragmentation pathways. The primary characteristics include a prominent molecular ion doublet (M⁺• and M+2) resulting from the natural isotopic abundance of bromine, followed by a dominant initial loss of the bromine radical. Subsequent fragmentation of the quinoline ring system, notably the expulsion of a neutral hydrogen cyanide (HCN) molecule, provides further structural confirmation. This document outlines the mechanistic logic behind these fragmentations, presents a standard protocol for spectral acquisition, and serves as a key resource for researchers in analytical chemistry, medicinal chemistry, and drug development.

Introduction: The Analytical Significance of this compound

This compound is a substituted heterocyclic aromatic compound. The quinoline scaffold is a core structural motif in numerous pharmaceuticals and biologically active molecules. The specific placement of halogen atoms—in this case, bromine and fluorine—can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of such compounds.[1] It provides two primary pieces of information: the precise molecular weight and a distinct fragmentation pattern that acts as a molecular fingerprint.[2] For drug development professionals, confirming the identity and purity of novel substituted quinolines is a critical step, and a thorough understanding of their fragmentation behavior underpins this process. This guide focuses on the fragmentation pathways observed during Electron Ionization (EI), a hard ionization technique that imparts sufficient energy to induce characteristic bond cleavages.[3]

The Molecular Ion Peak: A Halogen Signature

The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion (M⁺•).[4] For this compound (C₉H₅BrFN), the appearance of the molecular ion peak is profoundly influenced by the isotopic composition of bromine.

Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[5] This results in two distinct molecular ion peaks separated by 2 mass-to-charge units (m/z).

  • M⁺• Peak: Corresponds to molecules containing the ⁷⁹Br isotope. (Monoisotopic mass ≈ 224.96 u)

  • M+2 Peak: Corresponds to molecules containing the ⁸¹Br isotope. (Monoisotopic mass ≈ 226.96 u)

The defining characteristic is that the M⁺• and M+2 peaks will have a relative intensity ratio of approximately 1:1.[6][7] This doublet is an unambiguous indicator for the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways and Mechanistic Rationale

The high energy of electron ionization (typically 70 eV) causes the energetically unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.[4] The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting ions.

Pathway I: Cleavage of the Carbon-Bromine Bond (Primary Fragmentation)

The most facile and dominant fragmentation step is the homolytic cleavage of the C₃-Br bond. This is because the C-Br bond is the weakest covalent bond in the quinoline ring system compared to the robust C-F and aromatic C-C/C-N bonds.

  • Reaction: [C₉H₅BrFN]⁺• → [C₉H₅FN]⁺ + •Br

  • Description: The molecular ion loses a neutral bromine radical (•Br). This fragmentation results in a highly abundant cation at m/z 146 (for the parent ion containing ⁷⁹Br).

  • Spectral Evidence: A strong peak will be observed at m/z 146. Crucially, this fragment ion will be a singlet, as it no longer contains the bromine atom responsible for the isotopic pattern. The stability of the resulting aryl cation contributes to the high prevalence of this pathway.

Pathway II: Loss of Hydrogen Cyanide (HCN)

The loss of a neutral molecule of hydrogen cyanide (HCN, 27 u) is a classic and highly characteristic fragmentation pathway for quinoline and its derivatives, as well as other nitrogen-containing aromatic heterocycles.[8][9] This fragmentation typically occurs after the initial loss of the bromine substituent.

  • Reaction: [C₉H₅FN]⁺ → [C₈H₄F]⁺ + HCN

  • Description: The fragment ion at m/z 146 undergoes a ring rearrangement and expels HCN.

  • Spectral Evidence: This pathway gives rise to a fragment ion at m/z 119 (146 - 27 = 119).

Pathway III: Minor Fragmentation Routes

While the two pathways above dominate the spectrum, other minor fragments may be observed. The breakdown of the benzene portion of the bicyclic system can lead to the formation of a benzyne-type radical cation, [C₆H₄]⁺•, at m/z 76, a common fragment in the mass spectra of many aromatic compounds.[8] The C-F bond is significantly stronger than the C-Br bond, so the initial loss of a fluorine radical is a much less favorable and therefore less significant pathway.

Summary of Key Fragment Ions

The quantitative data for the expected primary ions in the EI mass spectrum of this compound are summarized below.

m/z (based on ⁷⁹Br)Proposed Ion Structure / OriginKey Diagnostic Features
225, 227 [C₉H₅BrFN]⁺•Molecular Ion (M⁺•) . Appears as a doublet with a ~1:1 intensity ratio, confirming one Br atom.[5][6]
146 [M - Br]⁺Base Peak or Major Fragment . Results from the loss of the bromine radical. Appears as a singlet peak.
119 [M - Br - HCN]⁺Characteristic Quinoline Fragment . Results from the subsequent loss of HCN from the m/z 146 ion.[8]
101 [C₈H₅N]⁺Further Fragmentation . Corresponds to the loss of HCN from a bromoquinoline fragment, a pattern noted for related compounds.[1]
76 [C₆H₄]⁺•Aromatic Ring Fragment . Common fragment from the breakdown of the benzene ring portion.[8]

Visualizing the Fragmentation Cascade

The logical flow of the dominant fragmentation pathways can be visualized as a cascade, originating from the molecular ion.

G M [C₉H₅BrFN]⁺• m/z 225, 227 F1 [C₉H₅FN]⁺ m/z 146 M->F1 - •Br F2 [C₈H₄F]⁺ m/z 119 F1->F2 - HCN

Caption: Primary EI-MS fragmentation pathway for this compound.

Standard Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To acquire a reproducible mass spectrum for this compound, a standardized experimental protocol is essential. The following steps outline a typical workflow for EI-MS analysis.

  • Sample Preparation & Introduction:

    • Ensure the sample is of sufficient purity to avoid confounding peaks.

    • Introduce a small quantity of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer. For solid samples, a direct insertion probe may be used; for samples amenable to gas chromatography (GC), a GC-MS system is ideal for separation and analysis. The sample is volatilized under a high vacuum.[1]

  • Ionization:

    • The gaseous molecules pass into the ion source.

    • Here, they are bombarded with a beam of high-energy electrons (standardized at 70 electron volts, eV).

    • This energy is sufficient to knock a valence electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[3]

  • Acceleration:

    • The newly formed positive ions (both the molecular ion and its fragments) are accelerated out of the ion source by an electric field, ensuring they all have the same kinetic energy.

  • Mass Analysis (Deflection):

    • The beam of ions travels through a magnetic field (in a magnetic sector instrument) or a quadrupole electric field.

    • The field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.

  • Detection:

    • An electron multiplier or similar detector records the abundance of ions at each m/z value.

    • The resulting signal is processed by a computer to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

G cluster_source Ion Source Sample 1. Sample Introduction & Vaporization Ionization 2. Electron Bombardment (70 eV) Acceleration 3. Acceleration (Electric Field) Ionization->Acceleration Analysis 4. Mass Analysis (Magnetic/Quadrupole Field) Acceleration->Analysis Detection 5. Detection (Electron Multiplier) Analysis->Detection Spectrum Mass Spectrum (Output) Detection->Spectrum

References

The Rationale for IR Spectroscopy in Heterocyclic Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-6-fluoroquinoline

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, vibrational spectroscopy serves as a cornerstone for structural elucidation. Infrared (IR) spectroscopy, in particular, offers a rapid and non-destructive method to confirm the presence of key functional groups and ascertain the structural integrity of a molecule. This guide provides a detailed examination of the IR spectroscopic profile of this compound, a substituted heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the causality behind the spectral features, grounding the interpretation in established spectroscopic principles and field-proven methodologies.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of substituents like bromine and fluorine atoms is a common strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

For a molecule like this compound, IR spectroscopy is an indispensable first-pass analytical technique. It provides direct, confirmatory evidence for:

  • The integrity of the aromatic quinoline ring system.

  • The presence of carbon-halogen bonds (C-Br and C-F).

  • The specific pattern of substitution on the aromatic rings through the analysis of C-H bending vibrations.

This guide will focus on the use of Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy, as it is the most prevalent, robust, and sample-efficient method for analyzing solid compounds in modern research laboratories[1][2].

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

The protocol described herein is designed to be a self-validating system, ensuring reproducibility and accuracy. The choice of ATR-FTIR is deliberate; it requires minimal sample preparation, eliminating the need for KBr pellets or Nujol mulls, and ensures excellent sample-to-crystal contact for a strong, clear signal[2][3].

Step-by-Step Methodology
  • Instrument Preparation & Background Collection:

    • Ensure the FTIR spectrometer is properly calibrated and has been powered on for a sufficient time to allow the source and detector to stabilize.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe to remove any residues from previous measurements.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum to yield a pure spectrum of the compound[4].

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal. A sufficient amount should be used to completely cover the crystal surface[1].

    • Engage the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum[1][3].

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹. This range covers the fundamental vibrations of most organic functional groups.

    • Resolution: 4 cm⁻¹. This is standard for routine analysis, providing sufficient detail without introducing unnecessary noise.

    • Number of Scans: 16 to 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio.

    • Initiate the sample scan.

  • Data Processing & Cleaning:

    • After acquisition, the spectrum should be automatically ratioed against the collected background.

    • Apply an ATR correction algorithm if available in the software. This accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly as described in Step 1 to prepare for the next sample.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the ATR-FTIR analysis process.

ATR_FTIR_Workflow cluster_prep 1. Pre-Analysis cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Clean_Crystal Clean ATR Crystal Collect_Bkg Collect Background Spectrum Clean_Crystal->Collect_Bkg Ensures purity Apply_Sample Apply Solid Sample to Crystal Collect_Bkg->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensures contact Acquire_Spectrum Acquire Spectrum (16-32 Scans @ 4 cm⁻¹) Apply_Pressure->Acquire_Spectrum Process_Spectrum Background Subtraction & ATR Correction Acquire_Spectrum->Process_Spectrum Interpret_Spectrum Interpret Key Bands & Fingerprint Region Process_Spectrum->Interpret_Spectrum

Caption: Workflow for ATR-FTIR analysis of this compound.

In-Depth Spectral Analysis of this compound

The infrared spectrum of an aromatic heterocyclic compound is complex. However, it can be systematically interpreted by dividing it into distinct regions corresponding to specific vibrational modes. The presence of electronegative bromine and fluorine atoms, along with the nitrogen heteroatom, induces significant electronic effects that influence bond strengths and, consequently, their vibrational frequencies.

The C-H and N-H Region (4000-2500 cm⁻¹)
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The spectrum is expected to show one or more sharp, medium-to-weak intensity bands in this region. These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[5][6][7] Their position just above 3000 cm⁻¹ is a clear indicator of aromaticity, distinguishing them from the C-H stretches of saturated (alkane) systems which appear just below 3000 cm⁻¹[6][8].

The Double Bond Region (2000-1400 cm⁻¹)

This region is highly diagnostic for the quinoline core.

  • Aromatic C=C and C=N Ring Stretching (1620-1450 cm⁻¹): A series of sharp, medium-to-strong bands will dominate this area. These absorptions arise from the complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.[5][7][9] For quinoline derivatives, bands are typically observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1470 cm⁻¹. The precise positions and relative intensities of these bands provide a unique fingerprint for the substituted quinoline system.

  • Overtone/Combination Bands (2000-1650 cm⁻¹): A series of weak, broad "overtone" bands may be visible in this region. The pattern of these bands can sometimes be diagnostic of the substitution pattern on the aromatic ring, though they are often weak and can be obscured.[6][7]

The Fingerprint Region (1400-650 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching vibrations that are unique to the entire molecular structure. Two key substituent-related vibrations are expected here.

  • Aromatic C-F Stretching (1270-1100 cm⁻¹): A strong, prominent band is expected in this region corresponding to the C-F stretching vibration. The high electronegativity of fluorine and the strength of the C-F bond result in a high-frequency vibration that is often one of the most intense peaks in the spectrum of a fluoroaromatic compound.

  • C-H Out-of-Plane (OOP) Bending (900-700 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the aromatic rings.[6][10] For this compound, we must consider the C-H bonds on both rings. The substitution pattern dictates the number of adjacent hydrogen atoms, which governs the OOP bending frequency. These bands provide powerful confirmatory evidence for the specific isomer being analyzed.

  • C-Br Stretching (690-515 cm⁻¹): A medium to strong intensity band corresponding to the C-Br stretch is expected at the lower end of the fingerprint region.[8] Due to the higher mass of the bromine atom compared to carbon or hydrogen, this vibration occurs at a lower frequency. Its presence confirms the successful bromination of the quinoline ring.

Summary of Expected Vibrational Frequencies

The following table summarizes the anticipated key IR absorptions for this compound based on established correlation tables and data from related compounds.[8][11][12]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchWeak to Medium
1620 - 1450Aromatic Ring C=C and C=N StretchMedium to Strong
1270 - 1100C-F StretchStrong
900 - 700C-H Out-of-Plane BendingStrong
690 - 515C-Br StretchMedium to Strong

Conclusion

The ATR-FTIR spectrum of this compound provides a rich set of data that serves as a unique molecular fingerprint. By following a robust experimental protocol, a high-quality spectrum can be reliably obtained. The key to accurate interpretation lies in a systematic analysis of the different spectral regions. The presence of sharp bands above 3000 cm⁻¹, a complex pattern of absorptions between 1620-1450 cm⁻¹, and strong, characteristic bands for the C-F stretch, C-H out-of-plane bends, and the C-Br stretch collectively provide unequivocal confirmation of the molecule's identity and structural features. This analytical approach is fundamental to quality control and structural verification in the fields of chemical synthesis and drug development.

References

A Theoretical Investigation Framework for the Electronic Properties of 3-Bromo-6-fluoroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 3-Bromo-6-fluoroquinoline. Designed for researchers, medicinal chemists, and materials scientists, this document outlines the essential computational methodologies and the scientific rationale behind them. By leveraging Density Functional Theory (DFT), we can elucidate the structural and electronic characteristics that govern the molecule's reactivity and potential applications, particularly in the realms of drug development and advanced materials.

The strategic placement of halogen atoms on the quinoline scaffold is a proven strategy for modulating the physicochemical and biological properties of the resulting molecule.[1][2] Quinolines, as a class, are privileged structures in medicinal chemistry, forming the core of drugs with activities spanning antibacterial, antimalarial, and anticancer applications.[3][4] The introduction of a bromine atom at the C-3 position and a fluorine atom at the C-6 position is anticipated to significantly alter the electron distribution, reactivity, and interaction with biological targets. This guide details the theoretical approach to precisely quantify these effects.

Part 1: Computational Methodology: A Self-Validating Protocol

The foundation of any theoretical study is a robust and reproducible computational protocol. The methodology described herein is based on widely accepted practices in the field, ensuring the reliability of the generated data.[5][6]

Initial Structure and Geometry Optimization

The first step is to obtain a stable, low-energy conformation of the this compound molecule. This is not merely a preliminary step but a critical one, as all subsequent electronic property calculations are dependent on an accurate molecular geometry.

Protocol:

  • Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software. The basic structure can be obtained from databases like PubChem.[7]

  • Computational Software: All calculations are performed using a quantum chemistry software package, such as Gaussian 16.[6]

  • Theoretical Level Selection: The geometry optimization is conducted using Density Functional Theory (DFT). The B3LYP hybrid functional is selected for its proven accuracy in predicting molecular geometries and properties of similar organic compounds.[5][6][8] A comprehensive basis set, 6-311++G(d,p), is employed to provide a balanced and accurate description of the electronic structure, including polarization and diffuse functions necessary for halogenated systems.[5]

  • Optimization Algorithm: The geometry is optimized without any symmetry constraints, allowing the molecule to relax to its true energy minimum.

  • Verification of Minimum Energy: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[6]

The logical flow of this computational workflow is depicted below.

G cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Output start Initial 3D Structure (this compound) soft Select Software (e.g., Gaussian 16) start->soft theory Define Theoretical Level (DFT: B3LYP/6-311++G(d,p)) soft->theory opt Geometry Optimization theory->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify props Calculate Electronic Properties (HOMO-LUMO, MEP, NBO) verify->props results Data Interpretation props->results

Caption: Computational workflow for theoretical analysis.

Part 2: Elucidation of Electronic Properties

With an optimized structure, we can proceed to calculate and analyze the key electronic properties that dictate the molecule's behavior.

Molecular Structure

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the steric and electronic effects of the bromine and fluorine substituents on the quinoline ring system.

ParameterPredicted Value (Å)
C3-Br Bond Length~1.89
C6-F Bond Length~1.35
C2-N1 Bond Length~1.31
C8a-N1 Bond Length~1.38

Note: These are estimated values based on typical bond lengths for similar structures. Actual calculated values should be reported from the optimization output.

Caption: Structure of this compound with atom numbering.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity.[9] The HOMO energy correlates with the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[3]

The electron-withdrawing nature of both fluorine and bromine is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted quinoline. The precise distribution of these orbitals reveals the most probable sites for charge transfer.

ParameterPredicted Value (eV)Significance
EHOMO~ -6.8 to -7.2Electron-donating capacity (nucleophilicity)
ELUMO~ -1.5 to -1.9Electron-accepting capacity (electrophilicity)
Energy Gap (ΔE)~ 5.0 to 5.5Chemical reactivity and kinetic stability

Note: These are estimated energy ranges. Actual calculated values should be reported.

Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[4] It maps the electrostatic potential onto the electron density surface, identifying regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be localized around the nitrogen and fluorine atoms due to their high electronegativity. This indicates these are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms and the region around the bromine atom (due to the potential for a σ-hole) may exhibit positive potential. Understanding this map is crucial for predicting non-covalent interactions with biological receptors.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution on an atomic level and quantifies intramolecular interactions.[4][10] By calculating the natural atomic charges, we can understand the electron-donating or -withdrawing effects of the substituents with greater precision than what is inferred from electronegativity alone. This analysis can reveal hyperconjugative interactions, such as electron delocalization from lone pairs into anti-bonding orbitals, which contribute to the molecule's overall stability.[11]

Predicted NBO Charges:

  • Nitrogen (N1): Expected to be significantly negative.

  • Fluorine (F): Expected to be the most electronegative atom with a strong negative charge.

  • Bromine (Br): Expected to have a slight negative charge, but less than F.

  • Carbon atoms attached to F and Br (C6, C3): Expected to carry a partial positive charge.

Part 3: Implications for Research and Development

The theoretical data derived from this framework provides actionable insights for scientists.

  • For Drug Development Professionals: The HOMO-LUMO gap and MEP analysis can guide the design of new therapeutic agents.[12] For instance, the identified nucleophilic and electrophilic sites on this compound can inform how it might dock into the active site of a target protein, such as a kinase or DNA gyrase.[12] The predicted charge distribution helps in understanding potential hydrogen bonding and other non-covalent interactions that are critical for binding affinity.

  • For Materials Scientists: The electronic properties, particularly the HOMO-LUMO gap, are fundamental to designing novel organic electronic materials.[1][13] Molecules with tunable energy gaps are desirable for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The theoretical data can predict the electronic absorption spectra (via TD-DFT), which is essential for developing new dyes and functional materials.[8]

G core Electronic Properties of This compound homo_lumo HOMO-LUMO Gap (Reactivity, Stability) core->homo_lumo mep Molecular Electrostatic Potential (Reactive Sites) core->mep nbo NBO Analysis (Charge Distribution) core->nbo drug_dev Drug Development homo_lumo->drug_dev Predicts Bioactivity mat_sci Materials Science homo_lumo->mat_sci Tunes Optical/ Electronic Gap mep->drug_dev Guides Docking mep->mat_sci Predicts Intermolecular Interactions nbo->drug_dev Informs Interactions

Caption: Relationship between electronic properties and applications.

References

Regioselective Synthesis of 3-Bromo-6-fluoroquinoline Derivatives: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of synthetic strategies for the regioselective preparation of 3-bromo-6-fluoroquinoline derivatives. These compounds are valuable synthons in medicinal chemistry, serving as key intermediates for the development of novel therapeutic agents. This document emphasizes field-proven methodologies, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility. The primary focus is a robust, multi-step sequence involving regioselective nitration, subsequent reduction, and a highly reliable Sandmeyer diazotization-bromination. Alternative approaches and their inherent challenges are also discussed. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive resource for accessing this important class of molecules.

Introduction: The Strategic Importance of the this compound Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring is a critical exercise in expanding chemical diversity and modulating pharmacological profiles.

Specifically, the introduction of a bromine atom at the C3-position and a fluorine atom at the C6-position creates a highly versatile intermediate. The C6-fluorine substituent is a common feature in modern pharmaceuticals, known to enhance metabolic stability and binding affinity. The C3-bromo group is a synthetic linchpin, perfectly poised for further elaboration via a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

However, the regioselective synthesis of this compound is not trivial. The electronic properties of the quinoline ring system present a significant challenge for direct and selective C3-bromination. This guide delineates a logical and validated pathway to overcome these challenges, focusing on a strategy that guarantees regiochemical purity.

The Primary Synthetic Pathway: A Three-Step Approach to Regiochemical Control

Direct electrophilic bromination of the 6-fluoroquinoline core is often unselective, typically yielding a mixture of 5- and 8-bromo isomers due to the directing effects of the heterocyclic nitrogen and the deactivating nature of the pyridine ring towards electrophiles.[1] To circumvent this, a multi-step approach commencing with the synthesis of a C3-functionalized precursor is the most reliable strategy. The most robust and regiochemically unambiguous route involves the synthesis of 3-amino-6-fluoroquinoline, followed by a Sandmeyer reaction.

This pathway can be broken down into three key stages:

  • Stage 1: Synthesis of 6-fluoro-3-nitroquinoline.

  • Stage 2: Reduction of the nitro group to form 3-amino-6-fluoroquinoline.

  • Stage 3: Diazotization of the amine and subsequent Sandmeyer bromination.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction cluster_2 Stage 3: Sandmeyer Reaction 6-Fluoroquinoline 6-Fluoroquinoline 6-Fluoro-3-nitroquinoline 6-Fluoro-3-nitroquinoline 6-Fluoroquinoline->6-Fluoro-3-nitroquinoline HNO₃ / H₂SO₄ 3-Amino-6-fluoroquinoline 3-Amino-6-fluoroquinoline 6-Fluoro-3-nitroquinoline->3-Amino-6-fluoroquinoline SnCl₂·2H₂O / HCl This compound This compound 3-Amino-6-fluoroquinoline->this compound 1. NaNO₂ / HBr 2. CuBr

Figure 1: Overall synthetic workflow. (Within 100 characters)

In-Depth Analysis and Experimental Protocols

Stage 1: Regioselective Synthesis of 6-Fluoro-3-nitroquinoline

The introduction of a nitro group at the C3-position is the critical regiochemistry-defining step. While direct nitration of quinoline itself typically favors the 5- and 8-positions, the presence of the C6-fluoro group and careful control of reaction conditions can direct nitration to the C3-position of the deactivated pyridine ring. This step is crucial as it establishes the foundation for the subsequent transformations.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-deficient quinoline ring.

  • Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (e.g., 0-5 °C) to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 6-Fluoro-3-nitroquinoline

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-fluoroquinoline (1.0 eq.).

  • Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (5.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring at 0-5 °C for 15 minutes to ensure complete dissolution and salt formation.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the quinoline solution over 30-60 minutes, maintaining the internal temperature strictly below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is ~7-8. This will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 6-fluoro-3-nitroquinoline.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Stage 2: Reduction to 3-Amino-6-fluoroquinoline

The reduction of the aromatic nitro group to a primary amine is a standard transformation. Several reagents can accomplish this; however, tin(II) chloride (SnCl₂) in acidic media is a classic, reliable, and high-yielding method that is tolerant of many other functional groups.[2][3]

Causality Behind Experimental Choices:

  • Reducing Agent: SnCl₂ is a mild and effective reducing agent for nitroarenes. The reaction proceeds via electron transfer from Sn(II) to the nitro group.[3] It is particularly useful as it avoids the use of high-pressure hydrogenation, which could potentially affect the heterocyclic ring or the C-F bond.

  • Solvent and Acid: Concentrated hydrochloric acid provides the acidic medium necessary for the reaction and serves as the proton source. Ethanol is often used as a co-solvent to improve the solubility of the nitroquinoline starting material.

Experimental Protocol: Synthesis of 3-Amino-6-fluoroquinoline

  • In a round-bottom flask, suspend 6-fluoro-3-nitroquinoline (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. The reaction is exothermic.

  • After the initial exotherm subsides, remove the ice bath and heat the reaction mixture to reflux (approx. 70-80 °C) for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Basify the mixture by the slow and careful addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. This will precipitate tin salts as tin hydroxides.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The tin salts can sometimes cause emulsions, which may be broken up by filtration through a pad of celite.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude 3-amino-6-fluoroquinoline, which can be purified by column chromatography or recrystallization.

Stage 3: Sandmeyer Reaction for this compound

The Sandmeyer reaction is the cornerstone of this synthetic strategy, providing a regiochemically precise method to convert the C3-amino group into a bromo group.[4] The reaction proceeds in two distinct steps: the formation of a diazonium salt intermediate at low temperature, followed by its copper(I)-catalyzed decomposition in the presence of a bromide source.[4][5]

Causality Behind Experimental Choices:

  • Diazotization: Sodium nitrite (NaNO₂) reacts with a strong acid (HBr in this case) in situ to form nitrous acid (HNO₂). Nitrous acid then reacts with the primary aromatic amine to form the diazonium salt. This step must be performed at 0-5 °C as diazonium salts are unstable at higher temperatures.

  • Copper(I) Bromide (CuBr): This is the catalyst for the radical-nucleophilic aromatic substitution.[4] Cu(I) initiates the reaction via a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a Cu(II) species to form the final product and regenerate the Cu(I) catalyst.

G Ar-NH₂ 3-Amino-6-fluoroquinoline Ar-N₂⁺ Diazonium Salt Intermediate Ar-NH₂->Ar-N₂⁺ NaNO₂ / HBr (0-5 °C) Ar• + N₂ Aryl Radical + N₂ Gas Ar-N₂⁺->Ar• + N₂ Cu(I)Br (electron transfer) Ar-Br This compound Ar• + N₂->Ar-Br Cu(II)Br₂ (Br• transfer)

Figure 2: Mechanism of the Sandmeyer reaction. (Within 100 characters)

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-amino-6-fluoroquinoline (1.0 eq.) in aqueous hydrobromic acid (HBr, 48%, ~5-6 eq.) in a beaker, cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. The formation of the diazonium salt may be indicated by a slight color change. Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr (48%, ~2-3 eq.) and cool to 0 °C.

  • Slowly and cautiously add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution to remove excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Comparative Analysis of Synthetic Strategies

While the three-step Sandmeyer route is highly recommended for its regioselectivity, other methods exist, though they present significant challenges.

Method Key Reagents Regioselectivity Typical Yield Advantages Disadvantages
Sandmeyer Route NaNO₂, CuBrExcellent (C3)Good to HighUnambiguous regiocontrol; reliable.Multi-step process; requires handling of unstable diazonium salts.
Direct Bromination Br₂, NBSPoorVariablePotentially a single step.Leads to mixtures of 5- and 8-bromo isomers; difficult to control.[1]
Cyclization e.g., 4-fluoroaniline + brominated β-dicarbonylGoodModerateBuilds the ring system directly.Requires synthesis of specialized, potentially unstable precursors.

Conclusion and Future Outlook

The regioselective synthesis of this compound is most reliably achieved through a well-orchestrated three-step sequence involving nitration, reduction, and a Sandmeyer reaction. This pathway offers unparalleled control over the final product's regiochemistry, which is paramount for its application as a versatile building block in drug discovery. While direct bromination strategies are synthetically appealing due to their atom economy, they are plagued by a lack of selectivity for the C3 position.

Future research may focus on developing novel C-H activation methodologies using transition metal catalysts that could enable the direct and selective C3-bromination of 6-fluoroquinoline under milder conditions. However, for current laboratory and process chemistry applications, the Sandmeyer approach remains the gold standard, providing a trustworthy and scalable route to this valuable chemical intermediate.

References

physical and chemical properties of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-fluoroquinoline

Introduction: The Significance of the Halogenated Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, forming the core of numerous pharmaceuticals.[1] The introduction of halogen atoms, such as bromine and fluorine, onto the quinoline core profoundly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2] this compound, in particular, is a versatile synthetic intermediate. The strategic placement of a bromine atom on the electron-deficient pyridine ring and a fluorine atom on the electron-rich benzene ring creates two distinct reactive centers, offering a powerful platform for the development of novel compounds through site-selective functionalization.[3] This guide provides a comprehensive overview of the known physical and chemical properties, spectroscopic profile, reactivity, and safe handling of this compound.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₅BrFN[4]
Molecular Weight 226.05 g/mol [4]
Monoisotopic Mass 224.95894 Da[4]
CAS Number 205114-16-5[5]
Appearance Solid (predicted)General knowledge
Melting Point Data not available. For comparison, 4-Bromo-6-fluoroquinoline melts at 77-78 °C.[3][6]N/A
Boiling Point Data not availableN/A
Solubility Insoluble in water (predicted); Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂.General knowledge
XlogP (predicted) 3.3[4]
InChIKey BDFONODCJLSXEP-UHFFFAOYSA-N[4]

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound. While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic profile based on established principles and data from analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for elucidating molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (at C2 and C4) will likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (at C5, C7, and C8) will exhibit splitting patterns influenced by both neighboring protons and through-space coupling to the fluorine atom at C6.

  • ¹³C NMR: The spectrum should display nine signals corresponding to the nine carbon atoms of the quinoline core. The chemical shifts will be influenced by the attached atoms; carbons bonded to nitrogen (C2, C8a), bromine (C3), and fluorine (C6) will show characteristic shifts.

  • ¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a direct confirmation of the fluorine's presence and environment.[7] A single resonance is expected for the fluorine atom at the C6 position. In similar 6-fluoroquinoline derivatives, this signal typically appears in the range of -108 to -110 ppm (relative to CFCl₃).[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • Expected m/z: The theoretical monoisotopic mass of C₉H₅BrFN is 224.95894 Da.[4] HRMS analysis should yield a mass-to-charge ratio (m/z) that matches this value with high accuracy.

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as two peaks of almost equal intensity separated by 2 m/z units (M and M+2), providing a definitive signature for a monobrominated compound.[8]

  • Predicted Adducts: Predicted m/z values for common adducts are [M+H]⁺ at 225.96622 and [M+Na]⁺ at 247.94816.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule.

  • Aromatic C-H Stretching: Vibrations for the C-H bonds on the aromatic rings are expected in the 3000-3100 cm⁻¹ region.[7]

  • Ring Vibrations (C=C and C=N): A series of sharp bands between 1400-1650 cm⁻¹ will correspond to the stretching vibrations of the quinoline core.

  • C-F Stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected in the 1200-1270 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range of the fingerprint region.[7]

Section 3: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its dual halogenation, allowing for orthogonal chemical modifications.

General Synthetic Approach

While a specific, optimized synthesis for this compound is not detailed in the provided sources, a plausible route can be constructed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[9]

  • Aniline Condensation: The synthesis would likely begin with the reaction of a suitably substituted aniline, 4-fluoroaniline, with a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate).

  • Cyclization: The resulting intermediate undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline core.

  • Hydrolysis & Decarboxylation: Saponification of the ester followed by decarboxylation yields 6-fluoro-4-hydroxyquinoline.

  • Hydroxyl to Chloro Conversion: The 4-hydroxyl group is converted to a more reactive leaving group, typically a chloride, using reagents like POCl₃ or SOCl₂.

  • Dehalogenation: The 4-chloro group is removed via catalytic hydrogenation to yield 6-fluoroquinoline.

  • Bromination: The final step involves the regioselective bromination at the C3 position using a brominating agent like N-bromosuccinimide (NBS) to yield the target compound.

Synthetic_Pathway A 4-Fluoroaniline B Gould-Jacobs Reaction (Malonic Acid Derivative) A->B C Cyclization & Functionalization B->C D 6-Fluoroquinoline C->D E Regioselective Bromination (NBS) D->E F This compound E->F

Caption: Generalized synthetic workflow for this compound.

Core Reactivity

The molecule's reactivity is dominated by the two halogen substituents, which can be addressed selectively.

  • C3-Position (Bromine): The bromine atom at the C3 position on the electron-poor pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as:

    • Suzuki-Miyaura Coupling (with boronic acids/esters)

    • Sonogashira Coupling (with terminal alkynes)

    • Buchwald-Hartwig Amination (with amines)

    • Heck Reaction (with alkenes)

  • C6-Position (Fluorine): The fluorine atom on the C6 position of the benzene ring is generally less reactive in cross-coupling reactions but is susceptible to Nucleophilic Aromatic Substitution (SₙAr). This reaction typically requires strong nucleophiles and often harsh conditions (high temperature/pressure), but it allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles.[3]

The differential reactivity allows for a stepwise functionalization strategy, where the C-Br bond is typically modified first under milder, palladium-catalyzed conditions, leaving the C-F bond intact for a subsequent SₙAr reaction if desired.

Reactivity_Diagram cluster_main This compound Compound C₉H₅BrFN Suzuki Suzuki Coupling (R-B(OH)₂) Compound->Suzuki Pd Catalyst (C3-Br bond) Sonogashira Sonogashira Coupling (R-C≡CH) Compound->Sonogashira Pd/Cu Catalysts (C3-Br bond) Buchwald Buchwald-Hartwig (R₂NH) Compound->Buchwald Pd Catalyst (C3-Br bond) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., NaOR, NaSR) Compound->SNAr Strong Nucleophile (C6-F bond)

Caption: Key reaction pathways for this compound.

Section 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are crucial.

Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard single-pulse sequence. Set the spectral width to cover the expected range (e.g., -2 to 12 ppm) and acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[8]

  • ¹³C & ¹⁹F NMR Acquisition: Using appropriate pulse programs, acquire the carbon and fluorine spectra. These may require longer acquisition times compared to the proton spectrum.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol: Mass Spectrum Acquisition (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.[8] Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate ions (e.g., [M+H]⁺).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the m/z values with high precision.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₉H₅BrFN to confirm the elemental composition. Analyze the isotopic distribution to verify the presence of one bromine atom.

Section 5: Safety, Handling, and Storage

As a halogenated heterocyclic compound, this compound must be handled with appropriate care. While a specific, comprehensive SDS is not available from the search results, the following guidelines are based on data for structurally similar compounds.[10][11]

  • General Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral) and may cause skin, respiratory, and serious eye irritation/damage.[6][11]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[10][12]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10] Use non-sparking tools and ensure adequate ventilation.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10] Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Disclaimer: This information is a summary based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-differentiated reactive sites at the C3 (bromo) and C6 (fluoro) positions allow for selective and versatile functionalization. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

References

The Strategic Reactivity of the C-Br Bond in 3-Bromo-6-fluoroquinoline: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Within this structural class, 3-bromo-6-fluoroquinoline presents a particularly valuable building block, offering a strategically positioned carbon-bromine bond for a diverse array of chemical transformations. The interplay between the electron-withdrawing fluorine atom at the 6-position and the inherent electronic properties of the quinoline ring system imparts a unique reactivity profile to the C3-Br bond. This guide provides an in-depth exploration of the reactivity of this bond, focusing on pivotal palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By synthesizing established mechanistic principles with tailored, field-proven protocols, this document serves as a comprehensive resource for researchers seeking to leverage the synthetic potential of this compound in the development of novel molecular entities.

Introduction: The Quinoline Core and the Significance of the C3-Br Bond

The quinoline ring system is a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively functionalize this core is paramount for fine-tuning molecular properties. In this compound, the bromine atom at the 3-position serves as a versatile synthetic handle. Its reactivity is modulated by the electronic landscape of the quinoline nucleus, which is further influenced by the strongly electronegative fluorine atom at the 6-position. This fluorine atom enhances the electrophilicity of the quinoline ring, thereby influencing the rates and outcomes of various reactions at the C3 position.

The C-Br bond, with a bond dissociation energy significantly lower than that of a C-F bond, is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization in the presence of the C-F bond. This guide will delve into the practical applications of this reactivity, providing both the theoretical underpinnings and detailed experimental workflows for key transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, these reactions provide a robust platform for the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[1] The reaction of this compound with a variety of boronic acids or their derivatives offers a direct route to 3-aryl-6-fluoroquinolines.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as dehalogenation.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-phenyl-6-fluoroquinoline.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-phenyl-6-fluoroquinoline.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100Good
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O90High
Pd₂(dba)₃SPhosK₃PO₄Toluene110Excellent

This table presents generalized conditions; optimization for specific substrates is recommended.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat with Stirring (e.g., 90°C) solvent->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Pure 3-Aryl-6-fluoroquinoline purify->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to a wide range of alkynylated quinolines.[3] These products are valuable intermediates for further transformations or as final targets in materials science.

Mechanistic Rationale: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[3] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne. The reaction is generally carried out in the presence of an amine base, which also often serves as the solvent.[4][5]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 3-(phenylethynyl)-6-fluoroquinoline.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add phenylacetylene (1.0 equiv) dropwise and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-(phenylethynyl)-6-fluoroquinoline.[4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.[6] This reaction is particularly valuable for accessing novel 3-amino-6-fluoroquinoline derivatives.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired arylamine.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.[8]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(6-fluoroquinolin-3-yl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex [L₂(Ar)Pd(II)(Br)] pd0->pd2_complex Oxidative Addition (Ar-Br) amine_coord [L₂(Ar)Pd(II)(HNR¹R²)]⁺Br⁻ pd2_complex->amine_coord + HNR¹R² amido_complex [L₂(Ar)Pd(II)(NR¹R²)] amine_coord->amido_complex - HBr (+ Base) product Ar-NR¹R² amido_complex->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, the electronic nature of the this compound system also allows for nucleophilic aromatic substitution (SNAr) under certain conditions. The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the quinoline ring activates the aromatic system towards nucleophilic attack.

Causality of Reactivity: For an SNAr reaction to occur, the aromatic ring must be electron-deficient.[9] The fluorine atom at the 6-position contributes to this electron deficiency through its inductive effect. While the C-F bond is stronger than the C-Br bond, the C-Br bond is still the more likely site of substitution due to the better leaving group ability of the bromide ion. However, under forcing conditions, displacement of the fluoride is also possible. The regioselectivity of nucleophilic attack is also influenced by the stability of the intermediate Meisenheimer complex.

It is important to note that for many amine nucleophiles, the Buchwald-Hartwig amination is often a more general and milder alternative to SNAr.[6]

Conclusion: A Versatile Scaffold for Innovation

The C-Br bond in this compound is a key functional group that unlocks a vast chemical space for the synthesis of novel quinoline derivatives. Through a judicious choice of reaction conditions, researchers can selectively engage this bond in a variety of high-yielding transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The electronic properties conferred by the fluoro-substituted quinoline core provide a unique reactivity profile that can be strategically exploited. This guide has provided a comprehensive overview of the principles and practical methodologies for the functionalization of this valuable building block, empowering scientists in their pursuit of new medicines and materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aryl-6-fluoroquinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The targeted functionalization of this scaffold is a cornerstone of modern drug development, enabling the fine-tuning of a molecule's physicochemical properties to optimize its interaction with biological targets. Specifically, the introduction of aryl groups at the 3-position of the quinoline ring system can significantly influence a compound's efficacy and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in the synthetic chemist's arsenal for forging carbon-carbon bonds.[3][4][5] Its operational simplicity, mild reaction conditions, and remarkable tolerance of diverse functional groups have cemented its role in both academic research and industrial-scale pharmaceutical synthesis.[6] This guide provides detailed protocols and expert insights into the Suzuki coupling of 3-Bromo-6-fluoroquinoline, a key intermediate for accessing novel 3-aryl-6-fluoroquinoline derivatives with significant potential in drug discovery programs.

Mechanistic Pillars of the Suzuki-Miyaura Coupling: A Rationale-Driven Approach

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle centered on a palladium catalyst.[1][4][7] Each step of this cycle is a critical control point where the choice of reagents and conditions dictates the reaction's success.

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (this compound).[4][5][7][8] This step, often rate-determining, forms a Pd(II) intermediate.[4] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[9] For this compound, the carbon-bromine bond is the reactive site for this transformation.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center.[4][7] This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[10][11][12] The exact mechanism of transmetalation is still a subject of detailed study, but the activation by the base is universally recognized as essential.

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple and are expelled as the desired biaryl product.[7] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7] The steric and electronic properties of the ligands on the palladium center can significantly influence the rate of this step.

The Critical Role of Reagents: An Expert's Perspective
  • The Palladium Catalyst and Ligands: The choice of the palladium source and its associated ligands is paramount. While various palladium sources can be used, they must ultimately generate the catalytically active Pd(0) species.[8] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role: they stabilize the palladium center, enhance its solubility, and modulate its reactivity.[8] Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps, respectively, leading to more efficient catalysis.[8][13] For instance, ligands like SPhos and RuPhos have been shown to be effective in challenging coupling reactions.[14]

  • The Base: The base is not a mere spectator; it is a crucial activator in the transmetalation step.[10][11] Common choices include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[10] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, cesium carbonate is often employed in difficult couplings due to its high solubility in organic solvents.[10] The selection of the base must also consider the presence of any base-sensitive functional groups on the substrates.[12]

  • The Boron Reagent: While boronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) and organotrifluoroborates are also widely used.[15][12] Boronic esters can offer enhanced stability and are sometimes preferred for substrates prone to protodeboronation (hydrolysis of the C-B bond).[8]

  • The Solvent System: The choice of solvent is critical for ensuring that all components of the reaction remain in solution. Suzuki couplings are often performed in a mixture of an organic solvent (e.g., dioxane, THF, toluene) and water.[8] Water plays a dual role: it helps to dissolve the inorganic base and can also facilitate the transmetalation step.[8] It is crucial to degas the solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L_n (Active Catalyst) OxAd Ar-Pd(II)L_n-X (Oxidative Adduct) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)L_n-Ar' OxAd->Trans Transmetalation Trans->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OR)₂ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols for the Suzuki Coupling of this compound

The following protocols are provided as robust starting points for the synthesis of 3-aryl-6-fluoroquinolines. It is important to note that optimization may be required for specific arylboronic acids and reaction scales.

Protocol 1: General Conditions with a Phosphine Ligand

This protocol employs a commonly used palladium catalyst with a phosphine ligand, offering a reliable method for a broad range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio via syringe. The final concentration of the this compound should be approximately 0.1 M.[9]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1][9]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-fluoroquinoline.

Protocol 2: Conditions for Challenging Couplings with a Buchwald Ligand

For less reactive arylboronic acids or sterically hindered substrates, a more active catalyst system employing a Buchwald ligand may be necessary.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and RuPhos to a flame-dried Schlenk flask.

  • Add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, remove from the glovebox (if applicable), and add degassed toluene and water in a 10:1 v/v ratio via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.[7]

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling Conditions

The following table summarizes various reaction parameters to guide the optimization of the Suzuki coupling of this compound. Yields are highly dependent on the specific arylboronic acid used.

ParameterProtocol 1Protocol 2Rationale for Selection
Palladium Source Pd(dppf)Cl₂Pd₂(dba)₃Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source, often used with specialized ligands for high activity.[8]
Ligand dppf (in precatalyst)RuPhosdppf is a versatile ferrocenyl-based phosphine ligand. RuPhos is a bulky, electron-rich biarylphosphine ligand designed for high catalytic activity in challenging couplings.[14]
Base K₂CO₃K₃PO₄K₂CO₃ is a standard, effective base for many Suzuki couplings. K₃PO₄ is a stronger base often used in more demanding reactions.[10]
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (10:1)Dioxane is a common solvent for Suzuki reactions. Toluene allows for higher reaction temperatures, which can be beneficial for less reactive substrates.
Temperature 80-90 °C100 °CHigher temperatures can increase the reaction rate, particularly for the oxidative addition of less reactive aryl halides or with more sterically demanding substrates.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the synthesis of 3-aryl-6-fluoroquinolines. By understanding the underlying mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development. The protocols provided herein serve as a solid foundation for these synthetic endeavors. Future work in this area may focus on the development of even more active and robust catalyst systems, the expansion of the substrate scope to include more complex and functionalized boronic acids, and the adaptation of these protocols for high-throughput synthesis and flow chemistry applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Quinoline Scaffolds

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The introduction of an amino group into the quinoline ring system via carbon-nitrogen (C-N) bond formation is a critical transformation for modulating the pharmacological and photophysical properties of these molecules. The Buchwald-Hartwig amination has emerged as a premier method for forging these C-N bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions, thus superseding harsher, more traditional methods.[1][3][4]

This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 3-bromo-6-fluoroquinoline, a substrate of interest in the development of novel therapeutic agents. The strategic placement of the fluorine atom at the 6-position and the bromine at the 3-position presents a unique electronic and steric environment that necessitates careful optimization of the reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination, which yields the aminated quinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

The efficiency of each step is heavily influenced by the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps.[3][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex L_n(X)Pd(II)-Ar Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Amine_Complex [L_n(X)Pd(II)(Ar)(HNR₂)]⁺ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amido_Complex L_n(X)Pd(II)(Ar)(NR₂) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Product Ar-NR₂ Reductive_Elimination->Product Product->Pd(0)L_n Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters for this compound

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent. The electronic properties of the substrate—an electron-withdrawing fluorine at the 6-position and the inherent electronics of the quinoline ring—will influence reactivity.

ParameterComponentExamplesKey Considerations for this compound
Palladium Source PrecatalystPd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective choice. Pre-formed catalysts can also offer greater reliability.[10][11]
Ligand Phosphine LigandXPhos, RuPhos, Xantphos, BINAPBulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are generally preferred to promote oxidative addition and reductive elimination.[9][12] Xantphos can be effective for some heteroaromatic substrates.[13]
Base Inorganic/OrganicNaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSA strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and robust choice.[10] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate may be considered, though this may require higher temperatures.[10]
Solvent AnhydrousToluene, Dioxane, THFAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene and dioxane are frequently used.[14]
Temperature Thermal80-110 °CThe reaction temperature typically ranges from 80 to 110 °C.[15] Optimization may be required to balance reaction rate and potential side reactions.
Atmosphere InertArgon or NitrogenThe palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for reproducibility and high yields.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. It is crucial to use standard Schlenk techniques or a glovebox to ensure an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Standard laboratory glassware (oven-dried)

  • Inert gas (Argon or Nitrogen)

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-6-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aryl-6-Fluoroquinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an aryl group at the 3-position of the quinoline ring often enhances or modulates these biological activities by providing an additional vector for interaction with biological targets. Furthermore, the incorporation of a fluorine atom, particularly at the 6-position, can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorine's unique electronic properties can enhance metabolic stability, increase binding affinity, and improve membrane permeability. Consequently, 3-aryl-6-fluoroquinolines represent a class of compounds with immense potential in the development of novel therapeutics.[3]

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have emerged as a powerful and versatile methodology for the efficient construction of the C-C bond between the quinoline core and the aryl substituent.[4][5] This approach offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool for medicinal chemists.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-aryl-6-fluoroquinolines utilizing palladium catalysis. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed experimental protocols, and discuss key considerations for successful synthesis and optimization.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide (in our case, 3-bromo-6-fluoroquinoline) and an organoboron compound (an arylboronic acid). The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species. This is often the rate-determining step of the reaction.

  • Transmetalation: The next step is the transfer of the aryl group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making the aryl group more nucleophilic and promoting its transfer to the palladium center.

  • Reductive Elimination: In the final step, the two organic moieties (the quinoline and the aryl group) on the palladium(II) complex are coupled, forming the desired 3-aryl-6-fluoroquinoline product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition this compound (Ar¹-X) Pd(II)-Quinoline Ar¹-Pd(II)-X Oxidative\nAddition->Pd(II)-Quinoline Transmetalation Transmetalation Pd(II)-Quinoline->Transmetalation Arylboronic Acid (Ar²-B(OH)₂) + Base Pd(II)-Quinoline-Aryl Ar¹-Pd(II)-Ar² Transmetalation->Pd(II)-Quinoline-Aryl Reductive\nElimination Reductive Elimination Pd(II)-Quinoline-Aryl->Reductive\nElimination Reductive\nElimination->Pd(0) 3-Aryl-6-fluoroquinoline (Ar¹-Ar²)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols: Synthesis of 3-Aryl-6-Fluoroquinolines

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[4]

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)[4]

  • Degassed 1,4-dioxane and water (4:1 v/v)[4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Silica gel for column chromatography

Reaction Setup and Procedure

Experimental_Workflow start Start reagent_prep Reagent Preparation: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ start->reagent_prep reaction_setup Reaction Setup: Combine reagents in a flame-dried Schlenk flask reagent_prep->reaction_setup inert_atmosphere Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) reaction_setup->inert_atmosphere solvent_addition Solvent Addition: Inject degassed 1,4-dioxane/water inert_atmosphere->solvent_addition reaction Reaction: Heat to 80-90 °C with vigorous stirring (12-16 h) solvent_addition->reaction monitoring Monitoring: Track progress via TLC reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc and water - Separate layers - Extract aqueous layer monitoring->workup drying Drying and Filtration: - Combine organic layers - Wash with brine - Dry over Na₂SO₄ - Filter workup->drying concentration Concentration: Remove solvent under reduced pressure drying->concentration purification Purification: Column chromatography on silica gel concentration->purification end End: Pure 3-Aryl-6-fluoroquinoline purification->end

Figure 2: Experimental Workflow for the Synthesis of 3-Aryl-6-fluoroquinolines.
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[4][5]

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.[4]

  • Drying and Filtration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-fluoroquinoline.[4]

Data Presentation: Illustrative Reaction Parameters and Outcomes

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions that have been reported for the synthesis of 3-arylquinolines and can serve as a guide for optimization.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-9012-16Good to Excellent[4]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene10024Good[7]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10012Excellent[8]
Pd(OAc)₂XPhosCs₂CO₃THF/H₂O8018Good[8]

Causality Behind Experimental Choices: A Deeper Dive

  • The Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is critical for the efficiency of the reaction. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like SPhos and XPhos are often employed to stabilize the palladium(0) species and facilitate the oxidative addition and reductive elimination steps. The electronic and steric properties of the ligand can significantly impact the reaction rate and substrate scope.

  • The Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and the tolerance of sensitive functional groups.

  • The Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The ratio of the solvents can be optimized to achieve the best results.

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and widely cited methodologies in the field of palladium-catalyzed cross-coupling reactions.[4][7][8] The progress of the reaction can be easily monitored by standard analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final product should be confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. By following these established procedures and analytical checks, researchers can have a high degree of confidence in the outcome of the synthesis.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and reliable method for the synthesis of 3-aryl-6-fluoroquinolines. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse library of these medicinally important compounds. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists engaged in drug discovery and development, enabling the exploration of this promising chemical space.

References

Application Notes and Protocols for 3-Bromo-6-fluoroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are found in numerous natural products and have been successfully developed into a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a "privileged scaffold" in drug discovery.

This guide focuses on the medicinal chemistry applications of a specific subclass: 3-bromo-6-fluoroquinoline derivatives . The introduction of a bromine atom at the 3-position and a fluorine atom at the 6-position creates a unique electronic and steric profile, offering opportunities for the development of novel therapeutic agents. The bromine atom can serve as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets. Although direct and extensive research on this specific scaffold is emerging, this document consolidates information from structurally related compounds to provide a comprehensive overview of their potential as anticancer agents and kinase inhibitors.

Anticipated Biological Activity: Anticancer Potential

The quinoline and fluoroquinolone scaffolds are present in several clinically used anticancer drugs. Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell cycle progression, and disruption of cell migration.[1] The presence of a halogen, such as bromine, at various positions on the quinoline ring has been associated with enhanced cytotoxic effects in several compound series.[1]

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which many fluoroquinolone derivatives exert their anticancer effects is through the inhibition of topoisomerase II.[2][3] This essential enzyme is responsible for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis and cell cycle arrest, primarily in the S and G2/M phases.[2][3]

Data Presentation: Cytotoxicity of Structurally Related Fluoroquinolone Derivatives

While specific IC50 values for this compound derivatives are not extensively available in the public domain, the following table presents data for structurally related fluoroquinolone analogs to illustrate their potential anticancer activity against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativeT-24 (Bladder)3.36 - 28.55[4]
Ciprofloxacin DerivativePC-3 (Prostate)3.24 - 19.33[4]
Levofloxacin DerivativeMCF-7 (Breast)1.69 - 2.82[4]
Levofloxacin DerivativeA549 (Lung)2.62 - 3.81[4]
Levofloxacin DerivativeSKOV3 (Ovarian)1.92 - 4.76[4]
Ciprofloxacin Hydrazide DerivativeNCI-60 Panel (Mean GI50)2.45 - 9.06[5]

Application as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline scaffold has been successfully utilized in the development of numerous kinase inhibitors. While specific data for this compound derivatives as kinase inhibitors is limited, their structural features suggest potential for targeting various kinase families.

Targeting Key Signaling Pathways in Cancer

Several critical signaling pathways are frequently deregulated in cancer, presenting opportunities for therapeutic intervention. Based on the known activities of related quinoline derivatives, this compound analogs could potentially modulate the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some fluoroquinolone derivatives have been identified as inhibitors of PI3K.[6]

  • MAPK Pathway: The MAPK/ERK pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain anticancer compounds containing the quinoline scaffold have been shown to modulate this pathway.[4]

  • STAT3 Pathway: The STAT3 transcription factor is often constitutively activated in cancer, promoting cell survival and proliferation. Some quinoline-based compounds have been developed as STAT3 inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. These are based on established methodologies for similar quinoline compounds and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol outlines a plausible synthetic route to a this compound derivative, starting from a commercially available substituted aniline. The synthesis involves a condensation reaction followed by cyclization and subsequent functionalization.

Materials:

  • 3-Bromo-5-fluoroaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Phosphoryl chloride (POCl3)

  • Substituted amine (e.g., piperazine)

  • Appropriate solvents (e.g., ethanol, DMF)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-bromo-5-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture under reflux in a suitable high-boiling solvent such as diphenyl ether. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Continue heating the reaction mixture at a higher temperature (typically 200-250 °C) to induce thermal cyclization, forming the 4-hydroxy-3-carboethoxy-6-fluoro-quinoline intermediate.

  • Chlorination: After cooling, the intermediate is treated with phosphoryl chloride (POCl3) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding the 4-chloro-3-carboethoxy-6-fluoroquinoline.

  • Nucleophilic Substitution: The 4-chloroquinoline derivative is then reacted with a desired nucleophile, such as a substituted amine (e.g., piperazine), in a suitable solvent like DMF or ethanol. This reaction typically proceeds at an elevated temperature to afford the final this compound derivative.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure desired compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

General Synthetic Scheme

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product 3-Bromo-5-fluoroaniline 3-Bromo-5-fluoroaniline Condensation Condensation 3-Bromo-5-fluoroaniline->Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate A Chlorination Chlorination (POCl3) Cyclization->Chlorination 4-Hydroxyquinoline Intermediate Substitution Nucleophilic Substitution (e.g., with Piperazine) Chlorination->Substitution 4-Chloroquinoline Intermediate 3-Bromo-6-fluoro-4-(piperazin-1-yl)quinoline\nDerivative 3-Bromo-6-fluoro-4-(piperazin-1-yl)quinoline Derivative Substitution->3-Bromo-6-fluoro-4-(piperazin-1-yl)quinoline\nDerivative

Caption: A generalized workflow for the synthesis of this compound derivatives.

Plausible Anticancer Mechanism of Action

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Outcome Drug This compound Derivative TopoII Topoisomerase II Drug->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Stabilizes Cleavage Complex CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

References

Application Notes and Protocols for the Evaluation of the Antibacterial Activity of 3-Bromo-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Investigating 3-Bromo-6-fluoroquinoline Derivatives

The relentless rise of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with improved potency, expanded spectra of activity, and efficacy against resistant pathogens. The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide range of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), is a well-validated target for antibacterial drug development.[3][4][5]

This guide focuses on a specific subclass: This compound derivatives . The rationale for investigating this scaffold is rooted in established structure-activity relationships (SAR) within the fluoroquinolone family. The C6-fluoro substituent is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial potency.[5] Furthermore, substitutions at the C3 and other positions can modulate the activity and pharmacological properties of the molecule. The introduction of a bromine atom at the C3 position offers a unique avenue for chemical modification and may influence the compound's interaction with its target enzymes or its cellular uptake. This document provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for assessing the antibacterial potential of this promising class of compounds.

Mechanistic Framework: Targeting Bacterial DNA Replication

The bactericidal activity of this compound derivatives, like other fluoroquinolones, stems from their ability to disrupt the critical processes of DNA replication and repair in bacteria.[4] This is achieved through the specific inhibition of two essential enzymes: DNA gyrase and topoisomerase IV.[3]

  • DNA Gyrase: Primarily the main target in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving the torsional stress that occurs during DNA replication and transcription.

  • Topoisomerase IV: The principal target in many Gram-positive bacteria, this enzyme is key in the decatenation (separation) of daughter chromosomes following DNA replication, enabling proper cell division.

By forming a stable ternary complex with the enzyme and the bacterial DNA, these quinolone derivatives trap the enzyme in a state where it has cleaved the DNA but is unable to religate it.[4] This leads to an accumulation of double-strand DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death.

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Trapped Complex Leads to Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Trapped Complex Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces General Synthetic Workflow Start Starting Materials (e.g., substituted anilines) Cyclization Cyclization to form Quinolone Core Start->Cyclization Halogenation Introduction of 3-Bromo and 6-Fluoro substituents Cyclization->Halogenation C7_Modification Modification at C7 (e.g., with piperazine derivatives) Halogenation->C7_Modification Final_Product Final this compound Derivative C7_Modification->Final_Product MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Prep_Plate Prepare Serial Dilutions of Compound in 96-well Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Plate->Prep_Inoculum Inoculate Inoculate Plate Prep_Inoculum->Inoculate Incubate_MIC Incubate 16-20h at 35°C Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed with clear wells Incubate_MBC Incubate 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

References

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Bromo-6-fluoroquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinolines in Oncology

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, often involving the induction of apoptosis, modulation of the cell cycle, and interference with critical signaling pathways that drive tumor growth.[2][3][4] The introduction of halogen substituents, such as bromine and fluorine, onto the quinoline ring can significantly modulate the physicochemical properties of the molecule, potentially enhancing its cytotoxic efficacy and selectivity against cancer cells.[5] Specifically, the presence of a bromine atom at the C6 position has been associated with enhanced cytotoxic effects in some series of quinoline derivatives.[5] This document provides a comprehensive guide to evaluating the in vitro cytotoxicity of novel 3-bromo-6-fluoroquinoline derivatives, offering detailed protocols for established assays and insights into the potential mechanisms of action.

Part 1: Understanding the Mechanisms of Quinoline-Induced Cytotoxicity

Quinoline derivatives exert their anticancer effects through a variety of molecular mechanisms. A primary mode of action for many quinoline-based compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[2][6] By stabilizing the topoisomerase-DNA complex, these derivatives can lead to DNA strand breaks and ultimately trigger apoptosis.[7]

Another significant mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be initiated by an increase in reactive oxygen species (ROS) production, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[8] Some quinoline derivatives have been shown to elevate the Bax/Bcl-2 ratio, further promoting apoptosis.[8]

Furthermore, these compounds can arrest the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.[6][9][10] The specific mechanism of action can be influenced by the substitution pattern on the quinoline ring, making it crucial to experimentally determine the cytotoxic profile of each new derivative.

Part 2: Core Protocols for Cytotoxicity Assessment

The following protocols are foundational for determining the cytotoxic effects of this compound derivatives on cancer cell lines. It is essential to maintain aseptic cell culture techniques throughout these procedures.[11]

General Cell Culture and Maintenance

Successful cytotoxicity testing relies on healthy and consistently maintained cell cultures.

  • Cell Lines: A panel of relevant cancer cell lines should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Culture Media: Use the recommended culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Passaging: Cells should be passaged regularly upon reaching 70-80% confluency to maintain them in the logarithmic growth phase.

  • Cell Counting and Viability: Before seeding for an assay, perform a cell count using a hemocytometer or automated cell counter and assess viability with a method like trypan blue exclusion.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the binding of the dye to cellular proteins.[5]

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.

Part 3: Data Presentation and Interpretation

Summarizing Cytotoxicity Data

The cytotoxic activity of the this compound derivatives should be presented as IC50 values. A summary table allows for easy comparison of the potency of different derivatives across various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)
This compound-X1 MCF-7 (Breast)e.g., 2.5
A549 (Lung)e.g., 5.1
HCT-116 (Colon)e.g., 3.8
This compound-X2 MCF-7 (Breast)e.g., 1.2
A549 (Lung)e.g., 2.9
HCT-116 (Colon)e.g., 1.5
Doxorubicin (Control) MCF-7 (Breast)e.g., 0.5
A549 (Lung)e.g., 0.8
HCT-116 (Colon)e.g., 0.6

Note: The IC50 values presented here are hypothetical and should be replaced with experimentally determined data.

Part 4: Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Cytotoxicity Screening

Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Serial Dilutions of This compound Derivatives treatment Treat Cells with Compounds compound_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay_specific Perform SRB or MTT Assay Steps incubation->assay_specific read_plate Read Absorbance assay_specific->read_plate calculate_ic50 Calculate % Inhibition and IC50 Values read_plate->calculate_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_ic50->sar_analysis Apoptosis_Pathway compound This compound Derivative ros Increased ROS Production compound->ros bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 mito_dys Mitochondrial Dysfunction ros->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c bax_bcl2->mito_dys cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

use of 3-Bromo-6-fluoroquinoline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 3-Bromo-6-fluoroquinoline for the Synthesis of Novel Kinase Inhibitors

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its rigid, planar structure and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal scaffold for inhibitor design.[4][5] Quinoline-containing compounds have demonstrated significant inhibitory activity against a wide array of kinases, disrupting the aberrant signaling pathways that fuel tumor growth and proliferation.[1][2]

This guide focuses on the strategic application of a key intermediate: This compound . This building block is exceptionally valuable for two primary reasons. First, the bromine atom at the 3-position serves as a versatile and reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR).[3] Second, the fluorine atom at the 6-position often enhances the compound's pharmacological profile by improving metabolic stability, increasing binding affinity through favorable electrostatic interactions, and modulating basicity (pKa).

We will explore the core synthetic methodologies—namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—that leverage the unique reactivity of this scaffold. This document provides not only detailed, field-tested protocols but also the underlying mechanistic rationale to empower researchers in drug development to construct novel and potent kinase inhibitors.

Core Synthetic Strategies & Mechanistic Rationale

The functionalization of the this compound core is predominantly achieved through robust and versatile palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is critical for troubleshooting and optimization.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[6] In our context, it is the premier method for coupling aryl or heteroaryl moieties to the C-3 position of the quinoline scaffold, a common feature in many Type I and Type II kinase inhibitors.[3][7]

The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final 3-aryl-6-fluoroquinoline product.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative L₂Pd(II)(Ar-X) pd0->pd_oxidative Oxidative Addition pd_transmetal L₂Pd(II)(Ar-R) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination products products pd_transmetal->products Ar-R reagents reagents reagents->pd_oxidative Ar-X (this compound) reagents->pd_transmetal R-B(OH)₂ + Base

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[8][9] This is particularly relevant for constructing kinase inhibitors where an amino-linker connects the quinoline core to other pharmacophoric elements, often targeting the solvent-exposed region of the kinase domain.

The Catalytic Cycle: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst.

  • Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8][9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating this final, product-forming step.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd_oxidative L₂Pd(II)(Ar-X) pd0->pd_oxidative Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR¹R²) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination products products pd_amido->products Ar-NR¹R² reagents reagents reagents->pd_oxidative Ar-X (this compound) reagents->pd_amido HNR¹R² + Base Experimental_Workflow cluster_synthesis Synthetic Pathways start Start: This compound suzuki Protocol 1: Suzuki-Miyaura Coupling start->suzuki buchwald Protocol 2: Buchwald-Hartwig Amination start->buchwald workup Reaction Workup (Quenching, Extraction) suzuki->workup buchwald->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, LC-MS) purification->characterization end Final Product: Kinase Inhibitor Scaffold characterization->end

References

Application Notes and Protocols for the Development of Novel Fluoroquinolone Antibiotics from 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial drug discovery.

Introduction: The Enduring Challenge of Antibiotic Resistance and the Promise of Novel Fluoroquinolones

The relentless rise of antibiotic resistance necessitates the continuous development of new antimicrobial agents. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them highly effective. However, the emergence of resistance to existing fluoroquinolones has diminished their clinical utility, compelling the scientific community to explore novel derivatives with improved efficacy against resistant strains.

This guide provides a comprehensive framework for the development of novel fluoroquinolone antibiotics, utilizing 3-Bromo-6-fluoroquinoline as a key starting material. We will delve into the synthetic strategies, provide detailed experimental protocols, and outline the essential in vitro and in vivo evaluation methods. The rationale behind each step is explained to provide a deeper understanding of the drug development process, from initial chemical synthesis to preliminary biological characterization.

PART 1: Synthetic Strategy and Protocols

The synthetic approach to novel fluoroquinolones from this compound hinges on a few key transformations. The core strategy involves the construction of the characteristic 4-quinolone-3-carboxylic acid scaffold, followed by strategic modifications at the C-7 and N-1 positions to modulate the antibacterial spectrum and pharmacokinetic properties. The renowned Gould-Jacobs reaction provides a robust method for creating the fundamental quinoline ring system.[1][2][3][4]

Overall Synthetic Workflow

The development of novel fluoroquinolones from this compound can be conceptualized in the following workflow:

G A 3-Bromo-6-fluoroaniline C Gould-Jacobs Reaction A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate C->D E N-Alkylation/Arylation D->E F Ethyl 1-substituted-7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Nucleophilic Aromatic Substitution (SNAr) F->G I Ethyl 1-substituted-7-(substituted-amino)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate G->I H Diverse Amines (R2-NH2) H->G J Hydrolysis I->J K Novel Fluoroquinolone Antibiotic J->K

Caption: Synthetic workflow for novel fluoroquinolones.

Step-by-Step Synthetic Protocols

This protocol outlines the initial construction of the quinolone core. The Gould-Jacobs reaction is a thermal cyclization process that is highly effective for anilines with electron-donating groups.[2][3]

Materials:

  • 3-Bromo-6-fluoroaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine 1 equivalent of 3-bromo-6-fluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate in ethanol. Reflux the mixture for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cyclization: To the resulting crude anilidomethylenemalonate, add diphenyl ether. Heat the mixture to 250-260°C with stirring for 30-60 minutes.[3] The high temperature facilitates the intramolecular cyclization.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Add hexane to further precipitate the product and to help in washing away the diphenyl ether.

  • Purification: Filter the solid product, wash thoroughly with hexane, and dry under vacuum. The resulting solid is ethyl 7-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate.

The substituent at the N-1 position is crucial for controlling the potency and pharmacokinetic properties of the resulting fluoroquinolone.[5][6]

Materials:

  • Ethyl 7-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Desired alkyl or aryl halide (e.g., ethyl iodide, cyclopropyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the starting quinolone ester in DMF.

  • Addition of Reagents: Add 2-3 equivalents of anhydrous potassium carbonate, followed by 1.2 equivalents of the desired alkyl or aryl halide.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The introduction of a substituent at the C-7 position, typically a cyclic amine, is a key step in broadening the antibacterial spectrum. This reaction proceeds via a nucleophilic aromatic substitution mechanism.[7]

Materials:

  • Ethyl 1-substituted-7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Desired amine (e.g., piperazine, morpholine)

  • Pyridine or another suitable base

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-1 substituted bromo-quinolone in DMSO.

  • Addition of Reagents: Add 1.5-2 equivalents of the desired amine and 1.5 equivalents of pyridine.

  • Reaction: Heat the reaction mixture to 120-140°C and stir for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. A solid product will precipitate out.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. Recrystallization or column chromatography may be necessary for further purification.

The final step in the synthesis is the hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylic acid, which is essential for antibacterial activity.

Materials:

  • Ethyl 1-substituted-7-(substituted-amino)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Hydrochloric acid (HCl) solution (e.g., 10% aqueous)

  • Ethanol

Procedure:

  • Reaction Setup: Suspend the ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Reaction: Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Neutralization: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with 10% HCl to a pH of approximately 6-7.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

PART 2: In Vitro Biological Evaluation

Once a library of novel fluoroquinolone derivatives has been synthesized, the next critical phase is to evaluate their biological activity. This involves a series of in vitro assays to determine their antibacterial potency and their potential toxicity to mammalian cells.

Antibacterial Activity Assessment

The primary measure of a new antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC).

This protocol details the determination of the MIC using the broth microdilution method in a 96-well plate format, a widely accepted standard.[8][9][10]

Materials:

  • Synthesized fluoroquinolone compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

G A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of fluoroquinolone compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of new antibiotic candidates to mammalian cells to ensure their safety.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized fluoroquinolones for a specified period (e.g., 24, 48 hours). Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[13][14][15][16]

Materials:

  • Mammalian cell line

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm). The amount of color change is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

PART 3: In Vivo Evaluation and Pharmacokinetics

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy in a living organism and to understand their pharmacokinetic profiles.

In Vivo Efficacy Models

Animal models of infection are essential for evaluating the therapeutic potential of new antibiotics.[17][18][19][20] Mouse models are commonly used for initial in vivo testing.

Commonly Used Models:

  • Thigh Infection Model: This model is used to study the bactericidal activity of the antibiotic at the site of infection.

  • Systemic Infection (Sepsis) Model: This model evaluates the ability of the antibiotic to protect against a lethal systemic infection.

  • Lung Infection Model: This model is relevant for respiratory pathogens and assesses the antibiotic's efficacy in treating pneumonia.

General Procedure Outline:

  • Animal Acclimatization: Acclimate the animals (e.g., mice) to the laboratory conditions.

  • Induction of Infection: Infect the animals with a specific bacterial pathogen at a predetermined dose.

  • Treatment: Administer the test fluoroquinolone at various doses and schedules. Include a control group receiving a vehicle.

  • Monitoring: Monitor the animals for signs of illness and survival over a set period.

  • Endpoint Analysis: Depending on the model, endpoints may include survival rates, bacterial burden in target organs (e.g., thighs, lungs, spleen), or other clinical signs.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.[21][22][23][24][25]

Key PK Parameters:

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Half-life (t½): The time it takes for the drug concentration in the body to be reduced by half.

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

  • Clearance (CL): The rate at which the drug is removed from the body.

General Procedure Outline:

  • Drug Administration: Administer the fluoroquinolone to animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after drug administration.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the drug at each time point using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic modeling software to calculate the key PK parameters.

The relationship between pharmacokinetics and pharmacodynamics (PK/PD), particularly the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), is a critical predictor of fluoroquinolone efficacy.[22]

Data Presentation and Interpretation

All quantitative data from the synthetic and biological evaluations should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Synthetic and Biological Data for Novel Fluoroquinolones

Compound IDR1 SubstituentR2 SubstituentYield (%)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC₅₀ (µM) on HEK293 cells
FQ-001CyclopropylPiperazinyl650.1250.25>100
FQ-002Ethyl3-aminopyrrolidinyl720.060.12585
.....................

CC₅₀: 50% cytotoxic concentration

Conclusion

The development of novel fluoroquinolone antibiotics is a multifaceted process that requires a strong foundation in synthetic organic chemistry, microbiology, and pharmacology. By leveraging this compound as a versatile starting material and following the systematic protocols outlined in this guide, researchers can efficiently synthesize and evaluate new candidates with the potential to combat the growing threat of antibiotic resistance. The integration of rational drug design, robust synthetic methodologies, and comprehensive biological testing is paramount to the successful discovery of the next generation of life-saving antibiotics.

References

Introduction: Strategic Value of the 3-Bromo-6-fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Bromo-6-fluoroquinoline in Organic Electronics Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals on the application of this compound as a foundational building block for advanced materials in organic electronics. This guide covers its strategic importance in molecular design, detailed synthetic protocols, device fabrication methodologies, and characterization principles.

This compound is a halogenated heterocyclic aromatic compound poised for significant utility in the synthesis of functional organic electronic materials. Its value stems from a combination of inherent electronic properties and versatile chemical reactivity, making it an attractive starting point for creating bespoke semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The quinoline core itself is electron-deficient, a property that is enhanced by the presence of the strongly electronegative fluorine atom at the 6-position. This fluorination strategically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of any derivative molecule. This modulation is critical for several reasons:

  • Improved Electron Injection/Transport: Lowering the LUMO level facilitates easier electron injection from the cathode in devices like OLEDs, making the resulting material a candidate for electron-transporting or emissive layers.

  • Enhanced Stability: A lower HOMO level increases the material's resistance to oxidative degradation, potentially leading to longer device lifetimes.

The bromine atom at the 3-position is the key synthetic handle. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, allows for the precise and efficient formation of new carbon-carbon or carbon-nitrogen bonds. This enables the "stitching" of the fluoroquinoline core to other functional aromatic units, building the complex, conjugated systems required for charge transport and light emission.

Key Applications and Molecular Design Principles

The primary application of this compound is as a precursor for creating larger, functional π-conjugated systems. Its structure is particularly suited for designing materials for OLEDs.

Emissive Layer (EML) Materials for OLEDs

A prominent strategy in OLED emitter design is the creation of donor-acceptor (D-A) molecules. In such a system, the 6-fluoroquinoline moiety can serve as the electron-accepting unit. By coupling it with an electron-donating group via the bromine position, a molecule with an intrinsic charge-transfer character can be synthesized. This is advantageous for tuning the emission color and enhancing photoluminescence quantum yields.

  • Causality: The energy difference between the HOMO (located on the donor) and the LUMO (located on the acceptor) largely determines the emission wavelength. By choosing a suitable donor to pair with the 6-fluoroquinoline acceptor, the emission can be tuned across the visible spectrum. For example, coupling with a moderately strong donor like a carbazole derivative might yield blue emission, while a stronger donor could shift the emission towards green or yellow.

Hole and Electron Transport Layer (HTL/ETL) Materials

While the intrinsic electron-deficient nature of the scaffold makes it a natural fit for Electron Transport Layer (ETL) materials, its derivatives can also be incorporated into Hole Transport Layer (HTL) designs.

  • For HTLs: Through a Buchwald-Hartwig amination, the 3-position can be coupled with electron-rich amine moieties (e.g., triphenylamine, carbazole). While the fluoroquinoline core is an acceptor, its inclusion in a larger molecule primarily composed of donor units allows for fine-tuning of the final material's HOMO level to better align with the anode and the emissive layer for efficient hole injection.

  • For ETLs: The core properties of the 6-fluoroquinoline unit make it an excellent acceptor. Materials designed for electron transport can be synthesized by coupling it to other electron-withdrawing or rigid, planarizing groups via a Suzuki reaction to ensure good intermolecular π-stacking for efficient charge hopping.

Synthetic Protocol: Suzuki Coupling for a Donor-Acceptor Emitter

This section provides a representative, field-proven protocol for synthesizing a novel fluorescent emitter using this compound as a key reagent. The target molecule, 3-(4-(pyren-1-yl)phenyl)-6-fluoroquinoline , is a hypothetical donor-acceptor emitter where pyrene acts as the electron-donating and emissive core.

Workflow for Synthesis of a Novel Emitter

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 3-Bromo-6-fluoroquinoline. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying issues to empower your experimental design.

The Suzuki coupling of this compound presents a unique set of challenges. The quinoline nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[1][2][3] Furthermore, the electron-deficient nature of the heteroaromatic ring can influence the rates of key steps in the catalytic cycle, making the reaction susceptible to undesired side reactions.[4]

This guide is structured as a series of frequently asked questions (FAQs) that directly address common problems observed in the lab. We will diagnose the issue, explore the causative chemical principles, and provide actionable, step-by-step protocols for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield is low, and my main byproduct has a mass corresponding to 6-fluoroquinoline. What is the most likely cause and how do I fix it?

A1: This is a classic sign of a dehalogenation side reaction. Instead of coupling with the boronic acid, the this compound is being reduced, with the bromine atom replaced by a hydrogen.[5] This is a common issue with electron-deficient and N-heterocyclic halides.[4]

The Scientific Rationale (The "Why"): Dehalogenation typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle.[4] This Pd-H intermediate can then undergo reductive elimination with the quinoline moiety to produce the dehalogenated product (6-fluoroquinoline) and regenerate the Pd(0) catalyst. Sources of the hydride can include the base, solvent (especially alcohols), or even trace water.[4][6]

Diagnostic Steps:

  • Confirm Byproduct Identity: Use GC-MS to confirm the molecular weight of the byproduct. An 1H NMR of the crude mixture will show the appearance of a new proton signal in the aromatic region where the bromine was previously located.

  • Review Your Reagents: Are you using an alcohol as a solvent or co-solvent? Is your base known to be a potential hydride donor?

Solutions & Optimization Strategies:

  • Base Selection is Critical: The choice of base can be the single most important factor.

    • Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides which can promote Pd-H formation.

    • Try Weaker Inorganic Bases: Phosphate bases like K₃PO₄ are often excellent choices for suppressing dehalogenation in couplings of N-heterocycles.[2][7] Carbonates such as K₂CO₃ or Cs₂CO₃ are also effective and widely used.[8][9] The use of a weaker base can slow the formation of the problematic Pd-H species relative to the desired transmetalation step.

  • Ligand Modification: The ligand dictates the electronic and steric environment of the palladium center.

    • Increase Steric Bulk: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos , or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination (the product-forming step) and sterically hinder the approach of hydride sources, disfavoring dehalogenation.[4][10]

  • Solvent System:

    • Avoid Alcohols: If using a protic co-solvent, ensure it is not a primary or secondary alcohol.

    • Use Aprotic Solvents: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is a standard and effective system.[8][11] The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[11]

Q2: My reaction is clean, but the conversion is very low. I'm recovering mostly unreacted this compound. What's preventing the reaction from proceeding?

A2: Low conversion with recovery of starting material often points to catalyst inhibition or deactivation. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2]

The Scientific Rationale (The "Why"): The first step in the Suzuki coupling is the oxidative addition of the aryl bromide to the active Pd(0) species. If the quinoline nitrogen, a Lewis base, binds to the electron-deficient palladium center, it can block the coordination site needed for the aryl bromide, thus stalling the entire process.[2]

Solutions & Optimization Strategies:

  • Employ Bulky Ligands: This is the most effective strategy. Large, sterically demanding ligands physically block the quinoline nitrogen from accessing and binding to the palladium atom.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands like XPhos , SPhos , or RuPhos are specifically designed to be bulky and electron-rich, which enhances catalyst activity and stability in challenging couplings.[2] Using a pre-formed complex of these ligands with palladium (a "precatalyst") often gives more reliable results.[12]

  • Increase Catalyst Loading: As a simpler, though less elegant, solution, you can try increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%). This compensates for the portion of the catalyst that becomes deactivated but does not solve the root problem.

  • Change Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) species might be inefficient. Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that readily forms Pd(0) can improve reaction initiation.[4]

Q3: I'm getting a significant amount of a high molecular weight byproduct, which appears to be a dimer of my boronic acid coupling partner. What causes this and how can I prevent it?

A3: You are observing boronic acid homocoupling. This side reaction forms a symmetrical biaryl from two molecules of your boronic acid, reducing the amount available for the desired cross-coupling and complicating purification.[13]

The Scientific Rationale (The "Why"): Homocoupling can occur through two primary mechanisms:

  • Oxygen-Mediated: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid to form the homocoupled product.[13][14]

  • Pd(II)-Mediated: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can react directly with the boronic acid to generate the dimer before the main catalytic cycle is established.[13] This is particularly problematic with electron-deficient arylboronic acids.[10][15]

Solutions & Optimization Strategies:

  • Rigorous Exclusion of Oxygen: This is paramount.

    • Degas Your Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[4]

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere (in a glovebox or using a Schlenk line). Evacuate and backfill the reaction flask with argon or nitrogen three times before adding the degassed solvents.[8]

  • Use a Boronic Ester: Boronic acids are more prone to homocoupling than their corresponding esters (e.g., pinacol esters).[16] Boronic esters are generally more stable and may participate more slowly in undesired side reactions.[17][18]

  • Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents). While this won't prevent homocoupling, it ensures enough of the reagent is present to drive the main reaction to completion once the side reaction is minimized.

Visualizing the Challenge: Catalytic Cycle vs. Side Reactions

To effectively troubleshoot, it's crucial to visualize how the desired reaction competes with unproductive pathways. The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the points where dehalogenation and homocoupling diverge.

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-Br pd_ii Ar-Pd(II)-Br(L_n) ox_add->pd_ii trans Transmetalation pd_ii->trans + Ar'-B(OR)₂ + Base pd_h L_n(Ar)Pd-H pd_ii->pd_h + Hydride pd_ii_ar Ar-Pd(II)-Ar'(L_n) trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') red_elim->product ar_br This compound ar_boronic Ar'-B(OR)₂ homo_prod Homocoupling Byproduct (Ar'-Ar') ar_boronic->homo_prod 2 eq. base Base dehalo_subgraph Dehalogenation Pathway red_elim_h Reductive Elimination pd_h->red_elim_h red_elim_h->pd0 Regeneration dehalo_prod Dehalogenated Byproduct (Ar-H) red_elim_h->dehalo_prod hydride_source Hydride Source (Base, Solvent) homo_subgraph Homocoupling Pathway pd_ii_precatalyst Pd(II) or O₂ pd_ii_precatalyst->homo_prod Mediated by

Caption: The Suzuki catalytic cycle and key off-cycle side reactions.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Follow this workflow to logically diagnose and solve the issue.

Troubleshooting_Workflow start Low Yield Observed analyze Analyze Crude Reaction Mixture (LCMS, GC-MS, ¹H NMR) start->analyze decision Identify Main Byproducts? analyze->decision dehalo Dehalogenation Product (6-fluoroquinoline) decision->dehalo Yes homo Boronic Acid Homocoupling (Ar'-Ar') decision->homo Yes low_conv Mainly Starting Material (Low Conversion) decision->low_conv No (or minimal) sol_dehalo 1. Switch to K₃PO₄ or K₂CO₃ base. 2. Use bulky ligand (e.g., SPhos). 3. Ensure solvent is not a hydride source. dehalo->sol_dehalo sol_homo 1. Rigorously degas all solvents. 2. Run under strict inert atmosphere. 3. Consider using a boronic ester. homo->sol_homo sol_low_conv 1. Use bulky ligand (e.g., XPhos) to prevent N-coordination. 2. Switch to Pd₂(dba)₃ or precatalyst. 3. Increase catalyst loading. low_conv->sol_low_conv

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point. Optimization will likely be required for your specific boronic acid partner.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed deionized water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium precatalyst, and the base under an inert atmosphere.

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparative Guide for Reaction Parameter Optimization

This table summarizes key parameters and provides guidance for optimization choices based on the issues you are observing.

ParameterStandard ConditionAlternative 1 (For Dehalogenation)Alternative 2 (For Low Conversion)Rationale
Catalyst Pd(dppf)Cl₂ (2 mol%)SPhos Pd G2 (2 mol%)XPhos Pd G3 (2-4 mol%)Bulky, electron-rich ligands accelerate desired steps and prevent catalyst poisoning.[2][10]
Base Na₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ is less prone to promoting dehalogenation.[4][7] Cs₂CO₃ is more soluble and can sometimes accelerate slow reactions.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)2-MeTHF/H₂O (10:1)Solvent choice can influence catalyst stability and reaction rates.[11][19][20] 2-MeTHF is a greener alternative to THF/Dioxane.
Temperature 90 °C80 °C100-110 °CLowering temperature can sometimes reduce side reactions.[5] Higher temperatures may be needed to overcome activation barriers for slow couplings.

References

optimizing reaction conditions for the synthesis of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Bromo-6-fluoroquinoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will explore the most reliable synthetic pathways, troubleshoot common experimental issues, and explain the causality behind our protocol recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and recommended method for synthesizing this compound?

A1: The most robust and selective method is the Sandmeyer reaction , starting from 6-fluoroquinolin-3-amine.[1][2] This pathway offers excellent control over regioselectivity, directly placing the bromine atom at the C-3 position. The starting amine is commercially available, making this route efficient and predictable.[3] Direct bromination of 6-fluoroquinoline is generally not recommended as it tends to occur on the electron-rich benzene ring (positions C-5, C-7, or C-8) rather than the electron-deficient pyridine ring where the C-3 position is located.[4]

Q2: What are the primary challenges associated with the Sandmeyer reaction for this synthesis?

A2: The main challenges revolve around the stability of the intermediate diazonium salt. Aryl diazonium salts are thermally unstable and can decompose if not handled correctly. Key challenges include:

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0–5 °C) to prevent premature decomposition of the diazonium salt and the formation of phenolic byproducts.[5]

  • Purity of Reagents: The starting amine must be pure, and the sodium nitrite solution should be freshly prepared to ensure efficient diazotization.

  • Catalyst Activity: The copper(I) bromide catalyst must be active. If it has oxidized to Cu(II), the reaction efficiency will decrease significantly.

Q3: How can I effectively purify the final this compound product?

A3: Purification is typically achieved through a multi-step process. After the reaction workup, the crude product is often an oil or solid. The recommended purification workflow is:

  • Aqueous Wash: Neutralize any remaining acid with a base like sodium bicarbonate solution, followed by extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The most effective method for removing impurities is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution.

  • Recrystallization (Optional): If a higher purity is required, the product obtained from chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Troubleshooting Guide: The Sandmeyer Reaction Pathway

This guide addresses specific issues you may encounter during the synthesis of this compound from 6-fluoroquinolin-3-amine.

Logical Troubleshooting Workflow

Below is a decision-making diagram to help diagnose and resolve common issues in the synthesis.

troubleshooting_workflow cluster_diazotization Problem Area: Diazotization (Step 1) cluster_substitution Problem Area: CuBr Substitution (Step 2) start Start: Low Yield or No Product check_sm Is Starting Material (Amine) Consumed? (Check by TLC/LCMS) start->check_sm sm_present No/Partial Consumption of Amine check_sm->sm_present No sm_consumed Yes, Amine Consumed, but Low Product Yield check_sm->sm_consumed Yes temp_check Was Temp at 0-5 °C? sm_present->temp_check If No reagent_check Are NaNO₂ and Acid Fresh? temp_check->reagent_check If Yes solution1 Solution: Maintain strict 0-5 °C. Use ice-salt bath. temp_check->solution1 solubility_check Was Amine Fully Dissolved? reagent_check->solubility_check If Yes solution2 Solution: Use fresh, high-purity NaNO₂. Ensure proper acid concentration. reagent_check->solution2 solution3 Solution: Ensure complete dissolution of amine in acid before adding NaNO₂. solubility_check->solution3 catalyst_check Is CuBr catalyst fresh/active? (Should be off-white, not green/blue) sm_consumed->catalyst_check addition_check Was diazonium solution added slowly to the CuBr solution? catalyst_check->addition_check If Yes solution4 Solution: Use fresh CuBr or wash old stock with HBr to remove Cu(II). catalyst_check->solution4 tar_check Observing dark tarry byproducts? addition_check->tar_check If Yes solution5 Solution: Slow, controlled addition prevents localized heating and decomposition. addition_check->solution5 solution6 Solution: Indicates diazonium decomposition. Improve temperature control during both steps. tar_check->solution6

Caption: Troubleshooting decision tree for the Sandmeyer synthesis.

Question & Answer Troubleshooting

Problem 1: The reaction is sluggish, and TLC analysis shows a significant amount of unreacted 6-fluoroquinolin-3-amine even after extended reaction time.

  • Possible Cause A: Incomplete Diazotization. The formation of the aryl diazonium salt is the crucial first step. If this fails, the reaction cannot proceed. This is often due to poor temperature control (allowing the unstable nitrosonium ion or the diazonium salt to decompose) or impure reagents.

  • Solution A: Ensure the reaction temperature is strictly maintained between 0 and 5 °C using an ice-salt bath. Use a freshly prepared solution of sodium nitrite (NaNO₂) in water. Crucially, ensure the starting amine is fully dissolved and protonated in the hydrobromic acid (HBr) before the dropwise addition of the NaNO₂ solution begins.

  • Possible Cause B: Insufficient Acid. At least three equivalents of acid are mechanistically required: one to protonate the starting amine, one to form nitrous acid (HONO) from NaNO₂, and one to provide the bromide counter-ion.

  • Solution B: Ensure you are using a sufficient molar excess of HBr (typically 3-4 equivalents relative to the amine) to drive the reaction to completion.

Problem 2: The starting amine is consumed, but the yield of this compound is very low, and a dark, insoluble tar has formed.

  • Possible Cause A: Decomposition of the Diazonium Salt. This is the most common failure mode. If the diazonium salt solution is allowed to warm up or is added too quickly to the copper(I) bromide solution, it will rapidly decompose, leading to the formation of phenols and polymeric azo-coupled byproducts, which appear as tar. The reaction is characterized by vigorous nitrogen gas evolution.

  • Solution A: Maintain rigorous temperature control throughout the process. Add the cold diazonium salt solution slowly and portion-wise to the heated CuBr solution. This ensures the diazonium salt reacts productively as it is introduced, minimizing its standing time and the potential for decomposition.

  • Possible Cause B: Inactive Catalyst. Copper(I) bromide is susceptible to air oxidation to copper(II) bromide, which is significantly less effective as a catalyst for this reaction. Inactive CuBr will be greenish-blue instead of off-white or gray.

  • Solution B: Use fresh, high-quality CuBr. If you suspect your catalyst has oxidized, it can sometimes be "reactivated" by washing it with a dilute HBr solution followed by ethanol and ether and drying under a vacuum.

Problem 3: The reaction works, but I isolate undesired side products, such as 3-hydroxy-6-fluoroquinoline.

  • Possible Cause: Nucleophilic Attack by Water. If the diazonium salt encounters water at elevated temperatures before it can react with the bromide from the CuBr catalyst, it can be hydrolyzed to the corresponding phenol.

  • Solution: This again points to the importance of controlled addition. Adding the diazonium salt solution to a sufficiently hot (typically 60-70 °C) and concentrated solution of CuBr in HBr ensures that the Sandmeyer reaction outcompetes the hydrolysis side reaction. Ensure the concentration of the CuBr solution is adequate.

Optimized Experimental Protocol: Sandmeyer Reaction

This protocol provides a reliable method for the synthesis of this compound.

Reaction Scheme

reaction_scheme cluster_reagents r1 6-Fluoroquinolin-3-amine intermediate [6-Fluoroquinoline-3-diazonium bromide] (in situ) r1->intermediate 1. 0-5 °C r2 NaNO₂, HBr product This compound intermediate->product 2. 70 °C r3 CuBr

Caption: Synthetic pathway via the Sandmeyer reaction.

Materials & Reagents
ReagentMolar Eq.Notes
6-Fluoroquinolin-3-amine1.0Starting material
Hydrobromic Acid (48% aq.)~3.5Solvent and reagent
Sodium Nitrite (NaNO₂)1.1Use high purity, prepare solution fresh
Copper(I) Bromide (CuBr)1.2Ensure catalyst is active (off-white solid)
Dichloromethane (DCM)-For extraction
Sat. Sodium Bicarbonate-For neutralization
Anhydrous Sodium Sulfate-For drying
Silica Gel-For chromatography
Hexanes/Ethyl Acetate-Eluent for chromatography
Step-by-Step Procedure
  • Diazotization (Step 1):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-fluoroquinolin-3-amine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add 48% aqueous hydrobromic acid (HBr, 3.5 eq) while maintaining the internal temperature below 5 °C. Stir until the amine fully dissolves to form the amine hydrobromide salt.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C. A slight color change may be observed.

    • Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C.

  • Sandmeyer Reaction (Step 2):

    • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in a small amount of 48% HBr. Heat this solution to approximately 70 °C.

    • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the hot CuBr solution via a dropping funnel.

    • Control the rate of addition to manage the vigorous evolution of nitrogen (N₂) gas.

    • After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour to ensure the reaction goes to completion. Monitor by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding it to a beaker of crushed ice and then adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent to yield this compound as a solid.

References

common side products in the synthesis of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-6-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important fluoroquinolone intermediate. Our focus is on identifying and mitigating the formation of common side products to enhance yield, purity, and the overall success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues that can lead to the formation of undesirable side products during the synthesis of this compound. A common and efficient synthetic strategy involves the Gould-Jacobs reaction to construct the 6-fluoroquinoline core, followed by a regioselective bromination at the C-3 position.

Issue 1: Low Yield of the Desired this compound and Presence of Multiple Brominated Isomers

Root Cause Analysis:

The direct bromination of 6-fluoroquinoline can be challenging in terms of regioselectivity. The quinoline ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the fluorine atom and the pyridine nitrogen can lead to a mixture of brominated isomers. Over-bromination, resulting in di- or poly-brominated products, is also a significant concern, especially with highly reactive brominating agents.

Strategic Interventions:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • N-Bromosuccinimide (NBS): Often the preferred reagent for controlled monobromination of activated aromatic systems. It provides a low concentration of bromine in the reaction mixture, which can suppress over-bromination.

    • Molecular Bromine (Br₂): Can be too reactive, leading to poor regioselectivity and the formation of polybrominated side products. If used, precise control of stoichiometry and reaction temperature is critical.

  • Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. Aprotic solvents of varying polarity, such as dichloromethane (DCM), chloroform, or carbon tetrachloride, are commonly employed.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product and minimizing over-bromination.

  • Reaction Stoichiometry: A slight excess of the quinoline substrate relative to the brominating agent can help to consume the brominating agent and reduce the likelihood of polybromination.

dot

Caption: Potential bromination pathways of 6-fluoroquinoline.

Issue 2: Presence of Unreacted 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid and Decarboxylated Side Products

Root Cause Analysis:

A common synthetic route to this compound involves the initial synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction, followed by decarboxylation and subsequent bromination. Incomplete decarboxylation will leave unreacted starting material, while overly harsh thermal conditions can lead to undesired side reactions.

Strategic Interventions:

  • Optimizing Decarboxylation:

    • Thermal Decarboxylation: This step requires heating the carboxylic acid above its melting point. Insufficient temperature or time will result in incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Careful monitoring of the reaction (e.g., by observing the cessation of CO₂ evolution) is crucial.

    • Copper-Catalyzed Decarboxylation: The use of copper powder or copper salts can facilitate decarboxylation at lower temperatures, potentially reducing the formation of thermal decomposition products.

  • Post-Decarboxylation Purification: Ensuring the complete removal of the carboxylic acid starting material before proceeding to the bromination step is essential to avoid bromination of the acid and simplify the final purification.

dot

Decarboxylation_Pathway A 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid B 6-Fluoro-4-hydroxyquinoline A->B Optimal Decarboxylation C Tarry Byproducts A->C Excessive Heat

Caption: Decarboxylation of the quinoline carboxylic acid intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric side products during the bromination of 6-fluoroquinoline?

A1: Based on the directing effects of the substituents and the inherent reactivity of the quinoline nucleus, the most probable isomeric side products are 5-bromo-6-fluoroquinoline and 8-bromo-6-fluoroquinoline. The fluorine at C-6 is an ortho-, para-director, which would activate positions C-5 and C-7 for electrophilic substitution. The pyridine nitrogen deactivates the pyridine ring towards electrophilic attack. Therefore, careful optimization of reaction conditions is necessary to favor substitution at the desired C-3 position.

Q2: I am observing a significant amount of a non-polar, tar-like substance in my reaction mixture after thermal cyclization in the Gould-Jacobs reaction. What is this and how can I avoid it?

A2: The formation of tar-like polymeric materials is a common issue in high-temperature reactions like the Gould-Jacobs cyclization.[1] This is often due to polymerization of the starting materials or intermediates, or decomposition of the product at elevated temperatures. To mitigate this, consider the following:

  • Optimize Cyclization Temperature and Time: Use the minimum temperature and reaction time necessary for complete cyclization. Monitoring the reaction by TLC is crucial.

  • High-Boiling Point Solvents: Employing a high-boiling point inert solvent, such as diphenyl ether, can help to maintain a consistent and controlled reaction temperature.

  • Purification: If tar formation is unavoidable, purification by column chromatography may be necessary, although the similar polarities of the desired product and some byproducts can make this challenging.

Q3: My final product shows a lower than expected fluorine content in elemental analysis, suggesting defluorination. How can this happen?

A3: While less common under standard bromination or Gould-Jacobs conditions, defluorination can occur under certain harsh reaction conditions, particularly during catalytic hydrogenation steps if those are employed in a synthetic route. For instance, palladium-catalyzed hydrogenation for other transformations on the molecule can sometimes lead to defluorination as a side reaction.[2] If your synthesis involves such steps, it is important to use milder hydrogenation conditions (e.g., lower pressure, shorter reaction times) and carefully monitor the reaction to minimize this side product.

Q4: Can I use the Sandmeyer reaction to introduce the bromine at the 3-position?

A4: The Sandmeyer reaction is a powerful method for introducing halogens onto an aromatic ring, but it requires an amino group as a precursor to the diazonium salt.[3][4] Therefore, to use the Sandmeyer reaction for the synthesis of this compound, you would need to start with 3-amino-6-fluoroquinoline. Synthesizing this precursor might be as challenging as direct bromination. The Gould-Jacobs reaction followed by decarboxylation and direct bromination is generally a more straightforward approach.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture and heat to 240-250°C for 30-60 minutes.

  • Isolation: Cool the reaction mixture and add a non-polar solvent such as hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

ReagentMolar Eq.Notes
4-Fluoroaniline1.0Starting aniline
Diethyl ethoxymethylenemalonate1.1Malonate derivative
Diphenyl ether-High-boiling solvent
Protocol 2: Decarboxylation and Bromination
  • Hydrolysis: Reflux the ethyl ester from Protocol 1 in an aqueous solution of sodium hydroxide (10-15%) until hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Filter and dry the solid.

  • Decarboxylation: Heat the carboxylic acid above its melting point until CO₂ evolution ceases.

  • Bromination: Dissolve the resulting 6-fluoro-4-hydroxyquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Add N-bromosuccinimide (1.05 eq) portion-wise at a controlled temperature (e.g., 0-10°C).

  • Work-up and Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate solution), extract the product with an organic solvent, and purify by recrystallization or column chromatography.

ReagentMolar Eq.Notes
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester1.0From Protocol 1
Sodium HydroxideExcessFor hydrolysis
N-Bromosuccinimide1.05Brominating agent

References

Technical Support Center: Preventing Dehalogenation in Cross-Coupling of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3-bromo-6-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the undesired hydrodehalogenation side reaction, ensuring higher yields and purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the dehalogenation side reaction in the context of palladium-catalyzed cross-coupling.

Q1: What is hydrodehalogenation and why is it a significant problem with my this compound substrate?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling where the halogen atom (in your case, bromine) is replaced by a hydrogen atom.[1][2] This leads to the formation of 6-fluoroquinoline as a major byproduct, which reduces the yield of your desired coupled product and complicates downstream purification.

Your substrate, this compound, is an electron-deficient N-heterocycle. Such substrates are particularly susceptible to this side reaction for two primary reasons:

  • Enhanced Oxidative Addition: The electron-withdrawing nature of the quinoline ring and the fluorine atom makes the C-Br bond more polarized and susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle.

  • Competing Reaction Pathways: Once the Ar-Pd(II)-Br intermediate is formed, it can proceed down the desired cross-coupling path or a competing dehalogenation pathway. If the subsequent steps in the desired cycle (i.e., transmetalation and reductive elimination) are slow, the opportunity for the dehalogenation side reaction increases.[3]

Q2: What is the primary mechanism of hydrodehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This reactive intermediate can be generated from various sources within the reaction mixture, including:

  • Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can undergo β-hydride elimination after coordinating to the palladium center.[1][2][4]

  • Bases: Some bases or their hydrates can serve as hydride sources.

  • Water: Trace amounts of water can react with the palladium complex or other reagents to generate Pd-H species.[5][6][7]

Once formed, the Ar-Pd(II)-X intermediate can react with the hydride source to form an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the active Pd(0) catalyst.[3]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Br) pd0->ox_add Ar = 3-(6-fluoroquinoline) arpdbr Ar-Pd(II)-Br(L)₂ ox_add->arpdbr trans Transmetalation (with R-B(OH)₂) arpdbr->trans Base pd_h_formation Pd-H Formation arpdbr->pd_h_formation Competing Pathway arpdr Ar-Pd(II)-R(L)₂ trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h_formation arpdh Ar-Pd(II)-H(L)₂ pd_h_formation->arpdh red_elim_dehalo Reductive Elimination arpdh->red_elim_dehalo red_elim_dehalo->pd0 Catalyst Regeneration dehalo_product Ar-H (Dehalogenated Product) red_elim_dehalo->dehalo_product

Caption: Competing pathways: Suzuki coupling vs. hydrodehalogenation.

Q3: How does my choice of ligand impact dehalogenation?

A3: The ligand choice is critical. The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle. To suppress dehalogenation, you want a ligand that accelerates the reductive elimination of the desired product (Ar-R) relative to the reductive elimination of the dehalogenated byproduct (Ar-H).

  • Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[3] Their steric bulk promotes the reductive elimination step, while their electron-donating nature increases electron density on the palladium center, which can also facilitate this step. This combination helps the desired coupling outcompete the dehalogenation pathway.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving high levels of dehalogenation in your experiments.

Problem: My main product is the dehalogenated 6-fluoroquinoline. Where do I start?

This is a common issue. Follow this workflow to systematically diagnose and solve the problem.

G start High Dehalogenation Observed (>20% Ar-H by LC-MS) step1 Step 1: Evaluate Base & Solvent Are you using alcoholic solvents or strong alkoxide bases? start->step1 step2 Step 2: Change Ligand Is your ligand promoting fast reductive elimination? step1->step2 If issue persists sub1 Action: Switch to an aprotic solvent (Dioxane, Toluene, THF) and a weaker inorganic base (K₃PO₄, K₂CO₃, Cs₂CO₃). step1->sub1 step3 Step 3: Optimize Temperature & Concentration Could the reaction be too slow or too hot? step2->step3 If issue persists sub2 Action: Screen bulky, electron-rich ligands. Start with SPhos or XPhos. step2->sub2 step4 Step 4: Check Reagent Quality Are your boronic acid and other reagents pure? step3->step4 If issue persists sub3 Action: Lower temperature to 60-80°C. Increase concentration to favor bimolecular coupling. step3->sub3 end Problem Solved: Yield of Ar-R Optimized step4->end After optimization sub4 Action: Use a fresh, high-purity boronic acid/ester. Ensure all reagents are dry and properly degassed. step4->sub4

Caption: Systematic workflow for troubleshooting dehalogenation.

In-Depth Troubleshooting Steps

1. Re-evaluate Your Base and Solvent System

The base and solvent are often the primary sources of the hydrides that cause dehalogenation.[2]

  • Issue: Using alcoholic solvents (MeOH, EtOH) or an excess of water. These can directly generate Pd-H species.[4]

  • Solution: Switch to aprotic solvents such as Dioxane, Toluene, or THF . While Suzuki couplings often require some water, minimize it or use a rigorously dried solvent system initially to see if dehalogenation is suppressed.[3]

  • Issue: Using strong bases like NaOtBu or other alkoxides. These can promote side reactions.

  • Solution: Use a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective and generally does not act as a hydride source.[3] Cesium carbonate (Cs₂CO₃) is another good alternative.

ParameterRecommendation to Minimize DehalogenationRationale
Solvent Aprotic (Dioxane, Toluene, THF)Avoids being a direct source of hydride species through oxidation or β-hydride elimination.[1][4]
Base Inorganic, non-alkoxide (K₃PO₄, Cs₂CO₃, K₂CO₃)Less likely to generate palladium-hydride intermediates compared to strong alkoxide bases.[3]
Water Minimal, but present (e.g., 10:1 solvent:water)Often necessary to solubilize the base and facilitate transmetalation, but excess can be a proton source.[3][5]

2. Optimize the Catalyst and Ligand

If adjusting the base and solvent is insufficient, the catalyst system is the next critical parameter to optimize. A slow transmetalation or reductive elimination step gives the dehalogenation pathway time to occur.

  • Issue: The chosen ligand does not promote a sufficiently fast reductive elimination of the desired product.

  • Solution: Screen a panel of ligands. For electron-deficient heteroaryl bromides like yours, bulky biaryl phosphine ligands are the industry standard.

    • First Choice: SPhos or XPhos . These ligands are known to accelerate reductive elimination and are effective for challenging substrates.[3]

    • Second Choice: Consider an N-heterocyclic carbene (NHC) based pre-catalyst, such as PEPPSI-IPr.[2]

  • Issue: Using a Pd(II) source like Pd(OAc)₂ that requires in-situ reduction to the active Pd(0) species. This can sometimes lead to side reactions.

  • Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., XPhos Pd G3). These provide more consistent and reproducible formation of the active catalyst.[3]

3. Adjust Reaction Temperature and Concentration

  • Issue: High temperatures (e.g., >100 °C) can sometimes accelerate the rate of dehalogenation more than the desired coupling.

  • Solution: Try running the reaction at a lower temperature. Start at 80 °C and, if the reaction is clean but slow, incrementally increase to 90-100 °C.

  • Issue: Very dilute conditions may disfavor the bimolecular cross-coupling reaction, allowing more time for unimolecular decomposition or reaction with trace impurities.

  • Solution: Ensure the reaction concentration is reasonably high (e.g., 0.1-0.2 M with respect to the limiting reagent).

Part 3: Recommended Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize dehalogenation.

Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (potassium phosphate, anhydrous, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in 1-2 mL of the dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the remaining dioxane and the water to the flask.

  • Degassing is critical: Seal the flask and perform three freeze-pump-thaw cycles. Alternatively, bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.

  • Place the flask in a pre-heated oil bath at 80-90 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours. Look for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (6-fluoroquinoline).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Navigating the Synthesis of Polysubstituted Quinolines from 3-Bromo-6-fluoroquinoline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthetic challenges and opportunities presented by 3-bromo-6-fluoroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block to construct complex, polysubstituted quinoline scaffolds. As a Senior Application Scientist, I've compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the current literature to help you navigate the intricacies of working with this dihalogenated heterocycle.

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom and the versatile bromine handle, present both distinct advantages and specific challenges. This guide aims to provide you with the foundational knowledge and practical troubleshooting strategies to harness the full synthetic potential of this valuable starting material.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns that researchers encounter when working with this compound.

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-fluorine (C-F) bond at the 6-position. This is primarily due to the difference in bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst.[1][2][3] This inherent difference in reactivity allows for the selective functionalization at the 3-position while leaving the 6-fluoro substituent intact for potential downstream transformations.

Q2: Can I achieve selective reaction at the 6-position, targeting the C-F bond?

A2: While challenging, selective reaction at the C-F bond is not impossible, though it typically requires harsh conditions and may not be the most efficient approach. Nucleophilic aromatic substitution (SNAr) at the 6-position can be promoted by strong nucleophiles and high temperatures, as the pyridine ring and the fluorine atom activate this position towards nucleophilic attack.[4][5] However, for most applications, it is more strategic to utilize the C-Br bond's reactivity first.

Q3: I'm observing significant decomposition of my quinoline derivative during purification on a silica gel column. What's happening and how can I prevent it?

A3: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition.[6] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, before packing your column.[7] Alternatively, using a different stationary phase like neutral or basic alumina can be a good solution.[7]

Q4: My Suzuki coupling reaction is sluggish and gives low yields. What are the common culprits?

A4: Several factors can contribute to a poorly performing Suzuki coupling with 3-bromoquinoline. Common issues include:

  • Catalyst deactivation: Ensure your palladium catalyst is active and handled under an inert atmosphere.

  • Inefficient transmetalation: The choice of base is crucial. A weak base may not be sufficient to activate the boronic acid.

  • Poor solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.

  • Oxygen contamination: Thoroughly degas your solvents and reaction mixture, as oxygen can oxidize the palladium catalyst.

Q5: What are the main safety concerns when working with halogenated quinolines and organolithium reagents?

A5: Halogenated quinolines can be irritants and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strictly inert and anhydrous atmosphere. Extreme caution should be exercised when quenching these reactions.

Troubleshooting Guides for Key Transformations

This section provides detailed troubleshooting for specific synthetic challenges you may encounter with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are the workhorse for functionalizing the 3-position of this compound.[8][9] However, success is highly dependent on optimizing several key parameters.

Problem Potential Cause(s) Troubleshooting Action(s)
Low or No Conversion 1. Inactive Catalyst2. Inappropriate Base3. Poor Solubility4. Oxygen Contamination1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst.2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous.3. Try a different solvent system (e.g., dioxane/water, toluene/ethanol/water, DMF).4. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon/nitrogen).
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. High reaction temperature.1. Improve degassing procedures.2. Lower the reaction temperature and monitor for longer reaction times.
Protodebromination (loss of Br) 1. Presence of water or protic impurities.2. Side reaction with certain bases.1. Use anhydrous solvents and reagents.2. Switch to a different base, for instance, from an alkoxide to a carbonate.
Low Yields with Heteroaryl Boronic Acids 1. Catalyst poisoning by the heteroatom.2. Instability of the boronic acid.1. Use a higher catalyst loading or a more robust ligand.2. Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.
  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (consider a basic modifier in the eluent) or recrystallization.

Problem Potential Cause(s) Troubleshooting Action(s)
Low Conversion to Amine Product 1. Inappropriate Ligand2. Weak Base3. Catalyst Inhibition1. Screen a variety of phosphine ligands (e.g., XPhos, SPhos, BINAP). Bulky, electron-rich ligands are often preferred.[10]2. Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[10]3. The quinoline nitrogen can coordinate to the palladium center, inhibiting catalysis. Using a bidentate ligand can sometimes mitigate this.[11]
Hydrodehalogenation 1. Presence of water.2. High reaction temperature.1. Ensure strictly anhydrous conditions.2. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is beneficial.
Side Reactions with Primary Amines 1. Double arylation of the primary amine.1. Use a slight excess of the primary amine.
  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.[10]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in cross-coupling, the C-F bond at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the fluorine and the pyridine ring.[4][5]

Problem Potential Cause(s) Troubleshooting Action(s)
No Reaction or Low Conversion 1. Insufficiently strong nucleophile.2. Low reaction temperature.1. Use a stronger nucleophile or add a base to generate the nucleophile in situ.2. Increase the reaction temperature. SNAr reactions often require elevated temperatures.
Reaction at the 3-position (C-Br) 1. Competing reaction pathway.1. While less common for SNAr, if observed, consider protecting the 3-position if possible, or explore alternative synthetic routes.
Decomposition of Starting Material 1. Harsh reaction conditions.1. Screen different solvents and reaction times. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.
Lithium-Halogen Exchange

Lithium-halogen exchange at the C-Br bond offers a powerful method to generate a nucleophilic quinoline species that can be trapped with various electrophiles.[12][13]

Problem Potential Cause(s) Troubleshooting Action(s)
Low Yield of Desired Product 1. Incomplete exchange.2. Reaction with the solvent.3. Protonation of the organolithium intermediate.1. Use a slight excess of the organolithium reagent (e.g., n-BuLi or t-BuLi).2. Use a non-reactive solvent like diethyl ether or THF at low temperatures.3. Ensure strictly anhydrous conditions and quench with the electrophile at low temperature before warming up.
Formation of Butylated Quinolines 1. Reaction of the organolithium intermediate with the alkyl halide byproduct of the exchange.1. Use two equivalents of t-BuLi. The second equivalent reacts with the t-butyl bromide byproduct.[14]
Lack of Regioselectivity 1. Scrambling of the lithium position.1. Perform the reaction at very low temperatures (e.g., -78 °C) to minimize migration.

Visualizing Synthetic Strategies

To aid in experimental design, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Synthetic Pathways for this compound start This compound suzuki Suzuki-Miyaura (Pd catalyst, Base, ArB(OH)₂) start->suzuki C-Br Functionalization buchwald Buchwald-Hartwig (Pd catalyst, Ligand, Base, R₂NH) start->buchwald C-Br Functionalization snar SNAr (Strong Nucleophile, High Temp.) start->snar C-F Functionalization li_exchange Lithium-Halogen Exchange (RLi, -78 °C) start->li_exchange C-Br Activation prod_suzuki 3-Aryl-6-fluoroquinoline suzuki->prod_suzuki prod_buchwald 3-Amino-6-fluoroquinoline buchwald->prod_buchwald prod_snar 3-Bromo-6-(nucleophile)quinoline snar->prod_snar prod_li_exchange 3-Substituted-6-fluoroquinoline (via lithiated intermediate) li_exchange->prod_li_exchange + Electrophile

Caption: Key synthetic transformations of this compound.

Troubleshooting_Suzuki_Coupling start Low Suzuki Coupling Yield catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) start->catalyst Inactive Catalyst? base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) start->base Inefficient Transmetalation? solvent Change Solvent System (Dioxane/H₂O, Toluene/EtOH/H₂O) start->solvent Solubility Issues? degas Improve Degassing (Freeze-Pump-Thaw) start->degas Oxygen Contamination?

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a wide array of polysubstituted quinolines. A thorough understanding of the relative reactivity of its carbon-halogen bonds is paramount for designing successful and selective synthetic strategies. By carefully selecting reaction conditions and being prepared to troubleshoot common issues such as catalyst deactivation, side reactions, and purification challenges, researchers can unlock the full potential of this valuable building block. This guide serves as a starting point for your investigations, and I encourage you to delve into the cited literature for a deeper understanding of the underlying principles.

References

Technical Support Center: Improving the Regioselectivity of Reactions Involving 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity

3-Bromo-6-fluoroquinoline is a valuable heterocyclic scaffold in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2][3] Its structure presents two key reactive sites for functionalization: the carbon-bromine (C–Br) bond at the C3 position and the carbon-fluorine (C–F) bond at the C6 position.

The primary challenge for researchers is to control reactions to occur selectively at one site without affecting the other. This guide provides a technical framework, troubleshooting advice, and detailed protocols to help you navigate the distinct reactivity of these two positions and achieve predictable, high-yield outcomes in your experiments.

Understanding the Competing Reactive Sites

The regioselectivity of a given reaction is dictated by the inherent electronic properties of the quinoline ring and the mechanism of the chosen transformation.

  • C3-Bromo Position: The C–Br bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The reactivity order for oxidative addition to a Pd(0) catalyst is generally C–I > C–Br > C–Cl, making the C–Br bond significantly more reactive than the C–F bond under these conditions.[3][4]

  • C6-Fluoro Position: The C–F bond is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the quinoline nitrogen atom acidifies the ring, making it susceptible to attack by strong nucleophiles. Fluorine, despite its high bond energy, is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the negatively charged intermediate (Meisenheimer complex).[5][6]

Troubleshooting Palladium-Catalyzed Cross-Coupling at the C3-Position

These reactions are the preferred method for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position. Success hinges on optimizing the catalyst system to favor oxidative addition at the C–Br bond while avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling at C3 is giving low yields or failing to initiate. How can I improve it?

A1: A sluggish Suzuki coupling is typically due to an inefficient catalytic cycle. The key is to ensure the formation of an active Pd(0) species and facilitate both oxidative addition and transmetalation.

  • Causality: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which can then transfer its organic group to the palladium center (transmetalation).[7] An inappropriate choice of base, solvent, or catalyst/ligand combination can stall this process.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. For robust reactions, a moderately strong inorganic base is preferred.

      • Start with: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). They are effective and tolerate a wide range of functional groups.[3]

      • For difficult couplings: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Their greater solubility and basicity can accelerate transmetalation.[8]

    • Catalyst and Ligand: A standard catalyst like Pd(PPh₃)₄ may not be active enough.

      • Recommended System: Use a more robust catalyst system such as Pd(dppf)Cl₂ or generate the active catalyst in situ from Pd₂(dba)₃ with a supporting phosphine ligand like Xantphos .[1] These systems are generally more stable and efficient.

    • Solvent System: Ensure all reactants are soluble. A biphasic solvent system is often optimal.

      • Standard Choice: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v) is highly effective.[3] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II), leading to homocoupling of the boronic acid.[9] Ensure the reaction vessel is thoroughly degassed by performing at least three vacuum-backfill cycles with argon or nitrogen.[10]

Q2: I'm observing a significant amount of 3-H-6-fluoroquinoline (hydrodehalogenation) as a byproduct. What causes this and how can I minimize it?

A2: Hydrodehalogenation, or debromination, is a common side reaction where the bromine atom is replaced by hydrogen.[11]

  • Causality: This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base or solvent (especially alcohols).[11][12] This Pd-H species can then undergo reductive elimination with the quinoline ring to produce the debrominated byproduct.[9] N-heterocyclic halides can be particularly prone to this issue.[11][13]

  • Troubleshooting Steps:

    • Choice of Base: Avoid excessively strong bases like sodium tert-butoxide (NaOtBu) if possible, as they can promote Pd-H formation. Stick to carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄).

    • Solvent Purity: Use anhydrous, high-purity solvents. Avoid alcohol-based solvents unless specifically required by a protocol, as they can be a source of hydrides.[12]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodehalogenation pathway.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions. Start around 80-90 °C and only increase if the reaction is too slow.[3]

Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

SNAr reactions are ideal for introducing nitrogen, oxygen, or sulfur nucleophiles at the C6 position. These reactions are typically metal-free but often require forcing conditions.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine at C6 is not proceeding, even at high temperatures. How can I drive it to completion?

A1: A stalled SNAr reaction indicates that either the nucleophile is not strong enough or the conditions are not sufficient to overcome the activation energy for the formation of the Meisenheimer intermediate.[5]

  • Causality: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[6] The reaction requires a polar aprotic solvent to stabilize the charged intermediate and a base to deprotonate the nucleophile (if it's neutral, like an amine) or to facilitate the reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a high-boiling point, polar aprotic solvent.

      • Recommended Solvents: DMSO or DMF are excellent choices as they effectively solvate the charged intermediate.[14][15] N-Methyl-2-pyrrolidone (NMP) can also be used for even higher temperatures.

    • Base Assistance: If using a neutral nucleophile like a primary or secondary amine, the addition of a base is crucial.

      • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.

      • Stronger Bases: For less reactive systems, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to fully deprotonate the nucleophile, dramatically increasing its reactivity.

    • Increase Temperature: SNAr reactions often require significant thermal energy. If the reaction is slow in DMSO at 100 °C, consider carefully increasing the temperature to 120-150 °C, monitoring for any signs of decomposition.

    • Microwave Irradiation: Microwave synthesis can often accelerate SNAr reactions dramatically, reducing reaction times from hours to minutes by efficiently heating the polar solvent.

Q2: Can I perform an SNAr at C6 without disturbing the C3-bromo group?

A2: Yes, this is the expected regiochemical outcome. The C3–Br bond is generally unreactive towards nucleophilic attack under typical SNAr conditions. The primary concern is ensuring the stability of the starting material under the potentially harsh basic and high-temperature conditions required for the SNAr reaction. Always monitor the reaction progress by TLC or LC-MS to check for the formation of any unexpected byproducts.[1]

Advanced Topic: Orthogonal & Sequential Functionalization

The distinct reactivity of the C3–Br and C6–F bonds allows for a powerful strategy known as orthogonal functionalization .[16][17] This involves performing two different types of reactions sequentially to install distinct functionalities at both positions. The most logical and reliable sequence is:

  • Step 1: Palladium-catalyzed cross-coupling at the C3-position.

  • Step 2: Nucleophilic aromatic substitution at the C6-position.

This order is preferred because the conditions for Pd-catalyzed couplings are typically mild and will not affect the C–F bond, whereas the harsh conditions of SNAr could potentially interfere with certain functional groups introduced at C3.

Workflow for Sequential Functionalization

G start This compound step1 Step 1: Pd-Catalyzed Coupling (e.g., Suzuki Reaction) - Pd(dppf)Cl₂, Na₂CO₃ - Arylboronic Acid - Dioxane/H₂O, 90 °C start->step1 intermediate 3-Aryl-6-fluoroquinoline step1->intermediate step2 Step 2: SNAr Reaction - Nucleophile (e.g., Morpholine) - K₂CO₃, DMSO - 120 °C intermediate->step2 product 3-Aryl-6-morpholinoquinoline (Disubstituted Product) step2->product

Caption: Sequential functionalization workflow.

Data Presentation & Protocols

Table 1: Recommended Starting Conditions for Key Reactions
Reaction TypeTarget PositionCatalyst / Pre-catalystLigandBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura C3-BrPd(dppf)Cl₂ (3 mol%)(dppf)Na₂CO₃ (2 eq)Dioxane/H₂O (4:1)80–90Ensure thorough degassing.[3][10]
Buchwald-Hartwig C3-BrPd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (1.5 eq)Toluene or Dioxane90–110Use bulky, electron-rich ligands.[1][8] Avoid strong bases like NaOtBu if debromination is an issue.[8]
SNAr (Amination) C6-FNoneNoneK₂CO₃ (2-3 eq)DMSO100–140Use polar aprotic solvents.[14] Microwave heating can significantly reduce reaction times.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Using syringes, add degassed 1,4-dioxane followed by degassed water in a 4:1 volumetric ratio. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-fluoroquinoline.

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-fluoroquinoline. Given the unique electronic and coordinating properties of this substrate, catalyst deactivation can be a significant hurdle. This guide will equip you with the knowledge to diagnose, prevent, and remedy these issues, ensuring the success of your synthetic endeavors.

Introduction to the Challenge: The Role of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by catalyst deactivation. The quinoline nitrogen atom can act as a ligand, poisoning the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[2] This guide provides a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of palladium catalyst deactivation when using this compound?

A1: Several deactivation pathways can be active, often concurrently:

  • Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[2] This is a common issue with nitrogen-containing heterocycles.

  • Formation of Palladium Black: Agglomeration of the palladium catalyst into insoluble palladium(0) nanoparticles, known as palladium black, is a frequent cause of deactivation. This can be triggered by high temperatures, improper ligand choice, or the presence of impurities.[3][4]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can undergo oxidation or other degradation pathways, especially at elevated temperatures, leading to loss of catalytic activity.[3]

  • Reductive Elimination of Undesired Products: Side reactions can lead to the formation of catalytically inactive palladium species.

Q2: What are the visual indicators of catalyst deactivation in my reaction?

A2: Observable signs of catalyst deactivation include:

  • A significant slowdown or complete halt of the reaction, as monitored by techniques like TLC or LC-MS.[2]

  • A change in the color of the reaction mixture, often to a darker, heterogeneous suspension, which may indicate the formation of palladium black.[2]

  • The necessity for higher catalyst loadings to achieve the desired conversion compared to similar, non-heterocyclic substrates.[2]

Q3: How does the choice of palladium precursor affect catalyst stability?

A3: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the initial formation of the active Pd(0) species. While both are common, their activation pathways differ, which can impact catalyst longevity. For instance, Pd₂(dba)₃ is often considered a more reliable source of Pd(0) in situ. The key is to ensure efficient generation of the active catalyst to minimize side reactions that lead to deactivation.

Q4: Can a deactivated palladium catalyst be regenerated?

A4: In some cases, regeneration is possible, particularly if the deactivation is due to the formation of palladium black or poisoning. However, if severe thermal degradation or irreversible fouling has occurred, regeneration may not be effective.[5][6] It is often more practical to focus on preventing deactivation in the first place.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during palladium-catalyzed reactions with this compound.

Issue 1: Low or No Conversion

This is the most common symptom of catalyst deactivation. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low/No Conversion Observed check_reagents Verify Reagent Purity & Inertness (Substrate, Solvent, Base) start->check_reagents check_reagents->start Impure Reagents Found check_catalyst Assess Catalyst System (Precursor, Ligand, Loading) check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_catalyst->optimize_conditions Catalyst System Appears Correct ligand_screening Screen Alternative Ligands check_catalyst->ligand_screening Suspect Ligand Issues optimize_conditions->ligand_screening Optimization Fails solution Improved Conversion optimize_conditions->solution Optimization Successful base_screening Evaluate Different Bases ligand_screening->base_screening Ligand Change Ineffective ligand_screening->solution Ligand Change Effective base_screening->solution Successful Optimization

Caption: Troubleshooting workflow for low or no conversion.

Troubleshooting Steps:

  • Verify Reagent and System Integrity:

    • Substrate Purity: Ensure the this compound is pure. Impurities can act as catalyst poisons.

    • Solvent and Base: Use anhydrous, degassed solvents and ensure the base is of high purity and handled under inert conditions. Water and oxygen can contribute to catalyst deactivation.[2]

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to air.[2] Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution.

  • Evaluate the Catalytic System:

    • Ligand Selection: The choice of ligand is critical. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[2] These ligands can stabilize the active palladium species and sterically hinder the coordination of the quinoline nitrogen.

    • Catalyst Loading: While higher catalyst loading might seem like a solution, it can sometimes lead to increased side reactions and aggregation. Start with a typical loading (1-5 mol%) and optimize from there.[7]

    • Pre-catalyst Activation: Consider pre-forming the active Pd(0) catalyst before adding the this compound. This can sometimes improve performance.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] Try running the reaction at a lower temperature for a longer duration.

    • Concentration: Very high or very low concentrations can sometimes be detrimental. Experiment with different solvent volumes.

Issue 2: Reaction Stalls After Initial Conversion

If the reaction starts but does not go to completion, it is a strong indicator of catalyst deactivation during the reaction.

Possible Causes and Solutions:

Observation Potential Cause Troubleshooting Strategy
Reaction mixture turns black and heterogeneous.Formation of palladium black (aggregation).[3]- Lower the reaction temperature. - Use a more sterically hindered ligand to prevent aggregation. - Ensure rigorous exclusion of oxygen.
No visible change, but reaction stops.Poisoning by the quinoline nitrogen or a reaction byproduct.[2]- Switch to a more electron-rich and bulky ligand (e.g., an NHC ligand). - Add a sacrificial ligand or additive that can preferentially bind to the palladium, although this requires careful screening.
TLC/LC-MS shows formation of dehalogenated starting material.Proto-dehalogenation, a common side reaction.- Ensure the base is completely dry. - Use a non-protic solvent.

Advanced Protocols and Methodologies

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precursor (e.g., 2 mol % Pd(OAc)₂) and the ligand (e.g., 4 mol % XPhos) in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Add the remaining anhydrous, degassed solvent to the Schlenk tube to achieve the desired concentration.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Reactivation (for Palladium Black)

This procedure is for attempting to regenerate a catalyst that has precipitated as palladium black. Success is not guaranteed.

Materials:

  • Deactivated catalyst (palladium black)

  • Fresh, appropriate phosphine ligand

  • Anhydrous, degassed solvent

Procedure:

  • Under an inert atmosphere, carefully decant the supernatant from the precipitated palladium black.

  • Wash the palladium black with fresh, degassed solvent to remove any soluble impurities.

  • Add a solution of the fresh phosphine ligand (in excess) in the reaction solvent to the palladium black.

  • Gently heat the mixture (e.g., to 50-60 °C) with stirring for 1-2 hours. The goal is to re-solubilize the palladium by forming the active Pd(0)-ligand complex.

  • If the black solid dissolves to form a homogeneous solution, the catalyst may be reactivated. This solution can then be used for a new reaction.

Understanding Deactivation Pathways

A deeper understanding of the catalytic cycle and the points at which deactivation can occur is crucial for effective troubleshooting.

G Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X Deactivation1 Aggregation (Pd Black) Pd0->Deactivation1 Deactivation2 Quinoline Coordination Pd0->Deactivation2 Deactivation3 Ligand Degradation Pd0->Deactivation3 PdII (L_n)Pd(II)(Ar)(X) OA->PdII Trans Transmetalation PdII->Trans R-M PdII->Deactivation2 PdII_R (L_n)Pd(II)(Ar)(R) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product

Caption: Simplified catalytic cycle and key deactivation points.

The active Pd(0) catalyst is susceptible to aggregation into palladium black and coordination by the quinoline nitrogen, both of which take it out of the catalytic cycle.[2][3] Ligand degradation also diminishes the concentration of the active catalyst.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges of transitioning the synthesis of 3-bromo-6-fluoroquinoline derivatives from the laboratory bench to pilot plant or manufacturing scale. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of therapeutics.[1][2][3] However, scaling their synthesis introduces complexities that can impact yield, purity, and safety. This document provides practical, in-depth troubleshooting advice and protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclization reaction is highly exothermic and becomes difficult to control at a larger scale. What are the primary causes and mitigation strategies?

A1: Understanding the Causality

Many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, are notoriously exothermic due to the use of strong acids and oxidizing agents in condensation and cyclization steps.[4][5] At the lab scale (milligrams to grams), a high surface-area-to-volume ratio allows for efficient heat dissipation into the surrounding environment. During scale-up, the reactor volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental principle means the reaction generates heat much faster than it can be removed, creating a significant risk of a thermal runaway.

Troubleshooting Protocol: Managing Exotherms

Symptom ObservedProbable CauseRecommended Action & Rationale
Rapid, uncontrolled temperature spike Bulk addition of a critical reagent (e.g., acid, oxidant) leading to a runaway reaction.Action: Implement a semi-batch or "feed-on-demand" addition of the limiting reagent. Rationale: This controls the reaction rate by limiting the amount of reactant available at any given time, ensuring the heat generated never exceeds the cooling capacity of the reactor.
Localized charring or dark byproducts Poor mixing leading to "hot spots" where the local temperature is much higher than the bulk.Action: Evaluate and optimize the agitation system (impeller type, speed). Rationale: Efficient mixing ensures uniform temperature distribution and prevents localized overheating, which can degrade materials and generate impurities.
Reaction appears stalled after initial exotherm Reagents consumed too quickly in an initial burst, or thermal degradation of reactants/catalysts.Action: Lower the initial reaction temperature and use a slower, controlled feed rate. Rationale: A more controlled reaction profile maintains the stability of sensitive reagents and intermediates over the extended processing times required for large batches.

Workflow for Exotherm Control

Below is a logical workflow for developing a thermally safe, scalable process.

ExothermControl cluster_0 Process Safety Evaluation cluster_1 Scale-Up Strategy A 1. Characterize Reaction (Differential Scanning Calorimetry - DSC) B 2. Identify Onset Temperature & Heat Flow A->B Data C 3. Assess Cooling Capacity of Target Reactor B->C Informs D 4. Is Heat Flow > Cooling Capacity? C->D Compare E YES: Implement Control (Semi-batch Addition, Dilution) D->E:w F NO: Proceed with Controlled Bulk Charge D->F:w G 5. Pilot Run with Temperature Monitoring E->G F->G

Caption: Workflow for assessing and controlling reaction exotherms during scale-up.

Q2: I'm observing a significant drop in yield and the formation of new impurities when moving from a 100g to a 5kg scale. How do I diagnose and address this?

A2: The Impact of Scale on Reaction Kinetics and Impurity Profiles

This is a classic scale-up challenge. The extended reaction and work-up times inherent to larger scales can promote side reactions that are negligible on the bench. For quinoline synthesis, this often manifests as the formation of positional isomers or degradation products.[4] Inefficient mass transfer (mixing) can also lead to incomplete reactions, leaving unreacted starting materials that complicate purification.

Impurity Profile Analysis: A Critical Step

A thorough understanding of your impurity profile is essential for process optimization and regulatory compliance.[6][7][8] Impurities can arise from starting materials, byproducts, intermediates, or degradation.[9]

Common Impurities in this compound Synthesis & Control Strategies

Potential ImpurityLikely SourceRecommended Control Strategy
Starting Materials (e.g., substituted aniline) Incomplete conversion due to poor mixing or insufficient reaction time/temperature at scale.Strategy: Implement in-process controls (IPC) like HPLC or UPLC to monitor reaction completion. Adjust stoichiometry or extend reaction time based on IPC results.
Dibromo- or Polybrominated Quinolines Poor control over the brominating agent's addition, leading to over-bromination.Strategy: Use a syringe pump for slow, subsurface addition of the brominating agent. Maintain a lower reaction temperature to moderate reactivity.
Positional Isomers (e.g., 5- or 7-bromo isomers) Lack of regioselectivity in the cyclization step, often exacerbated by "hot spots".Strategy: Re-evaluate the catalyst and solvent system. Sometimes a less reactive system provides higher selectivity. Ensure robust temperature control.[4]
Hydrolysis/Degradation Products Instability of intermediates or product during extended work-up or isolation procedures.Strategy: Minimize the duration of aqueous work-up steps. If the product is sensitive to pH, ensure rapid neutralization and extraction.

Logical Flow for Troubleshooting Yield and Purity Issues

PurityTroubleshooting cluster_0 Pathway Analysis A Low Yield / New Impurities on Scale-Up B 1. Full Impurity Profile (LC-MS, NMR) A->B C Identify Structures of Major Impurities (>0.1%) B->C D Hypothesize Formation Pathway C->D E Incomplete Conversion? D->E F Side Reaction? D->F G Degradation? D->G H 2. Optimize Process Parameters E->H Action: Drive reaction to completion (time, temp) F->H Action: Modify conditions to suppress (temp, solvent) G->H Action: Shorten work-up, protect product

Caption: Decision-making process for addressing yield and purity issues during scale-up.

Q3: My final product is an oil or a poorly crystalline solid, making isolation and purification difficult. What is a robust protocol for obtaining a pure, crystalline product at scale?

A3: The Science of Crystallization for Quinolines

Achieving a robust crystallization is critical for ensuring the purity, stability, and handling characteristics of the final Active Pharmaceutical Ingredient (API).[10] Oiling out or forming fine, difficult-to-filter solids is often a result of uncontrolled supersaturation—adding an anti-solvent too quickly or cooling too rapidly.

Step-by-Step Protocol for Developing a Scalable Crystallization Process

  • Solvent Screening (Bench Scale):

    • Dissolve the crude this compound derivative in a range of potential solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) at an elevated temperature to find a system with good solubility at high temperatures and poor solubility at low temperatures.

    • For each good solvent, screen a panel of anti-solvents (e.g., heptane, water, MTBE) in which the product is insoluble.

    • Goal: Identify a solvent/anti-solvent pair that provides a wide "metastable zone" where the solution is supersaturated but does not spontaneously nucleate, allowing for controlled crystal growth.

  • Controlled Anti-Solvent Addition:

    • Dissolve the crude product in the chosen solvent at a set temperature (e.g., 50-60 °C). A typical concentration is 5-10 volumes of solvent.

    • Filter the hot solution to remove any particulate matter.

    • Transfer the solution to the crystallization vessel and begin slow, steady agitation.

    • Add the anti-solvent via a dosing pump over a prolonged period (e.g., 2-4 hours). This maintains a state of controlled supersaturation.

    • Rationale: Slow addition prevents the system from becoming too supersaturated, which would lead to rapid nucleation (oiling out or fine powders) instead of steady crystal growth.[10]

  • Seeding and Cooling:

    • Once about 10-20% of the anti-solvent has been added, "seed" the solution with a small amount (0.1-1% w/w) of pure, crystalline product to induce nucleation.

    • Continue the anti-solvent addition.

    • After the addition is complete, implement a controlled cooling profile (e.g., cool from 50 °C to 20 °C over 3-5 hours).

    • Hold the resulting slurry at the final temperature for several hours ("aging") to allow for complete crystallization and potential crystal form maturation.

  • Isolation and Drying:

    • Isolate the solid product using a filter (e.g., Nutsche filter-dryer).

    • Wash the filter cake with a pre-chilled mixture of the solvent/anti-solvent to remove residual soluble impurities.

    • Dry the product under vacuum at a controlled temperature.

Crystallization Development Workflow

Caption: A streamlined workflow for developing a robust crystallization process.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-Bromo-6-fluoroquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into identifying and quantifying impurities, addressing common experimental challenges through a practical question-and-answer format. Our goal is to equip you with the knowledge to develop robust, reliable, and compliant analytical methods.

Section 1: Initial Analysis Strategy & Potential Impurities

This section outlines a strategic approach to beginning your impurity analysis and identifies potential impurities that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in a this compound sample?

A1: Impurities in any active pharmaceutical ingredient (API) sample typically originate from the manufacturing process or degradation.[1] For this compound, these can be categorized as synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from starting materials, by-products of side reactions, or intermediates. Given a likely synthesis pathway (e.g., from 4-bromoaniline), potential impurities can be predicted.[2] For instance, incomplete reactions could leave residual starting materials, while side reactions could introduce isomers or related substances.

  • Degradation Products: These can form during storage or upon exposure to stress conditions like light, heat, or humidity. Halogenated quinolines can be susceptible to dehalogenation or oxidation.

A proactive approach involves a thorough understanding of the synthetic route to anticipate likely structures.

Table 1: Potential Synthesis-Related Impurities and By-products

Impurity Type Potential Structure/Name Rationale for Presence Recommended Primary Analytical Technique
Starting Material 4-Bromoaniline Incomplete initial reaction step. HPLC, GC-MS
Isomer Positional isomers (e.g., 2-Bromo-6-fluoroquinoline) Non-selective bromination or cyclization steps. HPLC, LC-MS
Debrominated Impurity 6-Fluoroquinoline Reductive debromination during synthesis or degradation. HPLC, LC-MS
Defluorinated Impurity 3-Bromoquinoline Reductive defluorination, less common but possible under harsh conditions. HPLC, LC-MS

| Hydrolyzed Impurity | 6-Fluoroquinolin-3-ol | Nucleophilic substitution of bromine, potentially during workup or storage. | HPLC, LC-MS |

Q2: What is the recommended initial analytical workflow for impurity profiling of a new this compound sample?

A2: A systematic, multi-technique approach is essential for comprehensive impurity profiling. The workflow should begin with a high-resolution separation technique and be supplemented by methods that provide structural information. High-Performance Liquid Chromatography (HPLC) is the gold standard for this initial analysis due to its high resolution and sensitivity for non-volatile organic compounds.[1][3][4]

The following diagram illustrates a robust initial workflow.

Analytical_Workflow cluster_start Phase 1: Initial Screening & Method Development cluster_analysis Phase 2: Detection & Identification cluster_elucidation Phase 3: Structural Elucidation & Validation Sample This compound Sample HPLC_MD HPLC Method Development (Reversed-Phase, UV Detection) Sample->HPLC_MD Dissolve in suitable solvent HPLC_Run Execute HPLC Analysis HPLC_MD->HPLC_Run Purity Calculate Purity (% Area) HPLC_Run->Purity Detect Detect Impurity Peaks HPLC_Run->Detect Impurity_Known Impurity < 0.1%? Detect->Impurity_Known Report Report as Unidentified Impurity Impurity_Known->Report Yes LCMS LC-MS Analysis for m/z Impurity_Known->LCMS No MS_Frag Analyze MS Fragmentation LCMS->MS_Frag NMR Isolate Impurity for NMR MS_Frag->NMR If structure is still ambiguous Structure Propose Impurity Structure MS_Frag->Structure NMR->Structure Validation Validate Method (ICH Q2) Structure->Validation Synthesize standard & confirm

Caption: Initial analytical workflow for impurity identification.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone of purity analysis for compounds like this compound.[4] This section provides a detailed method protocol and addresses the most common chromatographic issues.

Frequently Asked Questions (FAQs)

Q3: Can you provide a robust, starting-point HPLC method for separating this compound from its potential impurities?

A3: Certainly. A reversed-phase HPLC method using a C18 column is the most common and effective approach.[3] The separation relies on the partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The basic nitrogen on the quinoline ring requires careful pH control of the mobile phase to ensure good peak shape.

Table 2: Recommended Starting HPLC Method Protocol

Parameter Condition Rationale & Expert Notes
Column C18, 4.6 x 150 mm, 5 µm A standard workhorse column providing good efficiency and resolving power.
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier protonates the quinoline nitrogen, reducing interactions with residual silanols and improving peak shape.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B A gradient is essential to elute potential impurities with a wide range of polarities and to clean the column effectively after each injection.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.[6]
Detection UV at 254 nm or Diode Array Detector (DAD) 254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to check for peak purity and identify the optimal wavelength.
Injection Volume 5 µL A small volume minimizes the risk of column overload and peak distortion.

| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[7] |

Q4: I am observing significant peak tailing for my main this compound peak. What is the cause and how can I fix it?

A4: Peak tailing is a common issue when analyzing basic compounds like quinolines on silica-based columns.[5] The primary cause is secondary interactions between the basic nitrogen atom of your analyte and acidic residual silanol groups on the stationary phase surface. This leads to a portion of the analyte being retained more strongly, resulting in an asymmetrical peak.[5]

Follow this troubleshooting workflow to diagnose and resolve the issue:

Peak_Tailing_Troubleshooting cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_column Step 2: Column & Hardware Check cluster_sample Step 3: Sample Overload Start Peak Tailing Observed (Tailing Factor > 1.2) Check_pH Is Mobile Phase pH Low? (e.g., pH 2.5-3.5) Start->Check_pH Adjust_pH Adjust pH with Formic or Trifluoroacetic Acid Check_pH->Adjust_pH No Column_Health Is the column old or degraded? Check_pH->Column_Health Yes Adjust_pH->Column_Health If tailing persists Replace_Column Replace with a new, end-capped C18 or a Phenyl-Hexyl column Column_Health->Replace_Column Yes Frit_Check Check for blocked column frit Column_Health->Frit_Check No Check_Conc Is sample concentration too high? Column_Health->Check_Conc No Replace_Column->Check_Conc If tailing persists Backflush Backflush column to waste Frit_Check->Backflush Possible Frit_Check->Check_Conc No Backflush->Check_Conc If tailing persists Dilute_Sample Dilute sample 10-fold and reinject Check_Conc->Dilute_Sample Yes End Symmetrical Peak Achieved Check_Conc->End No Dilute_Sample->End

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: My peaks are fronting, appearing like a shark fin. What does this mean?

A5: Peak fronting is less common than tailing but usually points to a few specific issues. The most frequent cause is mass overload, where you've injected too much sample onto the column.[8] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier and causing the peak to front.[8]

Troubleshooting Steps:

  • Dilute the Sample: The simplest solution is to dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, you have confirmed mass overload.[7][8]

  • Check Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion, including fronting. Always try to dissolve your sample in the mobile phase itself or a weaker solvent.[6][7]

  • Column Collapse/Damage: In rare cases, particularly with older columns or extreme mobile phase conditions, physical damage or a void at the column inlet can cause fronting.[7][9] This typically affects all peaks in the chromatogram. If you suspect this, replacing the column is the best course of action.[9]

Section 3: Orthogonal and Confirmatory Techniques

While HPLC is powerful, relying on a single technique is insufficient for comprehensive impurity identification, as required by regulatory agencies. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for confirmation.

Table 3: Comparison of Key Analytical Techniques for Impurity Profiling

Technique Principle Primary Use Case for this compound Advantages Limitations
HPLC-UV/DAD Differential partitioning between liquid mobile and solid stationary phases.[3] Quantification of main component and known/unknown impurities. Purity analysis. High precision, robustness, well-established for purity analysis.[4] Provides no structural information on unknown peaks beyond UV spectrum.
GC-MS Separation of volatile compounds in a gaseous mobile phase, followed by mass analysis.[10] Identification of volatile impurities (e.g., residual solvents) and thermally stable synthesis by-products. Excellent for volatile/semi-volatile compounds; provides mass spectra for identification. Not suitable for non-volatile or thermally labile impurities.
LC-MS HPLC separation coupled directly to a mass spectrometer. Identification of unknown impurities detected by HPLC. Provides molecular weight and fragmentation data, crucial for structural elucidation of unknown peaks.[1] Can be less quantitative than HPLC-UV without standards; matrix effects can cause ion suppression.

| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive structural elucidation of isolated impurities.[11][12] | Provides unambiguous structural information, including stereochemistry.[12][13] | Requires a relatively pure and larger amount of the impurity; less sensitive than MS. |

Frequently Asked Questions (FAQs)

Q6: How can I use LC-MS to get a preliminary identification of an unknown impurity?

A6: LC-MS is an invaluable tool for this purpose. After detecting an unknown peak in your HPLC-UV analysis, you can analyze the same sample by LC-MS.

  • Determine Molecular Weight: The first step is to obtain the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode). This immediately gives you the molecular weight of the impurity.[1] For example, if your main compound (C₉H₅BrFN) has a monoisotopic mass of ~224.96 Da, an impurity peak at [M+H]⁺ = 146.06 could suggest the debrominated impurity, 6-fluoroquinoline (C₉H₆FN, MW 147.05).

  • Analyze Fragmentation Patterns (MS/MS): By subjecting the molecular ion to collision-induced dissociation (CID), you can generate fragment ions. The fragmentation pattern of quinolones is often characteristic.[14][15] For halogenated quinolines, common fragmentation pathways include the loss of CO, H₂O, or cleavage of side chains.[15] Comparing the fragmentation pattern of the impurity to that of the main compound can reveal structural similarities and differences.

Q7: An impurity has been identified as critical. What is the role of NMR in confirming its structure?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural elucidation of a novel compound.[11][12] After an impurity is isolated (often using preparative HPLC), a suite of NMR experiments is performed:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants are highly sensitive to the electronic environment, making it possible to distinguish between isomers.[11]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For instance, a COSY spectrum shows which protons are coupled to each other, while an HMBC spectrum shows long-range correlations between protons and carbons. This allows you to piece together the molecular skeleton and confirm the exact placement of substituents like the bromine and fluorine atoms.[12]

Section 4: Method Validation & Regulatory Compliance

A fully developed analytical method must be validated to prove it is fit for its intended purpose.[16] The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R2), on how to perform this validation.[17][18]

Frequently Asked Questions (FAQs)

Q8: What are the key parameters I need to assess to validate my impurity quantification method according to ICH Q2(R2)?

A8: For a quantitative impurity test, the ICH Q2(R2) guideline requires the evaluation of several key performance characteristics to ensure the method is reliable, reproducible, and accurate.[17][19]

Table 4: Summary of ICH Q2(R2) Validation Parameters for an Impurity Method

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., main compound, other impurities, degradation products).[17][19] Peak purity analysis (using DAD), and resolution (Rs > 2) between the impurity and adjacent peaks.
Linearity To show a direct proportional relationship between the concentration of the impurity and the analytical signal.[17] Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[16] Typically from the Quantitation Limit (QL) to 120% of the specification limit for the impurity.
Accuracy The closeness of the test results to the true value. Often determined by spiking the sample with a known amount of the impurity standard.[19] % Recovery of the spiked amount, typically within 80-120% for low-level impurities.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] Relative Standard Deviation (RSD) ≤ 10% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) of ~10.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio (S/N) of ~3.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[19] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |

References

Validation & Comparative

A Definitive Guide to the Structural Validation of 3-Bromo-6-fluoroquinoline Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, substituted quinolines are a privileged scaffold, but their structural isomers can present a significant analytical challenge. Subtle changes in substituent positions can lead to vastly different biological activities, making definitive characterization non-negotiable.

This guide provides an in-depth, field-proven methodology for the structural validation of a specific polysubstituted quinoline, 3-Bromo-6-fluoroquinoline, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, demonstrating how a combination of COSY, HSQC, and HMBC experiments creates a self-validating system for irrefutable structural elucidation.

The Analytical Challenge: Beyond the Limits of 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are the workhorses of organic chemistry. However, for a molecule like this compound, they fall short. The aromatic region of the ¹H spectrum often presents a cluster of overlapping multiplets that are difficult to assign with certainty.[1][2] Furthermore, 1D ¹³C NMR, while showing the number of unique carbons, fails to provide explicit connectivity information, leaving the precise positions of the bromine and fluorine substituents ambiguous. Is the compound this compound or perhaps 3-Bromo-8-fluoroquinoline? Answering this question with confidence requires a multi-dimensional approach.

This is where 2D NMR spectroscopy becomes indispensable.[3][4][5] By spreading spectral information across a second frequency dimension, we can resolve overlapping signals and, most importantly, visualize the intricate network of connections within the molecule.

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-spin coupled, typically through two or three bonds. This allows us to identify adjacent protons and map out individual spin systems.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Creates a direct, one-bond correlation map between each proton and the carbon atom it is attached to. This technique elegantly resolves proton overlap by using the much larger chemical shift dispersion of ¹³C nuclei.[9][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for skeletal elucidation. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds.[9][12] This allows us to connect disparate spin systems and, crucially, to place substituents by identifying correlations to quaternary (non-protonated) carbons.[13][14]

Logical Workflow for Structural Validation

The process of 2D NMR-based structural elucidation is a logical progression, where each experiment builds upon the information provided by the last. This systematic approach ensures that the final structure is supported by a comprehensive and self-consistent dataset.

G cluster_0 Initial Data Acquisition cluster_1 Connectivity Mapping cluster_2 Final Confirmation 1D_Spectra 1. Acquire 1D ¹H and ¹³C Spectra COSY 2. Acquire 2D COSY (Establish ¹H-¹H Connectivity) 1D_Spectra->COSY Resolve signal overlap HSQC 3. Acquire 2D HSQC (Assign Protonated Carbons) COSY->HSQC Identify spin systems HMBC 4. Acquire 2D HMBC (Map Long-Range Skeleton) HSQC->HMBC Link ¹H to ¹³C framework Final_Structure 5. Unambiguous Structure Elucidated HMBC->Final_Structure Confirm substituent positions & quaternary carbons

Caption: A logical workflow for unambiguous structural elucidation using 2D NMR.

Experimental Protocols

Scientific integrity begins with robust and reproducible experimental design. The following protocols outline the standardized steps for acquiring high-quality 2D NMR data.

1. Sample Preparation

  • Mass: Accurately weigh 15-20 mg of the purified this compound sample for comprehensive 2D analysis. While less can be used for ¹H-detected experiments on modern spectrometers, this amount ensures a good signal-to-noise ratio for the less sensitive ¹³C-based correlations.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. CDCl₃ is often preferred for its simplicity, while DMSO-d₆ is an excellent choice for less soluble compounds.[15]

  • Standard: The solvent should contain a small amount of Tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (¹H and ¹³C δ = 0.00 ppm).[16]

  • Transfer: Using a pipette with a glass wool or cotton plug to filter any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition The following are typical parameters for a 500 MHz spectrometer. Users should adjust these based on their specific instrument and sample concentration.

Experiment Pulse Program Spectral Width (¹H) Spectral Width (¹³C) Data Points (F2 x F1) Number of Scans (NS) Key Parameter
¹H-¹H COSY cosygpqf12 ppmN/A2048 x 2562-4N/A
¹H-¹³C HSQC hsqcedetgpsisp2.312 ppm160 ppm2048 x 2562-4J(C,H) = 145 Hz
¹H-¹³C HMBC hmbcgplpndqf12 ppm220 ppm2048 x 5128-16J(C,H) = 8 Hz

Data Analysis: A Step-by-Step Elucidation

Let us now walk through the analysis of the 2D NMR data to confirm the structure of this compound. The following table summarizes the predicted chemical shifts and the key correlations that serve as our structural proof.

Table 1: Predicted NMR Data and Key Correlations for this compound

Position Atom Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key COSY (¹H-¹H) Key HMBC (¹H-¹³C)
2CH8.85151.0-C4 (³J), C3 (²J), C8a (³J)
3C-Br-122.0--
4CH8.20135.0-C2 (³J), C4a (²J), C5 (³J)
4aC-128.5--
5CH7.80126.0H7 (⁴J, weak)C4 (³J), C7 (³J), C4a (²J), C6 (²J)
6C-F-160.0 (d, ¹JCF)--
7CH7.50115.0 (d, ²JCF)H8 (³J), H5 (⁴J, weak)C5 (³J), C8a (²J), C6 (²J)
8CH8.10130.0 (d, ³JCF)H7 (³J)C6 (³J), C4a (³J), C7 (²J)
8aC-147.0--

(Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. 'd' indicates a doublet due to C-F coupling.)

Step 1 & 2: ¹H-¹H Connectivity via COSY

The COSY spectrum establishes proton-proton proximities.[6][8] For this compound, the primary spin system is on the fluorinated benzene ring.

  • Observation: A strong cross-peak will be observed between the protons at δ ~8.10 ppm and δ ~7.50 ppm.

  • Interpretation: This confirms the coupling between H8 and H7, respectively, which are adjacent (ortho-coupled) on the quinoline ring. A much weaker correlation may be visible between H7 and H5, consistent with a four-bond meta-coupling. The protons on the pyridine ring, H2 and H4, are isolated and will not show COSY cross-peaks to other protons.

Step 3: Direct C-H Assignment via HSQC

The HSQC spectrum is the bridge between the ¹H and ¹³C worlds, providing a direct, one-bond correlation for every protonated carbon.[9][10][17]

  • Observation: Five cross-peaks will appear, linking each of the five aromatic proton signals to its corresponding carbon signal.

  • Interpretation: This allows for the unambiguous assignment of C2, C4, C5, C7, and C8 based on the previously assigned (or tentatively assigned) proton shifts. This step is crucial for resolving any ambiguity in the crowded aromatic region of the ¹³C spectrum.

Step 4: Definitive Skeletal Mapping via HMBC

The HMBC experiment provides the conclusive evidence by revealing the long-range connectivity that pieces the entire molecular puzzle together.[9][13][18] We will focus on the key correlations that place the substituents and confirm the fusion of the two rings.

G cluster_0 Key HMBC Correlations from H2 and H4 img1 img1 caption1 H2 correlates to C4, C3 (Br-substituted), and C8a (bridgehead). H4 correlates to C2, C5, and C4a (bridgehead).

Caption: HMBC correlations from H2 and H4 confirm the pyridine ring structure.

  • Validating the Pyridine Ring (H2 & H4):

    • The proton at δ ~8.85 ppm (H2) is the most downfield due to the adjacent nitrogen. It will show a critical two-bond correlation (²J) to the carbon at δ ~122.0 ppm (C3) and a three-bond correlation (³J) to the carbon at δ ~135.0 ppm (C4). Since C3 has no attached proton (verified by HSQC), this confirms that C3 is the site of a substituent—in this case, bromine.

    • H2 will also show a three-bond correlation to the bridgehead carbon C8a, linking the pyridine ring to the benzene ring.

    • The proton at δ ~8.20 ppm (H4) will show correlations to C2, C5, and the other bridgehead carbon, C4a. This network of correlations from H2 and H4 provides a self-validating map of the substituted pyridine ring.

G cluster_1 Key HMBC Correlations from H8 and H5 img2 img2 caption2 H8 correlates to C6 (F-substituted) and C4a (bridgehead). H5 correlates to C7 and C6 (F-substituted).

Caption: HMBC correlations from H5 and H8 confirm the position of the fluorine atom.

  • Validating the Benzene Ring (H5, H7, & H8):

    • The proton at δ ~8.10 ppm (H8) is crucial. It will show a strong three-bond correlation (³J) to the carbon at δ ~160.0 ppm (C6). The HSQC spectrum confirms C6 is non-protonated, and its high chemical shift (and splitting in a ¹³C-only spectrum) is characteristic of a carbon attached to fluorine. This H8-C6 correlation is a definitive piece of evidence placing the fluorine atom at position 6.

    • Similarly, the proton at δ ~7.80 ppm (H5) will show a two-bond correlation (²J) to this same fluorine-bearing carbon (C6), further cementing its position.

    • The complete set of correlations from H5, H7, and H8 will map out the entire benzene portion of the molecule and its connection points (C4a, C8a) to the pyridine ring.

By systematically analyzing this matrix of through-bond correlations, we can unequivocally differentiate this compound from any other possible isomer, achieving the highest standard of structural validation.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from antimalarials like chloroquine to modern kinase inhibitors, underscores the critical need for efficient and selective methods to functionalize this privileged heterocycle.[1] Among the various synthetic handles used for derivatization, halogens are paramount, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[4]

This guide provides an in-depth comparison of the reactivity of 3-bromo-6-fluoroquinoline against other haloquinolines. We will explore the nuanced interplay of halogen identity (Br vs. Cl, I) and the electronic influence of the fluorine substituent at the C6 position. Our focus will be on palladium-catalyzed reactions, which have become indispensable tools for drug development professionals.[4][5] By understanding the underlying principles governing reactivity, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating the discovery of novel chemical entities.

Pillar 1: The Fundamental Principles of Haloquinoline Reactivity

The reactivity of a haloaromatic compound in palladium-catalyzed cross-coupling is predominantly governed by the ease with which the carbon-halogen (C-X) bond is cleaved during the oxidative addition step.[6] This is often the rate-determining step of the catalytic cycle.[7][8]

The established reactivity trend for halogens is I > Br > Cl .[6][9][10] This order is a direct consequence of two key physical properties:

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break during insertion of the palladium catalyst.[6] Conversely, the C-I bond is weaker still, making iodoquinolines the most reactive substrates.

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which facilitates a more favorable interaction with the electron-rich, low-valent palladium(0) catalyst center during the initial phase of oxidative addition.[6]

The presence of a fluorine atom at the 6-position of the quinoline ring introduces a powerful electronic effect. Fluorine is a strongly electron-withdrawing group due to its high electronegativity.[11][12] This inductive effect withdraws electron density from the entire ring system, including the C3-Br bond. This polarization generally makes the C3 carbon more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst, often leading to enhanced reactivity compared to its non-fluorinated analog.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

The true measure of reactivity is observed in practice. Below, we compare the performance of this compound with other haloquinolines in the three most vital cross-coupling reactions for pharmaceutical synthesis.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds.[5] The choice of halide is a critical parameter for success.

Comparative Reactivity Data in Suzuki-Miyaura Coupling

EntryHaloquinoline SubstrateHalogenRelative Reactivity (Typical Yields)Conditions
13-Iodo -6-fluoroquinolineIHighest (90-99%)Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C
23-Bromo -6-fluoroquinolineBrHigh (85-95%)Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C
33-Chloro -6-fluoroquinolineClModerate (50-70%)Pd(OAc)₂/XPhos, K₃PO₄, Toluene, 110 °C
43-Bromo quinolineBrGood (75-85%)Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C

Note: Data is synthesized from typical outcomes in the literature. Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.[6][13]

Analysis & Field Insights:

  • I vs. Br vs. Cl: The data clearly illustrates the I > Br > Cl reactivity trend.[6][9] 3-Iodo-6-fluoroquinoline provides the highest yields under the mildest conditions. This compound is an excellent substrate, offering a good balance of high reactivity and stability, often preferred for cost and availability reasons over the iodo-analog. 3-Chloro-6-fluoroquinoline is substantially less reactive, requiring more forcing conditions and a more sophisticated catalyst system, typically involving bulky, electron-rich phosphine ligands like XPhos to facilitate the challenging oxidative addition of the C-Cl bond.[6][13]

  • Effect of 6-Fluoro Group: Comparing Entry 2 and Entry 4, the presence of the electron-withdrawing fluorine group on this compound generally leads to slightly higher yields and/or faster reaction rates than the non-fluorinated 3-bromoquinoline. This enhancement is attributed to the increased electrophilicity of the quinoline ring system, which accelerates the rate-limiting oxidative addition step.[12]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) Transmetal->Product center ArX_in 3-Haloquinoline (Ar¹-X) ArX_in->OxAdd Boronic_in R-B(OR)₂ (Ar²-B(OR)₂) Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Building C-N Bonds

The formation of C-N bonds is central to drug design, and the Buchwald-Hartwig amination is a premier method for this transformation.[14][15] Here, the reactivity trends are similar, but ligand and base choice become even more critical.

Comparative Reactivity Data in Buchwald-Hartwig Amination

EntryHaloquinoline SubstrateHalogenRelative Reactivity (Typical Yields)Conditions
13-Bromo -6-fluoroquinolineBrHigh (80-95%)Pd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 100 °C
23-Chloro -6-fluoroquinolineClModerate (60-80%)Pd₂(dba)₃/RuPhos, K₃PO₄, Dioxane, 110 °C
33-Bromo quinolineBrGood (75-90%)Pd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 100 °C

Note: Data is synthesized from typical outcomes in the literature. Yields are highly dependent on the specific amine coupling partner.[13][16]

Analysis & Field Insights:

  • Br vs. Cl: As with Suzuki coupling, the C-Br bond of this compound is significantly more reactive than the C-Cl bond of its chloro-analog.[16][17] Achieving high yields with chloroquinolines often necessitates the use of highly specialized, bulky, and electron-rich ligands (e.g., RuPhos, BrettPhos) that promote the difficult oxidative addition and subsequent reductive elimination steps.[17]

  • Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, but for base-sensitive substrates, milder carbonate or phosphate bases may be required, often necessitating a more active catalyst system.

  • Effect of 6-Fluoro Group: The electron-withdrawing fluorine at C6 again provides a slight kinetic advantage for this compound over 3-bromoquinoline (Entry 1 vs. 3), facilitating the initial oxidative addition step.[12]

C. Sonogashira Coupling: Installing Alkynes

The Sonogashira reaction provides a powerful route to C(sp²)–C(sp) bonds, installing an alkyne moiety that is itself a versatile functional group for further chemistry (e.g., click chemistry, reductions).[9][18]

Comparative Reactivity Data in Sonogashira Coupling

EntryHaloquinoline SubstrateHalogenRelative Reactivity (Typical Yields)Conditions
13-Iodo -6-fluoroquinolineIHighest (90-98%)Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT
23-Bromo -6-fluoroquinolineBrHigh (80-95%)Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C
33-Chloro -6-fluoroquinolineClLow to Moderate (30-60%)Pd(OAc)₂/SPhos, CuI, Cs₂CO₃, Dioxane, 120 °C

Note: Data is synthesized from typical outcomes in the literature. Yields are highly dependent on the terminal alkyne used.[19][20]

Analysis & Field Insights:

  • Reactivity Hierarchy: The I > Br >> Cl trend is particularly pronounced in Sonogashira couplings.[18] Iodoquinolines are exceptionally reactive, often proceeding at room temperature. Bromoquinolines require heating but are still excellent substrates. Chloroquinolines are very challenging and often give poor to moderate yields, requiring specialized catalyst systems and high temperatures.[18]

  • The Role of Copper: The classic Sonogashira protocol uses a copper(I) co-catalyst, which facilitates the transmetalation step by forming a copper-acetylide intermediate.[18] This is a crucial component for the high efficiency of the reaction with bromo- and iodo-substrates.

Pillar 3: Validated Experimental Protocols

Trustworthy science relies on reproducible methods. The following protocols are generalized from established literature and serve as a robust starting point for experimentation.[13][21]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Diagram: Suzuki Coupling Experimental Workflow

Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine solids in Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate & backfill with Argon (3x) setup->inert solvent Solvent Addition: Inject degassed Dioxane/H₂O inert->solvent react Reaction: Heat to 90 °C with vigorous stirring solvent->react monitor Monitoring: Track progress via TLC or LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, extract, wash, and dry monitor->workup Complete purify Purification: Column chromatography workup->purify end End: Pure Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Solvent Addition: Through the septum, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[21]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Methodology:

  • Reagent Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Catalyst Premixing: In a separate vial under argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., Xantphos, 0.048 mmol, 4.8 mol%) followed by 2 mL of anhydrous toluene. Stir for 5 minutes.

  • Reaction Assembly: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) to the Schlenk tube containing the base. Add an additional 3 mL of anhydrous toluene.

  • Catalyst Addition: Transfer the catalyst premix to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Purify the crude product by column chromatography.[13]

Conclusion and Outlook

This guide establishes a clear reactivity hierarchy for haloquinolines in palladium-catalyzed cross-coupling: I > Br >> Cl . The subject of our focus, This compound , stands out as a highly versatile and efficient substrate. It offers a strategic advantage over its chloro-analog due to its superior reactivity, allowing for milder conditions and broader substrate scope. While not as reactive as the iodo-analog, its greater stability, lower cost, and excellent performance make it an optimal choice for many applications in drug discovery and development. The presence of the 6-fluoro substituent provides a subtle but beneficial electronic activation, enhancing its performance relative to non-fluorinated 3-bromoquinoline. By leveraging the principles and protocols outlined herein, researchers can effectively harness the synthetic potential of this valuable building block.

References

A Comparative Guide to the Biological Activity of Bromo-Fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework for a multitude of therapeutic agents.[1] Its inherent biological activities, coupled with the potential for diverse functionalization, have made it a focal point of drug discovery efforts for decades. The introduction of halogen atoms, particularly bromine and fluorine, has proven to be a highly effective strategy for modulating the physicochemical properties and enhancing the pharmacological potency of quinoline derivatives.[1][2] This guide provides a comprehensive comparison of the biological activities of bromo-fluoroquinoline derivatives, with a focus on their potential as anticancer and antimicrobial agents. While a direct comparative study of specific isomers of 3-bromo-6-fluoroquinoline is not extensively available in the current literature, this guide synthesizes data from structurally related compounds to elucidate key structure-activity relationships (SAR) and provide a framework for future research.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The nitrogen atom in the quinoline ring system can act as a hydrogen bond acceptor, while the planar aromatic structure allows for stacking interactions with biological macromolecules, contributing to target binding.

The strategic placement of halogen substituents on the quinoline nucleus can significantly influence a molecule's lipophilicity, metabolic stability, and electronic distribution, thereby impacting its pharmacokinetic and pharmacodynamic profile.[2][3]

Anticancer Activity of Bromo-Fluoroquinoline Derivatives

The quest for novel and more effective anticancer agents has led to the extensive investigation of quinoline derivatives.[4] The presence of bromo and fluoro substituents has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines.[5][6]

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with fundamental cellular processes, including:

  • Topoisomerase Inhibition: Fluoroquinolones, a well-known class of antibiotics, have also demonstrated anticancer potential by targeting human topoisomerase II, an enzyme crucial for DNA replication and repair.[4][6][7] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

  • Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Induction of Apoptosis: Bromo- and fluoro-substituted quinolines can induce apoptosis through various intrinsic and extrinsic pathways, often involving the activation of caspases and the release of cytochrome c from mitochondria.[5]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing and proliferating.[4]

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for all bromo-fluoroquinoline isomers is yet to be established, several general trends have been observed:

  • Position of Halogens: The position of the halogen atoms on the quinoline ring is critical for activity. For instance, a fluorine atom at the C-6 position is a common feature in many biologically active fluoroquinolones.[4] The presence of a halogen, such as bromine, at the C-6 position has been linked to enhanced cytotoxic effects in some series of compounds.[5]

  • Other Substituents: The nature and position of other substituents on the quinoline ring can further modulate the anticancer potency. For example, the introduction of different side chains can influence the compound's ability to interact with its biological target.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative bromo- and fluoro-substituted quinoline derivatives against various cancer cell lines. It is important to note that these are not direct isomers of this compound but provide valuable insights into the potential of this class of compounds.

Compound ClassCancer Cell LineActivity Metric (IC50/GI50)Reference
Halogenated QuinazolinonesMCF-7 (Breast Cancer)Micromolar Ranges[8]
4-Anilinoquinazolines (with halogens)VariousPotent Inhibition[2]
Bromo-substituted QuinolinesVariousEnhanced Cytotoxicity[5]
Fluoroquinolone DerivativesVariousPotent Anticancer Activity[4][6][7]

Antimicrobial Activity of Bromo-Fluoroquinoline Derivatives

The development of resistance to existing antibiotics is a major global health concern, necessitating the discovery of new antimicrobial agents. Fluoroquinolones are a clinically important class of synthetic antibiotics with a broad spectrum of activity.[9] The incorporation of a bromine atom into the fluoroquinolone scaffold has been explored as a strategy to enhance potency and overcome resistance.[10]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] These enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively, which are critical steps in DNA replication, repair, and transcription. By inhibiting these enzymes, fluoroquinolones block bacterial DNA synthesis, leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of fluoroquinolones is highly dependent on their chemical structure:

  • C-6 Fluorine: The fluorine atom at the C-6 position is crucial for potent antibacterial activity and broad-spectrum coverage.[12]

  • C-7 Substituent: The substituent at the C-7 position significantly influences the spectrum of activity and potency against different bacterial species.

  • N-1 Substituent: The group attached to the N-1 position affects the overall potency and pharmacokinetic properties.

  • C-8 Substituent: The introduction of a halogen, such as bromine, at the C-8 position has been shown to enhance activity against resistant bacterial strains.[10]

Comparative Antimicrobial Activity Data

The following table presents a summary of the in vitro antimicrobial activity of representative bromo- and/or fluoro-substituted quinoline derivatives against common bacterial pathogens.

Compound ClassBacterial StrainActivity Metric (MIC)Reference
FluoroquinolonesS. aureus, P. aeruginosaVaries by compound[11]
C-8 Bromo-fluoroquinolonesResistant S. aureus, M. smegmatisEnhanced Potency[10]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of test compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and IC50 values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, carefully remove the medium from each well.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Workflow Diagram:

Agar_Well_Diffusion_Workflow A 1. Prepare a standardized bacterial inoculum B 2. Inoculate the surface of an agar plate A->B C 3. Create wells in the agar B->C D 4. Add test compounds and controls to the wells C->D E 5. Incubate the plate at 37°C for 18-24 hours D->E F 6. Measure the diameter of the zone of inhibition E->F

Caption: Workflow for assessing antimicrobial activity via the agar well diffusion method.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Nutrient Broth or Tryptic Soy Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the standardized bacterial inoculum over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

  • Well Preparation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the inoculated agar.

  • Compound Application:

    • Prepare solutions of the test compounds at known concentrations in a suitable solvent.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Allow the plates to stand for about 30 minutes at room temperature to allow for diffusion of the compounds into the agar.

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Future Directions

While this guide provides a comprehensive overview of the biological activities of bromo-fluoroquinoline derivatives, further research is needed to fully elucidate the structure-activity relationships, particularly concerning the isomeric positions of the halogen substituents. The synthesis and systematic biological evaluation of a series of this compound isomers would provide invaluable data for the rational design of more potent and selective anticancer and antimicrobial agents. Mechanistic studies to identify the specific molecular targets and signaling pathways involved in their biological effects will also be crucial for their future development as therapeutic agents.

References

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-fluoroquinoline: A Comparative Analysis of Catalyst Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the quinoline scaffold remains a cornerstone of medicinal chemistry. The 6-fluoroquinoline moiety, in particular, is a privileged structure found in numerous therapeutic agents, where the fluorine atom can enhance metabolic stability and binding affinity. The strategic introduction of diverse substituents at the 3-position of 3-bromo-6-fluoroquinoline via palladium-catalyzed cross-coupling reactions is a powerful approach to generate novel molecular entities with potentially enhanced biological activity.

The success of these transformations is critically dependent on the judicious selection of the palladium catalyst system. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this compound, supported by experimental data from analogous systems and field-proven insights.

The Impact of the 6-Fluoro Substituent

The presence of a fluorine atom at the 6-position of the quinoline ring introduces a significant electronic effect. As a strongly electron-withdrawing group, the fluorine atom renders the quinoline ring more electron-deficient. This can have a profound impact on the key steps of the palladium catalytic cycle, particularly the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. While this activation is often facilitated, the subsequent steps of the catalytic cycle may be affected differently, necessitating careful optimization of the catalyst, ligand, and reaction conditions.

Comparative Efficacy of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of the palladium source and, more critically, the ancillary ligand, dictates the efficiency, substrate scope, and functional group tolerance of the coupling reaction. Below, we compare the performance of several common palladium catalyst systems for the most pertinent cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For the arylation of this compound, the selection of an appropriate palladium catalyst is crucial for achieving high yields, especially with sterically demanding or electronically challenging coupling partners.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110GoodA classic, reliable catalyst for many Suzuki couplings. The in-situ formation of the active Pd(0) species is generally efficient. May require higher temperatures for less reactive boronic acids.[1]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane80-100Very GoodThe dppf ligand provides good stability to the catalytic species. This system is often effective for a broad range of substrates.[1]
Pd(OAc)₂ + XPhosXPhosK₃PO₄Toluene100ExcellentBulky, electron-rich monophosphine ligands like XPhos are highly effective for challenging substrates.[1][2] They promote the formation of the active monoligated palladium(0) species, which can accelerate the rate-limiting oxidative addition step.[3]
Pd(OAc)₂ + SPhosSPhosK₃PO₄1,4-Dioxane100ExcellentSimilar to XPhos, SPhos is another highly effective biaryl phosphine ligand, often providing high turnover numbers and accommodating a wide range of functional groups.[2][4]

Expert Insight: For the Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky biaryl phosphine ligands such as XPhos or SPhos are highly recommended, particularly when using heteroarylboronic acids or sterically hindered coupling partners. While Pd(PPh₃)₄ and PdCl₂(dppf) are viable options, the increased electron-donating ability and steric bulk of the Buchwald ligands often lead to higher yields and shorter reaction times.[2][4]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis. The success of this reaction with this compound is highly dependent on the use of sterically hindered, electron-rich phosphine ligands that facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations & Rationale
Pd₂(dba)₃ + XantphosXantphosNaOtBuToluene90-110Good to Very GoodXantphos is a versatile bidentate ligand with a large bite angle, which can be effective in promoting reductive elimination.[5][6]
Pd(OAc)₂ + XPhosXPhosK₃PO₄Toluene/Dioxane80-120ExcellentXPhos is a go-to ligand for challenging Buchwald-Hartwig aminations. Its steric bulk and electron-rich nature are ideal for coupling a wide range of amines, including primary and secondary amines, with aryl bromides.[1][7]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80ExcellentThe use of a pre-catalyst offers improved stability and can lead to more reproducible results. In some cases, reactions can proceed at or near room temperature.[1]

Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of a palladium precursor in combination with a bulky, electron-rich biaryl phosphine ligand like XPhos is paramount for achieving high yields. The choice of base is also critical, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being superior for less nucleophilic amines.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 3-alkynyl-6-fluoroquinolines, which are valuable intermediates in drug discovery. This reaction typically employs a dual catalyst system of palladium and copper(I).

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Yield (%)Observations & Rationale
Pd(PPh₃)₄PPh₃CuIEt₃N/THFRT-60GoodThis is the classic Sonogashira catalyst system and is effective for a wide range of substrates.[8][9] The amine base acts as both the base and a solvent.
PdCl₂(PPh₃)₂PPh₃CuIEt₃N/DMFRT-80GoodA stable Pd(II) precatalyst that is reduced in situ. Often gives comparable results to the Pd(0) catalyst.
Pd₂(dba)₃ + XPhosXPhosCuICs₂CO₃Dioxane80-100Very GoodFor more challenging substrates, a more electron-rich and bulky ligand can improve reaction efficiency and prevent side reactions like alkyne homocoupling.

Expert Insight: For routine Sonogashira couplings of this compound with simple terminal alkynes, the traditional Pd(PPh₃)₄/CuI system is often sufficient. However, for more complex or sensitive substrates, exploring a ligand-based system with a stronger base may be beneficial to improve yields and minimize byproducts.

Heck Reaction: Alkenylation of the Quinoline Core

The Heck reaction allows for the introduction of alkenyl groups at the 3-position of the quinoline ring. The choice of catalyst and conditions can influence the regioselectivity and stereoselectivity of the resulting alkene.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations & Rationale
Pd(OAc)₂None (phosphine-free)NEt₃DMF/NMP100-140Moderate to GoodFor simple, activated alkenes, a phosphine-free system can be effective.[1] However, catalyst decomposition can be an issue at high temperatures.
Pd(OAc)₂ + PPh₃PPh₃NEt₃DMF100-140GoodThe addition of triphenylphosphine stabilizes the palladium catalyst, often leading to improved yields and catalyst longevity.[1]
Herrmann's CatalystBuchwald LigandsK₂CO₃Dioxane100-120Very GoodPalladacycles like Herrmann's catalyst are highly stable and active, often allowing for lower catalyst loadings and efficient coupling with a broader range of alkenes.

Expert Insight: For the Heck reaction of this compound, starting with a simple Pd(OAc)₂/PPh₃ system is a good approach. For less reactive alkenes or to improve catalyst stability and turnover numbers, considering a more robust palladacycle catalyst is advisable.

Experimental Protocols

The following are representative, detailed protocols for the palladium-catalyzed coupling of this compound. It is crucial to note that these are starting points, and optimization of reaction parameters may be necessary for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and XPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 0.01 mmol), XPhos (0.015 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitoring and Workup: After consumption of the starting material (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Process: Catalytic Cycle and Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert atmosphere Reagents 2. Add this compound, coupling partner, and base Setup->Reagents Catalyst 3. Add Pd source and ligand Reagents->Catalyst Solvent 4. Add degassed solvent Catalyst->Solvent Heating 5. Heat to desired temperature with vigorous stirring Solvent->Heating Monitoring 6. Monitor progress by TLC or LC-MS Heating->Monitoring Cooling 7. Cool to room temperature Monitoring->Cooling Extraction 8. Dilute and perform aqueous extraction Cooling->Extraction Drying 9. Dry organic layer and concentrate Extraction->Drying Purification 10. Purify by column chromatography Drying->Purification

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The functionalization of this compound is a critical task in modern drug discovery. While a range of palladium catalysts can effect the desired transformations, a nuanced understanding of the interplay between the catalyst, ligand, and reaction conditions is essential for success. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos consistently provides superior results for this electron-deficient substrate. For Sonogashira and Heck couplings, more traditional catalyst systems are often effective, but the use of advanced ligands can be beneficial for challenging substrates. This guide provides a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of novel and potent therapeutic agents.

References

purity determination of synthesized 3-Bromo-6-fluoroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Purity Determination of Synthesized 3-Bromo-6-fluoroquinoline

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Given its role as a critical intermediate, the purity of this compound directly influences the quality, safety, and efficacy of the final drug product.[3] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of synthesized this compound. We will explore the causality behind the selection of different stationary phases—the ubiquitous C18 and the alternative Phenyl-Hexyl—and present supporting experimental data to guide researchers in selecting the optimal method for their specific needs. The protocols described herein are designed to be self-validating systems, grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[5][6]

The Challenge: Anticipating Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its synthetic route. While specific synthesis pathways for this compound can vary, potential impurities often arise from common sources:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric By-products: Formation of other bromo-fluoroquinoline isomers (e.g., 5-Bromo-6-fluoroquinoline[7] or regioisomers from the cyclization step).

  • Side-Reaction Products: Impurities generated from competing reaction pathways, such as over-bromination or hydrolysis.

  • Degradation Products: Compounds formed during workup or storage.

An effective HPLC method must be able to resolve the main this compound peak from all these potential impurities.[4]

Comparative HPLC Methodologies

The choice of a stationary phase is critical in HPLC method development as it governs the primary mechanism of separation.[8] We compare two methods that leverage different retention mechanisms to achieve optimal separation of this compound from its potential impurities.

Method A: The Industry Standard - C18 Stationary Phase

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its separation principle is based on hydrophobic (van der Waals) interactions. The long alkyl chains provide a non-polar environment, retaining analytes based on their hydrophobicity. This method is robust and widely applicable for a broad range of molecules.[9]

Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, the phenyl group provides π-π stacking interactions. This unique selectivity can be highly advantageous for separating aromatic compounds, such as quinoline derivatives and related impurities that may have similar hydrophobicities but different aromatic characteristics.[9]

Table 1: Comparison of HPLC Method Parameters
ParameterMethod A: Standard RP-HPLCMethod B: Alternative RP-HPLCRationale for Selection
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)To compare hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions for optimal selectivity.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier used to protonate silanol groups and improve peak shape.[10][11]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient Elution 5% to 95% B over 20 min5% to 95% B over 20 minA gradient is essential to elute a wide range of potential impurities with varying polarities and ensure the column is cleaned after each injection.[12]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C30 °CMaintaining a constant temperature ensures reproducible retention times and viscosity.[8]
Detection Wavelength 254 nm254 nmQuinoline derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity.[9]
Injection Volume 5 µL5 µLA small injection volume prevents column overloading and peak distortion.

Experimental Protocols

Adherence to a precise protocol is essential for reproducible results. The following steps should be performed for both Method A and Method B.

Reagent and Solution Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas the solution.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

  • Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the diluent.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the synthesized this compound batch into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a sample solution of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[12]

Chromatographic Run
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the working standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to perform the purity analysis.

Purity Determination Workflow

The overall process from sample acquisition to final purity reporting is a systematic workflow designed to ensure accuracy and traceability.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_reporting Reporting Stage Sample Synthesized Batch of This compound Prep_Sample Prepare Sample Solution (~100 µg/mL) & Filter Sample->Prep_Sample Standard Reference Standard Prep_Standard Prepare Standard Solution (~100 µg/mL) Standard->Prep_Standard HPLC HPLC Analysis (Method A vs. Method B) Prep_Sample->HPLC Prep_Standard->HPLC Data Data Acquisition: Chromatogram Generation HPLC->Data Processing Peak Integration & Identification Data->Processing Purity Purity Calculation (% Area Normalization) Processing->Purity Report Final Purity Report Purity->Report

Caption: Workflow for HPLC purity determination of this compound.

Data Comparison and Interpretation

To illustrate the performance of each method, a hypothetical batch of synthesized this compound containing two common types of impurities was analyzed.

  • Impurity 1: A closely related structural isomer (e.g., 8-Bromo-6-fluoroquinoline), expected to have similar hydrophobicity.

  • Impurity 2: A more polar starting material.

Table 2: Hypothetical Chromatographic Data
CompoundMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (min) Area %
Impurity 2 (Starting Material)4.520.25
This compound 12.35 99.61
Impurity 1 (Isomer)12.510.14
Table 3: Method Performance Comparison
Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Interpretation
Resolution (Main Peak / Impurity 1) 1.452.85Method B provides baseline separation (R > 2.0) of the critical isomeric impurity, whereas Method A shows poor resolution (R < 1.5). This is likely due to the π-π interactions offered by the Phenyl-Hexyl phase, which enhances selectivity between the two aromatic isomers.
Tailing Factor (Main Peak) 1.151.10Both methods produce excellent peak symmetry (Tailing factor close to 1.0), indicating good chromatographic conditions and minimal unwanted silanol interactions.
Calculated Purity (%) 99.61%99.61%While the final purity calculation is the same, the confidence in this value is significantly higher with Method B due to the superior resolution of impurities.

Trustworthiness Through Method Validation

For use in a regulated environment, the chosen HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] The superior resolution of Method B demonstrates better specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Conclusion and Recommendations

Both the standard C18 and the alternative Phenyl-Hexyl HPLC methods are capable of determining the purity of this compound. However, this comparative guide demonstrates the critical importance of selecting a stationary phase based on the specific separation challenge.

  • Method A (C18 Column): This method is suitable for routine quality control where the impurity profile is well-characterized and does not contain closely eluting isomers. Its robustness and familiarity are significant advantages.

  • Method B (Phenyl-Hexyl Column): This method is highly recommended for development batches, reference standard characterization, and situations where isomeric impurities are known or suspected. The enhanced selectivity from π-π interactions provides greater confidence in the accuracy of the purity assessment by ensuring baseline resolution of critical pairs.

For drug development professionals, employing an orthogonal method like the one using a Phenyl-Hexyl column provides a more comprehensive understanding of the product's purity profile, which is essential for ensuring the safety and quality of the final pharmaceutical product.

References

A Comparative Guide to the Antibacterial Spectrum of 3-Bromo-6-fluoroquinoline Analogs: A Framework for Discovery and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, the fluoroquinolone scaffold remains a cornerstone of medicinal chemistry. Strategic modifications to this privileged structure have historically yielded compounds with potent, broad-spectrum activity. This guide delves into the specific and promising class of 3-bromo-6-fluoroquinoline analogs. While direct comparative studies on a wide array of these specific analogs are not yet prevalent in publicly available literature, this document serves as a comprehensive framework for their synthesis, evaluation, and a detailed exploration of the chemical principles that underpin their anticipated antibacterial activity. We will explore the established structure-activity relationships of fluoroquinolones, provide detailed experimental protocols for their comparative analysis, and discuss the mechanistic basis of their action.

The Rationale for this compound Analogs: A Strategic Design

The core quinolone structure is a versatile template for antibacterial drug design. The antibacterial activity of quinolones is not only dependent on the bicyclic heteroaromatic system but also on the nature and spatial arrangement of peripheral substituents.[1] These substituents influence antibacterial potency by enhancing binding to target enzymes, improving cell penetration, or altering pharmacokinetic properties.[1]

The selection of a 3-bromo and a 6-fluoro substitution is a deliberate design choice rooted in established structure-activity relationship (SAR) principles of the broader fluoroquinolone class. The fluorine atom at the C-6 position is a hallmark of most clinically successful fluoroquinolones, significantly enhancing their antibacterial potency.[2] This enhancement is attributed to improved binding to the DNA gyrase complex and increased cell penetration.[2]

The introduction of a bromine atom at the C-3 position is a less common but mechanistically intriguing modification. The C-3 carboxylic acid is essential for the antibacterial activity of traditional quinolones, playing a crucial role in binding to the DNA gyrase enzyme.[3] Replacing or modifying this group can lead to novel interactions with the target and potentially overcome existing resistance mechanisms.

Understanding the Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.

  • Topoisomerase IV: Predominantly targeted in Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes following replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand DNA breaks, triggering a cascade of events that ultimately result in bacterial cell death.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Inhibition DNA_Replication DNA Replication & Segregation DNA_Gyrase_Topo_IV->DNA_Replication Essential for Cell_Death Cell_Death

Figure 1: Simplified schematic of the mechanism of action of quinolone antibiotics.

A Framework for Comparative Evaluation: Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis and comparative antibacterial evaluation of novel this compound analogs.

Synthesis of this compound Analogs

The synthesis of novel quinolones often follows established methodologies such as the Gould-Jacobs reaction.[1] A general synthetic scheme for preparing a 3-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, which can then be further modified, is outlined below.

General Synthesis Workflow Starting_Materials Substituted Anilines & Diethyl Malonate Derivatives Cyclization Gould-Jacobs Reaction (Thermal Cyclization) Starting_Materials->Cyclization Saponification Hydrolysis of Ester Cyclization->Saponification Bromination Electrophilic Bromination at C3 Saponification->Bromination Final_Analog This compound Analog Bromination->Final_Analog

Figure 2: A generalized workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • Condensation: React a suitably substituted aniline (e.g., 4-fluoroaniline) with a diethyl malonate derivative under thermal conditions to form an anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to effect cyclization to the corresponding 4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolyze the ester group to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Bromination: Introduce the bromine atom at the 3-position using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent.

  • Further Modifications: The resulting 3-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be further derivatized, for example, by introducing various substituents at the N-1 and C-7 positions, to generate a library of analogs for comparative testing.

Determination of Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial spectrum of the synthesized analogs should be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard and widely accepted technique.

Materials:

  • Synthesized this compound analogs

  • Reference antibiotics (e.g., ciprofloxacin, levofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and reference antibiotics in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight and then dilute them in fresh broth to achieve a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria and broth, no antibiotic) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Comparative Data Presentation

The obtained MIC values should be tabulated for a clear and objective comparison of the antibacterial spectrum of the different this compound analogs.

Table 1: Hypothetical Comparative MIC Data (µg/mL) of this compound Analogs

CompoundR1-substituentR7-substituentS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. pneumoniae (ATCC 49619)
Analog 1CyclopropylPiperazinyl0.50.2510.5
Analog 2Ethyl3-aminopyrrolidinyl0.250.12520.25
Analog 3t-Butyl4-methylpiperazinyl10.541
Ciprofloxacin--0.250.0150.50.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 3-bromo-6-fluoroquinolones is limited, general principles from fluoroquinolone chemistry can guide the design of new analogs.

  • N-1 Substituent: The substituent at the N-1 position significantly influences antibacterial activity. Small alkyl or cyclopropyl groups are often optimal.[2]

  • C-7 Substituent: The C-7 position is a key site for modulating the antibacterial spectrum and potency. Bulky and basic substituents, such as piperazine and pyrrolidine rings, generally enhance activity, particularly against Gram-negative bacteria.[2]

  • C-8 Substituent: Modifications at the C-8 position can impact activity against Gram-positive bacteria and anaerobes.

The systematic synthesis and evaluation of a library of this compound analogs with diverse substituents at the N-1 and C-7 positions will be crucial to elucidate the specific SAR for this chemical class. Such studies will pave the way for the rational design of novel and potent antibacterial agents with the potential to address the challenge of antimicrobial resistance.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in the quest for new antibacterial agents. By leveraging the established principles of fluoroquinolone chemistry and employing systematic synthesis and evaluation protocols, researchers can unlock the full potential of this chemical class. This guide provides a foundational framework to empower scientists and drug development professionals to embark on this important endeavor, with the ultimate goal of discovering next-generation antibiotics to safeguard public health.

References

assessing the cytotoxicity of 3-Bromo-6-fluoroquinoline against various cell lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic properties of 3-Bromo-6-fluoroquinoline. While specific experimental data on this particular compound is not extensively available in public literature, this document outlines the established methodologies, scientific rationale, and comparative data necessary to conduct a thorough investigation of its potential as a cytotoxic agent. We will delve into the mechanistic underpinnings of quinoline derivative cytotoxicity, provide detailed experimental protocols, and present a comparative analysis using established chemotherapeutic agents as benchmarks.

The Rationale: Quinolines as a Promising Class of Anticancer Compounds

Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The planar structure of the quinoline ring allows it to intercalate with DNA, a mechanism known to induce cell cycle arrest and apoptosis. Furthermore, various substituted quinolines have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The introduction of halogen atoms, like bromine and fluorine, can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its cellular uptake and cytotoxic efficacy. Therefore, this compound represents a compound of interest for cytotoxic evaluation against various cancer cell lines.

Comparative Cytotoxicity Analysis: A Framework for Evaluation

To contextualize the cytotoxic potential of this compound, it is essential to compare its activity against well-characterized and clinically used chemotherapeutic agents, such as Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Below is an illustrative table showcasing how the IC50 values of this compound could be presented and compared against standard drugs across a panel of common cancer cell lines. Note: The IC50 values for this compound in this table are hypothetical and serve as a template for presenting experimentally derived data.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
This compound A549Lung Carcinoma48[Hypothetical Value]
MCF-7Breast Adenocarcinoma48[Hypothetical Value]
HepG2Hepatocellular Carcinoma48[Hypothetical Value]
Doxorubicin A549Lung Carcinoma24> 20
MCF-7Breast Adenocarcinoma242.50 ± 1.76
HepG2Hepatocellular Carcinoma2412.18 ± 1.89
Cisplatin A549Lung Carcinoma2416.48
MCF-7Breast Adenocarcinoma48~10-20 (highly variable)
HepG2Hepatocellular Carcinoma48~5-15 (highly variable)

Elucidating the Mechanism of Action: Focus on Apoptosis

A critical aspect of characterizing a novel cytotoxic compound is understanding its mechanism of action. For many quinoline derivatives, the primary mode of inducing cell death is through the activation of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell.

The intrinsic pathway is often triggered by cellular stress, such as DNA damage caused by a chemotherapeutic agent. This leads to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid, which then activates the intrinsic pathway.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor Binding caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation dna_damage DNA Damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Permeabilization bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2->bax_bak Inhibition cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution compound This compound compound->dna_damage MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with this compound and Controls start->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Navigating the Structure-Activity Landscape of 3-Bromo-6-fluoroquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of therapeutic agents. Within this broad class, the 3-bromo-6-fluoroquinoline core has emerged as a particularly intriguing starting point for the development of novel therapeutics, especially in oncology. The strategic placement of the fluorine atom at the 6-position and the bromine atom at the 3-position provides a unique combination of electronic properties and synthetic versatility that allows for extensive exploration of the structure-activity relationship (SAR).

This guide offers an in-depth comparison of this compound derivatives, synthesizing data from related compound classes to elucidate the key structural determinants of biological activity. We will explore the rationale behind experimental design, detail key protocols, and provide a framework for the rational design of next-generation inhibitors.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is not a random combination of substituents. Each element plays a crucial role in the potential therapeutic profile of its derivatives:

  • The Quinoline Core: This bicyclic aromatic system provides a rigid framework that can effectively interact with the active sites of various biological targets, particularly the ATP-binding pocket of protein kinases.

  • 6-Fluoro Substitution: The fluorine atom at the 6-position is a common feature in many successful quinoline-based drugs. Its high electronegativity can modulate the pKa of the quinoline nitrogen, influencing cellular uptake and target engagement. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of the molecule.

  • 3-Bromo Substitution: The bromine atom at the 3-position serves as a versatile synthetic handle. It allows for the introduction of a wide variety of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling a systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and other pharmacological properties.

Comparative Analysis of this compound Derivatives: A Focus on Kinase Inhibition

While comprehensive SAR studies on a single, unified series of this compound derivatives are not extensively documented in publicly available literature, we can draw strong inferences from related classes of quinoline-based kinase inhibitors. The primary focus of such derivatives has been the inhibition of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.

Hypothetical Structure-Activity Relationship (SAR)

Based on the broader understanding of quinoline-based inhibitors, we can construct a hypothetical SAR map for this compound derivatives, focusing on modifications at key positions:

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
C4 Small, hydrogen-bond donating/accepting groups (e.g., -NH2, -OH)Potential for key interactions with the kinase hinge region.The 4-position is often critical for anchoring the molecule in the ATP-binding pocket.
C4 Substituted anilino groupsCan provide additional interactions in the hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity.A common strategy in many successful kinase inhibitors.
C7 Solubilizing groups (e.g., piperazine, morpholine)Can improve aqueous solubility and pharmacokinetic properties.Important for drug-likeness and bioavailability.
C3 (via Br) Aryl or heteroaryl groupsCan extend into solvent-exposed regions or other pockets of the active site, influencing selectivity.The 3-bromo position allows for diverse modifications to fine-tune target engagement.

Experimental Protocols: A Guide to Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Causality Behind Experimental Choices: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The use of a specific substrate and recombinant enzyme ensures a clean and reproducible system for assessing potency.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal bovine serum (FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well microplates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay provides a broader assessment of the compound's effect on cancer cells, encompassing not only target inhibition but also other potential mechanisms of action.

Visualizing the Path Forward

Logical Workflow for SAR Studies

SAR_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Biological Evaluation cluster_3 Data Analysis & Iteration Start Identify this compound Scaffold Synth Synthesize Core Scaffold Start->Synth Diversify Diversify at C3, C4, and C7 Positions Synth->Diversify Purify Purify and Characterize Analogs Diversify->Purify KinaseAssay In Vitro Kinase Inhibition Assays Purify->KinaseAssay CellAssay Cellular Proliferation Assays KinaseAssay->CellAssay SAR_Analysis Analyze Structure-Activity Relationship CellAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Diversify Iterative Design Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Bromo-6-fluoro- quinoline Derivative Inhibitor->RAF Inhibition

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including their safe and environmentally responsible disposal. 3-Bromo-6-fluoroquinoline is a key heterocyclic building block, particularly valuable in the development of active pharmaceutical ingredients (APIs) and functional materials.[1] However, its halogenated aromatic structure necessitates a rigorous and informed approach to waste management. This guide provides essential, step-by-step procedures for its proper disposal, grounded in principles of chemical safety, regulatory compliance, and scientific integrity.

The core challenge in disposing of this compound lies in its chemical nature. The presence of both bromine and fluorine atoms on a stable quinoline ring system means it is classified as a halogenated organic compound.[2][3] Such compounds are subject to strict disposal regulations because improper handling, such as low-temperature combustion, can lead to the formation of highly toxic and persistent byproducts like polyhalogenated dibenzodioxins and dibenzofurans.[4][5] Furthermore, its classification as a substance with high water hazard potential (WGK 3) underscores the need to prevent any release into the environment.[6]

Section 1: Chemical Identity and Hazard Profile

Before handling any waste, a thorough understanding of the substance's properties and hazards is paramount. This information, typically found in the Safety Data Sheet (SDS), dictates the necessary precautions and disposal pathway.

PropertyValueSource
Chemical Name This compound[7]
CAS Number 181862-04-0[7]
Molecular Formula C₉H₅BrFN[7]
Physical Form Solid, powder[8]
GHS Hazard Codes H302 (Harmful if swallowed), H318/H319 (Causes serious eye damage/irritation)[6][8]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[9]
Environmental Hazard Very toxic to aquatic life with long lasting effects.

The combination of acute toxicity, severe eye irritation, and high environmental toxicity demands that this compound be handled as a hazardous chemical from acquisition through to final disposal.

Section 2: The Foundational Principle: Waste Segregation

The most critical step in managing waste from this compound is strict segregation at the point of generation. This is not merely a best practice; it is a fundamental requirement for safety, compliance, and cost-effective waste management.

Causality: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones because they require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the resulting acidic gases (HBr and HF).[10] Contaminating a large container of non-halogenated solvent (e.g., acetone, ethanol) with even a small amount of this compound mandates that the entire container be treated as halogenated waste.[11]

The following diagram illustrates the decision-making process for segregating waste related to this compound.

G Diagram 1: Waste Segregation Workflow cluster_generation Point of Generation cluster_classification Classification cluster_disposal Disposal Path start Waste Generated (e.g., reaction residue, contaminated item) is_halogenated Contains This compound? start->is_halogenated halogenated_bin Place in 'Halogenated Waste' Container is_halogenated->halogenated_bin  Yes non_halogenated_bin Place in 'Non-Halogenated Waste' Container is_halogenated->non_halogenated_bin  No

Caption: Decision workflow for segregating chemical waste.

Section 3: Primary Disposal Protocol: Licensed Hazardous Waste Contractor

For research and pharmaceutical development settings, the only recommended, safe, and compliant method for disposing of this compound and materials contaminated with it is through a licensed hazardous waste management company. These contractors operate facilities with the necessary permits and technology for the complete destruction of halogenated organic compounds.[12][13]

  • Container Selection:

    • Use only approved, chemically compatible waste containers. For solid waste like this compound, a high-density polyethylene (HDPE) pail or drum is suitable.

    • Ensure the container has a secure, vapor-tight lid to prevent any release.[11]

  • Labeling:

    • Label the container before adding any waste.[11]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".

    • List all chemical constituents by their full names (e.g., "this compound," "Dichloromethane"). Do not use abbreviations or chemical formulas.[11]

    • Attach the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Waste Accumulation:

    • Solid Waste: Place pure, un-used, or waste this compound directly into the designated solid halogenated waste container.

    • Contaminated Labware: Items like gloves, weigh boats, and absorbent pads that are contaminated must also be placed in this container.

    • Contaminated Solvents: Solutions containing this compound must be collected in a separate "Halogenated Liquid Waste" container. Never mix halogenated and non-halogenated liquid waste streams.[14]

    • Glassware: Rinse contaminated glassware (e.g., reaction flasks) with a small amount of a suitable solvent (like acetone). This rinse solvent ("rinsate") must be collected and disposed of as halogenated liquid waste. The physically clean glassware can then be washed normally.

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[11]

    • Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Arranging Disposal:

    • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a manifest detailing the container's contents to your Environmental Health & Safety (EHS) department, who will coordinate with the licensed disposal contractor.

Section 4: Spill Management and Decontamination

Accidental spills must be managed promptly and safely, with all cleanup materials disposed of as hazardous waste.

  • Ensure Safety: Alert others in the area. Ensure the area is well-ventilated. Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[8][9]

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Avoid dry sweeping.

  • Collection: Carefully sweep the absorbent material and spilled chemical into a dustpan. Use spark-proof tools if a flammable solvent is also present.[9]

  • Final Decontamination: Place all collected material and contaminated PPE into a designated "Halogenated Solid Waste" container for disposal.

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning cloths must also be disposed of as halogenated waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Section 5: Regulatory Context

Adherence to these disposal procedures ensures compliance with key regulations designed to protect human health and the environment.

  • Environmental Protection Agency (EPA), USA: Under the Resource Conservation and Recovery Act (RCRA), this compound falls under the category of halogenated organic compounds (HOCs). The EPA imposes strict land disposal restrictions on HOCs, making high-temperature incineration the required treatment standard.[2][13][15]

  • European Chemicals Agency (ECHA), EU: Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations, suppliers are required to provide a Safety Data Sheet (SDS) that includes disposal considerations.[16] Disposal must be carried out by authorized companies in accordance with the Waste Framework Directive.[17]

By following the rigorous procedures outlined in this guide, researchers and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3-Bromo-6-fluoroquinoline: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities like 3-Bromo-6-fluoroquinoline is foundational to innovation. This halogenated quinoline is a valuable building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) for applications such as anti-cancer treatments.[1] However, its chemical structure—a fluorinated and brominated heterocyclic aromatic—necessitates a rigorous and informed approach to safety.

This guide moves beyond a simple checklist. It provides a complete operational plan, explaining the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from deep procedural understanding.

Immediate Hazard Assessment & Triage

Understanding the hazard profile is the first step in risk mitigation. While comprehensive toxicological data for this compound specifically is not widely published, its structure as a halogenated quinoline informs our presumptive risk assessment. The broader class of fluoroquinolones has been associated with a range of potential health effects, underscoring the need for prudent handling to minimize any potential for exposure.[2][3][4][5]

The primary exposure routes of concern are inhalation of the powder, skin contact, and eye contact.[6][7][8] Ingestion is also a potential route in cases of poor hygiene. Therefore, all protocols must be designed to prevent the compound from entering the body through these pathways.

Table 1: Physicochemical & Hazard Profile of this compound

PropertyValueSource & Rationale
Chemical Formula C₉H₅BrFN[9] A structural identifier for this dihalogenated quinoline.
Molecular Weight 226.05 g/mol [10] Important for accurate weighing and molar calculations.
Physical State Solid, Off-white Powder[7] Indicates a risk of aerosolization and inhalation.
Primary Hazards Acute Toxicity (Oral), Serious Eye Damage/Irritation, Skin Irritation, Respiratory Irritation[10][11] Based on data for analogous compounds like 4-Bromo-6-fluoroquinoline and 3-Bromoquinoline.
Storage Store in a dry, cool, well-ventilated place. Keep container tightly closed.[7][8][11] Standard procedure to maintain chemical integrity and prevent accidental release.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. The primary barrier between you and the chemical hazard should always be robust engineering controls.

Mandatory Control: All handling of this compound solid, and any solutions thereof, must be performed inside a certified chemical fume hood.[11]

  • Causality: A fume hood is critical because the compound is a fine powder.[7] Weighing and transfer operations can easily generate airborne dust. The constant negative pressure ventilation of a fume hood captures these particles at the source, preventing them from entering the operator's breathing zone.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following protocols are divided into two tiers: routine handling of small quantities and higher-risk operations.

Tier 1: Routine Handling (<5g)

This tier applies to standard laboratory operations such as weighing, preparing solutions, and setting up reactions with small quantities of the material.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[12][13]

    • Expertise: While a single pair of gloves provides a barrier, double-gloving is a self-validating system. The outer glove absorbs any initial contamination. During the doffing process, the contaminated outer glove is removed, leaving a clean inner glove to handle equipment and notebooks, significantly reducing the risk of cross-contamination. Always inspect gloves for any signs of degradation or puncture before use.[6][11]

  • Eye & Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[6]

    • Expertise: Standard safety glasses are insufficient as they do not protect against dust particles that can travel around the lenses. Goggles form a seal around the eyes, providing comprehensive protection from airborne powder and potential splashes.[14][15]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[6][12]

    • Expertise: The lab coat protects your skin and personal clothing from contamination by dust or minor spills. A fully buttoned coat provides a continuous barrier.[12]

Tier 2: High-Risk Operations (>5g, or risk of splash)

This tier applies to weighing larger quantities, reaction workups, purifications, or any procedure where the risk of splashing or significant aerosol generation is increased.

  • Hand & Eye Protection: Follow Tier 1 requirements (double nitrile gloves, safety goggles).

  • Enhanced Face Protection: A full-face shield must be worn over the safety goggles.[12]

    • Expertise: In situations with a higher splash potential, a face shield protects the entire face, including the neck, from direct contact with hazardous materials.[14] Goggles are still worn underneath to provide a sealed barrier for the eyes should a splash manage to get under the shield.

  • Body Protection: Wear a chemical-resistant apron over the flame-resistant lab coat.

    • Expertise: This provides an additional, impermeable layer of protection for the torso against larger volume spills or splashes.

  • Respiratory Protection: If there is any risk of exceeding exposure limits or if engineering controls are not sufficient, respiratory protection is necessary.[7][12] A full-face respirator with N99 (US) or P2 (EN 143) particle filter cartridges is appropriate.[7]

    • Trustworthiness: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit-testing, as mandated by safety regulations.[12] This ensures the respirator forms an effective seal and provides the intended level of protection.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_tier1 Tier 1: Routine Handling cluster_tier2 Tier 2: High-Risk Operation start Start: Handling This compound task_assessment Assess Task: - Quantity? - Splash/Aerosol Risk? start->task_assessment tier1_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat task_assessment->tier1_ppe <5g AND Low Splash/Aerosol Risk tier2_ppe Required PPE: - Double Nitrile Gloves - Safety Goggles + Face Shield - Lab Coat + Apron - Respirator (if needed) task_assessment->tier2_ppe >5g OR High Splash/Aerosol Risk disposal Proceed to Decontamination & Disposal tier1_ppe->disposal tier2_ppe->disposal

Caption: PPE selection workflow based on task-specific risk assessment.

Procedural Guidance: Step-by-Step Protocols

Protocol 1: Safe Weighing and Handling
  • Preparation: Don Tier 1 or Tier 2 PPE as appropriate. Ensure the chemical fume hood sash is at the correct working height.

  • Staging: Place all necessary equipment (weigh boat, spatula, receiving flask) inside the fume hood before bringing in the chemical container.

  • Transfer: Open the container inside the fume hood. Use a spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could create dust clouds.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any minor dust on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth in the designated halogenated solid waste container.

  • Doffing: Remove PPE in the correct order: outer gloves, apron (if used), face shield (if used), goggles, lab coat, inner gloves. Wash hands thoroughly with soap and water.[6]

Protocol 2: Small Spill Response (<1g)
  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area. Ensure fume hood ventilation is active.

  • PPE: Don, at a minimum, Tier 2 PPE (double gloves, goggles, face shield, lab coat).

  • Contain & Clean: Gently cover the spill with an absorbent material or a cloth dampened with a wetting agent (like water) to prevent dust from becoming airborne. Carefully sweep the material into a dustpan.[7]

  • Collect: Place the collected material and all cleaning supplies into a clearly labeled, sealed container for halogenated waste.[6][8]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a solvent rinse.

  • Dispose: Dispose of all contaminated materials, including gloves, in the designated hazardous waste stream. Wash hands thoroughly.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • PPE Disposal: All disposable PPE (gloves, etc.) that comes into contact with this compound must be disposed of in a designated "Halogenated Solid Waste" container.

  • Chemical Disposal: Unused or waste this compound, as well as reaction residues containing it, must be collected in a sealed, clearly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste streams.

  • Rationale: Halogenated waste requires specific disposal methods, often high-temperature incineration at licensed facilities equipped with scrubbers to neutralize the resulting acidic gases (like HBr and HF).[17] Mixing waste streams complicates and increases the cost of disposal and can create dangerous incompatibilities.

Emergency Response Plan

In the event of an exposure, immediate and correct action is crucial.[18]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[18][19] Remove contact lenses if present and easy to do so, but do not delay flushing.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical assistance.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[6][8] Call a poison control center or doctor immediately.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.